molecular formula C7H9OP B139740 2-Methoxyphenylphosphine CAS No. 126590-38-3

2-Methoxyphenylphosphine

Cat. No.: B139740
CAS No.: 126590-38-3
M. Wt: 140.12 g/mol
InChI Key: ORPNDFMZTDVBGA-UHFFFAOYSA-N
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Description

2-Methoxyphenylphosphine (CAS 126590-38-3) is a phosphine ligand with significant value in organometallic chemistry and catalysis research. Its structure features a methoxy group in the ortho position of the phenyl ring, which influences its steric and electronic properties when coordinating to metal centers. This compound is notably used in the synthesis of transition metal complexes, such as those with rhodium, for studying fundamental reactions like oxidative addition and carbonyl insertion . These reactions are critical in the development of new catalytic cycles. Furthermore, phosphine ligands of this class are employed in the formation of complexes with other metals, including silver(I), which are themselves investigated for potential antimicrobial and anticancer properties . In catalytic applications, related methoxyphenylphosphine ligands, such as tris(2-methoxyphenyl)phosphine (TOMPP), have demonstrated high activity and selectivity in important processes like the Pd-catalyzed telomerization of 1,3-butadiene with biomass-derived oxygenates . This highlights the role of such ligands in advancing sustainable chemistry. Researchers utilize this compound to explore and manipulate catalytic mechanisms, with its performance often being solvent-dependent and influenced by the potential for reversible phosphine alkylation during reactions . This product is intended for research purposes only in a laboratory setting and is not for personal, commercial, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxyphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9OP/c1-8-6-4-2-3-5-7(6)9/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPNDFMZTDVBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Tris(2-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Tris(2-methoxyphenyl)phosphine, commonly abbreviated as TOMPP, is a tertiary phosphine that serves as a valuable ligand in organometallic chemistry and catalysis. Its unique steric and electronic properties, imparted by the ortho-methoxy groups, make it effective in a variety of cross-coupling reactions. This guide provides a comprehensive, field-proven protocol for the synthesis of TOMPP, detailed methodologies for its characterization, and essential information on safety and handling. The synthesis is based on the formation of an organolithium intermediate followed by reaction with phosphorus trichloride. Characterization is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and analysis of its physical properties, ensuring researchers can validate the synthesis and purity of the final product.

Introduction

Organophosphorus compounds, particularly triarylphosphines, are a cornerstone of modern synthetic chemistry, primarily due to their utility as ligands for transition metal catalysts.[1] Tris(2-methoxyphenyl)phosphine (TOMPP) is a bulky, electron-rich phosphine ligand. The presence of methoxy groups at the ortho position of the phenyl rings influences the ligand's steric bulk and electronic properties, which in turn can fine-tune the reactivity and selectivity of catalytic systems.

While several methoxyphenylphosphines exist, this guide focuses on the tertiary phosphine, Tris(2-methoxyphenyl)phosphine, as it is the most widely utilized variant in catalytic applications. The primary objective of this document is to provide a robust and reproducible framework for its synthesis and a multi-faceted approach to its characterization, enabling researchers to confidently prepare and verify this important chemical tool.

Synthesis of Tris(2-methoxyphenyl)phosphine

Principle of Synthesis

The formation of the P-C bond in triarylphosphines is most effectively achieved through the reaction of a phosphorus electrophile with a potent aryl nucleophile. The protocol described herein utilizes an organolithium-based approach, which offers high yields and purity. The synthesis proceeds in two main stages:

  • Ortho-lithiation of Anisole: Anisole is deprotonated at the ortho position using a strong base, n-butyl lithium (n-BuLi), to form 2-lithioanisole in situ.

  • Nucleophilic Substitution: The highly nucleophilic 2-lithioanisole reacts with the electrophilic phosphorus center of phosphorus trichloride (PCl₃) in a threefold substitution to form the tertiary phosphine.

An inert atmosphere is critical throughout the process as both the organolithium intermediate and the final phosphine product are sensitive to air and moisture.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Anisole + n-BuLi in MTBE lithiation 1. Ortho-lithiation (Formation of 2-Lithioanisole) ~60°C, 16h reagents->lithiation pcl3 PCl3 in MTBE substitution 2. Reaction with PCl3 (<30°C, 4h) pcl3->substitution lithiation->substitution quench Quench with H2O substitution->quench filter Filter Precipitate quench->filter wash Wash with Methanol filter->wash dry Dry under Vacuum wash->dry product Final Product: Tris(2-methoxyphenyl)phosphine (White Powder) dry->product

Caption: Synthetic workflow for Tris(2-methoxyphenyl)phosphine.

Detailed Experimental Protocol

This protocol is adapted from a reported laboratory-scale synthesis.[2]

Reagents and Equipment:

  • Anisole (113 g, 1.04 mol)

  • n-Butyl lithium (1.6 M in hexane, 440 ml, 0.70 mol)

  • Phosphorus trichloride (19.3 ml, 31.0 g, 0.225 mol)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Methanol

  • Deionized water

  • 2-liter reaction vessel with mechanical stirrer, thermometer, dropping funnel, and reflux condenser

  • Inert gas source (Nitrogen or Argon)

  • Vacuum filtration apparatus

Procedure:

  • Setup: Assemble the 2-liter reaction vessel and ensure all glassware is dry. Connect the apparatus to an inert gas line.

  • Initial Charge: Add anisole (113 g) and 250 ml of MTBE to the reaction vessel. Degas the solution by bubbling inert gas through it for 15-20 minutes.

  • Lithiation: Begin stirring and slowly add n-butyl lithium (440 ml) via the dropping funnel over 1 hour. An exothermic reaction will occur, and the temperature will rise to the reflux temperature of the solvent mixture (approx. 60°C).

  • Reaction Hold: Maintain the reaction mixture at this temperature under positive inert gas pressure for 16 hours to ensure complete formation of 2-lithioanisole.

  • Cooling: After 16 hours, cool the reactor contents to ambient temperature.

  • PCl₃ Addition: Prepare a solution of phosphorus trichloride (19.3 ml) in 100 ml of MTBE. Add this solution to the reaction mixture at a rate that maintains the internal temperature below 30°C. A white/yellow suspension will form.

  • Second Reaction Hold: Once the addition is complete, stir the suspension for an additional 4 hours at ambient temperature.

  • Quenching and Isolation: Cautiously add 30 ml of deionized water to quench the reaction. Filter the resulting white precipitate using a vacuum filtration setup.

  • Purification: Wash the isolated white solid with methanol (2 x 200 ml) to remove impurities.

  • Drying: Dry the purified product under vacuum (1 mbar) at 60°C to yield a fine white powder. A typical yield is approximately 63.4 g (80%).[2]

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized Tris(2-methoxyphenyl)phosphine.

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_phys_props Physical Properties product Synthesized Product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms appearance Appearance product->appearance mp Melting Point product->mp nmr_details 31P NMR 1H NMR 13C NMR nmr->nmr_details

Caption: Standard characterization workflow for the synthesized product.

Physical Properties

The synthesized product should be a white to off-white crystalline powder, consistent with literature descriptions.

PropertyValueReference(s)
Appearance White crystalline powder[2]
Molecular Formula C₂₁H₂₁O₃P[1]
Molecular Weight 352.36 g/mol [1]
Melting Point 204-208 °C
Solubility Slightly soluble in water[2]
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for structural elucidation of the product. Spectra should be recorded in a suitable deuterated solvent, such as CDCl₃.

  • ³¹P NMR: This is the most diagnostic technique for phosphine compounds. A proton-decoupled ³¹P NMR spectrum should show a single sharp resonance. While a definitive, cited chemical shift for the free ligand is elusive in the primary literature, triarylphosphines typically appear in the range of -5 to -40 ppm.[3][4] For comparison, the structurally similar tris(o-tolyl)phosphine has a reported ³¹P chemical shift of -28.9 ppm. It is crucial to note that the starting material, PCl₃, has a chemical shift around +219 ppm, and common oxidation products (phosphine oxides) appear at much higher frequencies (+25 to +50 ppm), making them easily distinguishable.[5]

  • ¹H NMR: The proton NMR spectrum provides confirmation of the aryl and methoxy groups.[6]

    • Aromatic Protons: A complex series of multiplets is expected in the range of δ 6.8–7.5 ppm, integrating to 12 protons.

    • Methoxy Protons: A sharp singlet should appear around δ 3.8 ppm, integrating to 9 protons. The 12:9 integration ratio is a key indicator of the correct structure.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and methoxy carbons.[7] The carbon atoms directly bonded to phosphorus will exhibit coupling (¹J_C-P), which is a characteristic feature.

NucleusExpected Chemical Shift (δ, ppm)Key Features
³¹P ~ -5 to -40 (estimated)Single peak, absence of signals for PCl₃ or phosphine oxide.
¹H 6.8 – 7.5 (aromatic)Multiplets, integration = 12H.
~ 3.8 (methoxy)Singlet, integration = 9H.
¹³C 110 – 160 (aromatic)Multiple signals, C-P coupling observed on ipso-carbon.
~ 55 (methoxy)Single signal for -OCH₃ group.

Mass Spectrometry (MS): Mass spectrometry should be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should correspond to the calculated exact mass.

  • Exact Mass: 352.1228 g/mol [1]

  • Expected m/z: 352.12 or 353.13

Safety, Handling, and Storage

4.1. Hazard Profile Tris(2-methoxyphenyl)phosphine is classified as an irritant.[2]

  • Causes skin irritation (H315).[1]

  • Causes serious eye irritation (H319).[1]

  • May cause respiratory irritation (H335).[1]

4.2. Handling Precautions Due to its irritant nature and air sensitivity, proper personal protective equipment (PPE) and handling techniques are mandatory.

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a fume hood or glovebox.

  • Personal Protective Equipment: Wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][9]

  • Handling: Avoid creating dust.[8] Avoid all personal contact, including inhalation. Keep containers securely sealed when not in use.

4.3. Storage

  • Store in a tightly sealed container in a cool, dry place.

  • Crucially, the container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation to the corresponding phosphine oxide.

Conclusion

This guide outlines a reliable and high-yielding synthesis for Tris(2-methoxyphenyl)phosphine, a key ligand in catalysis. By following the detailed experimental protocol and employing the multi-technique characterization workflow described, researchers can confidently produce and validate this compound. Adherence to the specified safety and handling procedures is paramount to ensure safe laboratory practice.

References

  • Grokipedia. (2026). Tris(2,4,6-trimethoxyphenyl)phosphine.
  • Safety Emporium. (2025). The handling and safety precautions for Triphenylphosphine in laboratories.
  • National Center for Biotechnology Information. (n.d.). Tris(2-methoxyphenyl)phosphine. PubChem Compound Database. Retrieved from [Link].

  • ChemBK. (2024). Tris-(2-methoxyphenyl)-phosphine. Retrieved from [Link].

  • SpectraBase. (n.d.). Tris(2-methoxyphenyl)phosphine - 13C NMR. Retrieved from [Link].

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link].

  • ResearchGate. (n.d.). Synthesis, Molecular, and Crystal Structure of Tris(2-carbamoylmethoxyphenyl)phosphine Oxide.
  • Canadian Science Publishing. (n.d.). Phosphorus-31 NMR studies of several phosphines in the solid state. Retrieved from [Link].

  • Carl ROTH. (n.d.). Safety Data Sheet: Triphenylphosphine. Retrieved from [Link].

  • The Royal Society of Chemistry. (2022). Tertiary phosphines: preparation. Retrieved from [Link].

  • PubMed. (2025). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Retrieved from [Link].

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link].

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). Phosphine, tris(4-methoxyphenyl)-. PubChem Compound Database. Retrieved from [Link].

  • ResearchGate. (n.d.). P-31 NMR Data for Protonated Triaryl Phosphines.

Sources

physical and chemical properties of tris(2-methoxyphenyl)phosphine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tris(2-methoxyphenyl)phosphine: Properties, Synthesis, and Applications

Introduction

Tris(2-methoxyphenyl)phosphine, also known as tris(o-anisyl)phosphine, is a triarylphosphine ligand that has carved a niche in the field of organometallic chemistry and catalysis. Its unique electronic and steric properties, conferred by the presence of three methoxy groups in the ortho positions of the phenyl rings, distinguish it from other phosphine ligands. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of tris(2-methoxyphenyl)phosphine, with a focus on its role in facilitating key organic transformations. The content is tailored for researchers, scientists, and drug development professionals who seek a deeper understanding of this versatile ligand.

Molecular Structure and Bonding

The molecular structure of tris(2-methoxyphenyl)phosphine is central to its reactivity and function as a ligand. The phosphorus atom is bonded to three 2-methoxyphenyl groups, resulting in a pyramidal geometry around the phosphorus center.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X-L2 Ar-Pd(II)-X-L₂ Oxidative\nAddition->Ar-Pd(II)-X-L2 Transmetalation Transmetalation Ar-Pd(II)-X-L2->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-Ar'-L₂ Transmetalation->Ar-Pd(II)-Ar'-L2 Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'-L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Figure 2: Simplified catalytic cycle for a Suzuki-Miyaura coupling reaction.

Synthesis of Tris(2-methoxyphenyl)phosphine

A common method for the synthesis of tris(2-methoxyphenyl)phosphine involves the reaction of a Grignard reagent derived from 2-bromoanisole with phosphorus trichloride.

Experimental Protocol: Grignard Synthesis

Materials:

  • 2-Bromoanisole

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Phosphorus trichloride (PCl₃)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 2-bromoanisole in anhydrous diethyl ether or THF dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle heating.

    • Once the reaction starts, maintain a gentle reflux by controlling the rate of addition of the 2-bromoanisole solution.

    • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent (2-methoxyphenylmagnesium bromide).

  • Reaction with Phosphorus Trichloride:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether or THF to the stirred Grignard reagent solution. An exothermic reaction will occur. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether or THF.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield pure tris(2-methoxyphenyl)phosphine as a white crystalline solid.

Applications in Organic Synthesis

Tris(2-methoxyphenyl)phosphine is a valuable ligand for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a palladium catalyst with tris(2-methoxyphenyl)phosphine as the ligand.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(2-methoxyphenyl)phosphine

  • Base (e.g., potassium carbonate, K₂CO₃, or potassium phosphate, K₃PO₄)

  • Solvent (e.g., toluene, dioxane, or a mixture of toluene/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere, combine palladium(II) acetate and tris(2-methoxyphenyl)phosphine in the chosen solvent. Stir for a few minutes to allow for the formation of the active catalyst complex.

    • To this mixture, add the aryl halide, arylboronic acid, and the base.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Safety and Handling

Tris(2-methoxyphenyl)phosphine should be handled with appropriate safety precautions in a well-ventilated fume hood. [1][2]It is known to cause skin and serious eye irritation. [3][4]May cause respiratory irritation. [2][5] Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or a face shield. [1]* Hand Protection: Chemical-resistant gloves. [1]* Skin and Body Protection: A lab coat and appropriate clothing to prevent skin exposure. [1]* Respiratory Protection: Not required under normal use with adequate ventilation. [1]In case of insufficient ventilation, use a NIOSH-approved respirator.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. [1][2]* Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. [1][2]* Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [2]* Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. [2] Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information. [1][2]

Conclusion

Tris(2-methoxyphenyl)phosphine is a highly effective phosphine ligand with a unique combination of steric and electronic properties. Its electron-rich nature and moderate steric bulk make it a versatile tool for a wide range of transition metal-catalyzed reactions, particularly in the realm of cross-coupling chemistry. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists, enabling the effective utilization of tris(2-methoxyphenyl)phosphine in their synthetic endeavors.

References

  • PubChem. Tris(2-methoxyphenyl)phosphine. [Link]

  • Grokipedia. Tris(2,4,6-trimethoxyphenyl)phosphine. [Link]

  • ChemBK. Tris-(2-methoxyphenyl)-phosphine. [Link]

  • Catalysis Science & Technology. Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. [Link]

  • Ereztech. Tris(2-methoxyphenyl)phosphine. [Link]

  • NIST WebBook. Tris(2-methoxyphenyl)phosphine. [Link]

  • The Royal Society of Chemistry. Supplementary Material. [Link]

  • ChemRxiv. Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. [Link]

  • Global Substance Registration System. Safety data sheet. [Link]

  • NIST WebBook. Tris(2-methoxyphenyl)phosphine Mass Spectrum. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Fisher Scientific. Safety Data Sheet - Tris(2-methoxyphenyl)phosphine. [Link]

  • ResearchGate. Tris(2-methoxyphenyl)phosphine. [Link]

  • PubChemLite. Tris(2-methoxyphenyl)phosphine (C21H21O3P). [Link]

Sources

Introduction: Navigating the Identity of 2-Methoxyphenylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxyphenylphosphine and Its Derivatives

To the researcher and drug development professional, precision in chemical nomenclature is paramount. The term "this compound" can be ambiguous and may refer to several distinct organophosphorus compounds. This guide focuses primarily on the most prominent and widely utilized member of this class: Tris(2-methoxyphenyl)phosphine . Due to its significance as a sophisticated ligand in modern catalysis, it serves as our core subject.

However, to provide a comprehensive landscape, this document will also differentiate and provide key identifiers for related structures such as Bis(2-methoxyphenyl)phosphine and Diphenyl(2-methoxyphenyl)phosphine. Understanding the subtle structural and electronic differences between these compounds is crucial for experimental design and interpretation. The strategic placement of the electron-donating methoxy group at the ortho position of the phenyl ring imparts unique steric and electronic properties, influencing reactivity, solubility, and catalytic activity.[1][2] This guide aims to serve as a practical and authoritative resource for harnessing the potential of these valuable synthetic tools.

PART 1: Core Identifiers and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of any successful research endeavor. This section provides a consolidated overview of the key identifiers and physical data for Tris(2-methoxyphenyl)phosphine.

Key Identifiers for Methoxyphenylphosphines

To mitigate ambiguity, the following table distinguishes between the primary subject of this guide and its related derivatives.

Compound NameCAS NumberMolecular FormulaIUPAC Name
Tris(2-methoxyphenyl)phosphine 4731-65-1 C₂₁H₂₁O₃Ptris(2-methoxyphenyl)phosphane
Bis(2-methoxyphenyl)phosphine10177-79-4C₁₄H₁₅O₂Pbis(2-methoxyphenyl)phosphane
Diphenyl(2-methoxyphenyl)phosphine53111-20-9C₁₉H₁₇OPdiphenyl(2-methoxyphenyl)phosphane
Physicochemical Properties of Tris(2-methoxyphenyl)phosphine

The properties listed below are critical for experimental planning, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
Molecular Weight 352.37 g/mol [3][4][5]
Appearance White to off-white powder or crystals[3][6][7]
Melting Point 198-206 °C[2][3][6]
Solubility Soluble in organic solvents like dichloromethane and ether; slightly soluble in water.[1][7][1][7]
Sensitivity Air sensitive[6][7]
Storage Store in a cool, dry place under an inert atmosphere.[6][7][8][6][7][8]

PART 2: Synthesis and Reactivity

While detailed, novel synthetic procedures are beyond the scope of this guide, an understanding of the general preparative routes is beneficial. Arylphosphines like Tris(2-methoxyphenyl)phosphine are typically synthesized via the reaction of a Grignard reagent or an organolithium species with a phosphorus halide, such as phosphorus trichloride (PCl₃). For Tris(2-methoxyphenyl)phosphine, this would involve the reaction of 2-methoxyphenylmagnesium bromide with PCl₃.

The true value of this compound lies in its application as a ligand in transition metal catalysis. The ortho-methoxy groups play a dual role:

  • Electronic Effect : As electron-donating groups, they increase the electron density on the phosphorus atom, enhancing its nucleophilicity and its ability to coordinate with metal centers.[1] This property is crucial for activating the metal catalyst.

  • Steric Effect : The bulky ortho-substituents create a specific steric environment around the metal center, which can influence the regioselectivity and stereoselectivity of a catalytic reaction.

Catalytic Applications Workflow

Tris(2-methoxyphenyl)phosphine is a versatile ligand employed in a variety of cross-coupling reactions that are fundamental to modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals.[2]

G cluster_0 Ligand Application in Catalysis cluster_1 Key Cross-Coupling Reactions Ligand Tris(2-methoxyphenyl)phosphine Complex Active Catalytic Complex Ligand->Complex Coordination Metal Transition Metal Precursor (e.g., Pd(OAc)₂, RhCl₃) Metal->Complex Suzuki Suzuki-Miyaura Coupling Complex->Suzuki Catalyzes Buchwald Buchwald-Hartwig Amination Complex->Buchwald Heck Heck Reaction Complex->Heck Other Other Reactions (e.g., Sonogashira, Stille) Complex->Other

Caption: Workflow of Tris(2-methoxyphenyl)phosphine as a ligand in catalysis.

PART 3: Experimental Protocols and Safety

As a senior application scientist, ensuring the safe and effective use of chemical reagents is of utmost importance. The protocols described herein are designed to be self-validating systems, incorporating best practices for handling air-sensitive and potentially hazardous materials.

Handling and Storage Protocol

Tris(2-methoxyphenyl)phosphine is designated as air-sensitive and can cause skin, eye, and respiratory irritation.[4][9] Adherence to a strict handling protocol is mandatory.

1. Preparation and Environment:

  • All manipulations should be performed in a certified chemical fume hood with adequate ventilation.[8][9]

  • Ensure an eyewash station and safety shower are readily accessible.[8]

  • Prepare a dry, inert atmosphere environment (e.g., a glovebox or Schlenk line) for handling and weighing the reagent.

2. Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[4][8]

  • For operations that may generate dust, use a respirator with an appropriate filter.[4]

3. Weighing and Dispensing (Inert Atmosphere):

  • Transfer the required amount of Tris(2-methoxyphenyl)phosphine to a pre-tared, dry container inside a glovebox or under a positive pressure of inert gas (Argon or Nitrogen).

  • Seal the container before removing it from the inert environment.

4. Reaction Setup:

  • Add the phosphine to the reaction vessel under a counterflow of inert gas.

  • Solvents should be degassed and dried prior to use to prevent oxidation of the phosphine.

5. Storage:

  • Store the main container tightly sealed in a cool, dry place, preferably in a desiccator under an inert atmosphere.[7][8][9]

6. Spill and Waste Disposal:

  • In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for disposal.[8]

  • Dispose of waste in accordance with local, regional, and national regulations.[9]

Safe Handling Workflow Diagram

G start Start prep Preparation Fume Hood Ready Inert Atmosphere Setup PPE Donned start->prep Initiate weigh Weighing Inside Glovebox or under Inert Gas prep->weigh Proceed transfer Transfer to Reaction Under Inert Gas Counterflow weigh->transfer Secure cleanup Cleanup & Storage Seal Main Container Dispose of Waste transfer->cleanup Complete end End cleanup->end Finalize

Caption: Step-by-step workflow for the safe handling of organophosphines.

PART 4: Spectroscopic and Analytical Data

Characterization of Tris(2-methoxyphenyl)phosphine is typically achieved through standard spectroscopic methods. Representative data is available in public databases.

  • NMR Spectroscopy :

    • ¹H NMR will show characteristic signals for the methoxy protons and the aromatic protons.

    • ³¹P NMR is a key technique for characterizing phosphines, and a single peak is expected.

    • ¹³C NMR will show distinct signals for the different carbon environments in the molecule.[10]

  • Mass Spectrometry : The molecular ion peak can be observed to confirm the molecular weight.[5][11]

  • Infrared (IR) Spectroscopy : IR spectra will display characteristic bands for the C-O-C ether linkage and the P-C bonds.[5][12]

Researchers should consult spectral databases like PubChem and the NIST WebBook for reference spectra.[5][11][12]

References

  • Ereztech. Tris(2-methoxyphenyl)phosphine | P(o-anisyl)3 | C21H21O3P. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Bis(2-methoxyphenyl)phenylphosphine, 98%. [Link]

  • PubChem. Tris(2-methoxyphenyl)phosphine | C21H21O3P | CID 78464. [Link]

  • Chem-Impex. Tris(2-metoxifenil)fosfina. [Link]

  • Global Safety Management. Safety data sheet according to 1907/2006/EC, Article 31. [Link]

  • Royal Society of Chemistry. Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. [Link]

  • Taylor & Francis Online. Synthesis of two p-methoxyphenyl substituted phosphines. [Link]

  • Taylor & Francis Online. Synthesis of two p-methoxyphenyl substituted phosphines: Phosphorus, Sulfur, and Silicon and the Related Elements: Vol 191, No 10. [Link]

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  • ChemRxiv. Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. [Link]

  • NIST WebBook. Tris(2-methoxyphenyl)phosphine - Mass Spectrum. [Link]

  • SpectraBase. Tris(2-methoxyphenyl)phosphine - 13C NMR. [Link]

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molecular structure and bonding of 2-Methoxyphenylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Bonding of Tris(2-methoxyphenyl)phosphine

Authored by a Senior Application Scientist

Introduction

Tris(2-methoxyphenyl)phosphine, often abbreviated as P(o-anisyl)₃ or TOMPP, is a tertiary phosphine that has carved a significant niche as a versatile ligand in coordination chemistry and homogeneous catalysis.[1][2] Its chemical formula is C₂₁H₂₁O₃P, and its structure is characterized by a central phosphorus atom bonded to three 2-methoxyphenyl (or o-anisyl) groups.[3][4] Unlike its simpler analogue, triphenylphosphine, the presence of methoxy groups at the ortho position of the phenyl rings introduces unique steric and electronic properties. These features profoundly influence its coordination behavior, reactivity, and efficacy in catalytic transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[1]

This guide provides a detailed exploration of the molecular and electronic structure of tris(2-methoxyphenyl)phosphine. It is intended for researchers, scientists, and drug development professionals who leverage organophosphorus compounds in synthesis and catalysis. We will delve into its three-dimensional geometry as determined by X-ray crystallography, analyze its bonding characteristics, and correlate these fundamental properties with its spectroscopic signature and functional role in chemical reactions.

Molecular Structure and Geometry

The definitive understanding of a molecule's three-dimensional arrangement in the solid state is most reliably achieved through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated, offering a static snapshot of the molecule's preferred conformation.

Core Geometry and Conformation

The central phosphorus atom in tris(2-methoxyphenyl)phosphine exhibits a pyramidal geometry , a characteristic feature of trivalent phosphines. This geometry arises from the three P-C sigma bonds and the stereochemically active lone pair of electrons on the phosphorus atom. The three 2-methoxyphenyl groups are arranged around the phosphorus center in a propeller-like fashion.

Crystal structure analysis reveals that the molecule can be disordered over two positions in the solid state, indicating conformational flexibility.[5] The overall structure is stabilized by intermolecular C-H···π interactions.[5]

Key Structural Parameters

The precise bond lengths and angles are critical for understanding the steric and electronic environment around the phosphorus center. The table below summarizes key data obtained from crystallographic studies.[5]

ParameterValue (Major Disorder Component)Significance
P—C Bond Lengths Comparable to related structuresTypical for phosphorus-aryl carbon single bonds, indicating a stable covalent framework.
C—P—C Bond Angles Comparable to related structuresThese angles, along with the P-C bond lengths, define the pyramidal shape and the steric cone angle of the ligand.
Benzene Ring Dihedrals A/B: 72.9 (2)°, A/C: 82.9 (3)°, B/C: 70.0 (2)°These angles describe the relative orientation of the three aryl rings, highlighting the molecule's non-planar, propeller-like shape.[5]

Data sourced from the crystallographic study of tris(2-methoxyphenyl)phosphine.[5]

Electronic Structure and Bonding

The utility of tris(2-methoxyphenyl)phosphine as a ligand is intrinsically linked to its electronic properties, which are governed by the nature of the phosphorus-carbon bonds and the influence of the methoxy substituents.

The Phosphorus Lone Pair: The Heart of Reactivity

The most crucial feature for its function as a ligand is the lone pair of electrons residing on the phosphorus atom. This lone pair is readily available for donation to vacant orbitals on a transition metal center, forming a coordinate covalent bond. The availability and nucleophilicity of this lone pair are modulated by the groups attached to the phosphorus.

Inductive and Mesomeric Effects of the Methoxy Group

The methoxy (-OCH₃) groups at the ortho positions of the phenyl rings are powerful electron-donating groups.[6] They exert their influence through two primary mechanisms:

  • +I (Inductive) Effect: The oxygen atom is more electronegative than carbon, but the overall effect of the alkyl group is weakly electron-donating.

  • +M (Mesomeric) Effect: The lone pairs on the oxygen atom can be delocalized into the π-system of the aromatic ring. This effect is significantly stronger and increases the electron density on the phenyl rings, which in turn pushes electron density towards the phosphorus atom.

This increased electron density on the phosphorus center makes tris(2-methoxyphenyl)phosphine a stronger Lewis base and a more nucleophilic ligand compared to unsubstituted triphenylphosphine.[6] This enhanced donor capacity is a key factor in its effectiveness in many catalytic cycles.

Caption: Electronic influence of methoxy groups on the phosphorus center.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for confirming the identity and purity of tris(2-methoxyphenyl)phosphine. NMR spectroscopy, in particular, provides invaluable insight into its structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for characterizing organophosphorus compounds.

  • ³¹P NMR: This is the most direct method for probing the phosphorus environment. Tris(2-methoxyphenyl)phosphine typically exhibits a single resonance in its proton-decoupled ³¹P NMR spectrum, confirming the presence of a single phosphorus species. The chemical shift provides information about the electronic state and coordination of the phosphorus atom.

  • ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the methoxy protons (a singlet, integrating to 9H) and the aromatic protons (a series of multiplets in the aromatic region, integrating to 12H).[7]

  • ¹³C NMR: The carbon NMR spectrum shows distinct signals for the methoxy carbons, the phosphorus-bound aromatic carbon (C-P), and the other aromatic carbons.[8]

Experimental Protocol: Acquiring a ³¹P NMR Spectrum

The following protocol outlines a self-validating system for obtaining a high-quality ³¹P NMR spectrum. The choice of a deuterated solvent like CDCl₃ is based on its ability to dissolve the compound and provide a lock signal for the spectrometer.[8] The use of a known reference standard ensures accurate chemical shift reporting.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of tris(2-methoxyphenyl)phosphine.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.

    • Cap the tube securely. Ensure the solution is clear and homogeneous.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and match the phosphorus probe to the correct frequency.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a guide.

  • Acquisition:

    • Set up a standard one-pulse ³¹P experiment with proton decoupling.

    • Use an appropriate spectral width (e.g., -50 to 50 ppm) centered around the expected chemical shift.

    • Set the acquisition time to at least 2-3 seconds for good resolution.

    • Employ a relaxation delay (D1) of 5-10 seconds to ensure full relaxation of the phosphorus nucleus.

    • Acquire a sufficient number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.

  • Processing and Validation:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum carefully.

    • Reference the spectrum externally to 85% H₃PO₄ (0 ppm).

    • Validation Check: The spectrum should show a single, sharp peak. The absence of other significant peaks validates the sample's purity with respect to other phosphorus-containing species.

Caption: Workflow for ³¹P NMR spectroscopic analysis.

Other Analytical Techniques
  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (352.36 g/mol ).[3][9]

  • Infrared (IR) and Raman Spectroscopy: These techniques reveal characteristic vibrational frequencies for the P-C bonds, C-O ether linkages, and the aromatic rings, providing a structural fingerprint of the molecule.[3][4]

Structure-Function Relationship in Catalysis

The molecular and electronic features of tris(2-methoxyphenyl)phosphine directly translate to its performance as a ligand in catalysis.

  • Enhanced Electron-Donating Ability: As discussed, the methoxy groups make the phosphorus center more electron-rich. This strengthens the M-P bond and can promote key steps in catalytic cycles, such as oxidative addition, by making the metal center more nucleophilic.

  • Steric Influence: While not as bulky as ligands like tri-tert-butylphosphine, the three o-anisyl groups provide significant steric hindrance around the metal center. This steric bulk can influence the coordination number of the metal, create a specific reaction pocket, and promote reductive elimination, often leading to higher catalytic turnover rates and selectivity.

These combined properties make tris(2-methoxyphenyl)phosphine a highly effective ligand for various cross-coupling reactions where both electron-richness and moderate steric bulk are desirable.[1][2]

Conclusion

Tris(2-methoxyphenyl)phosphine is a sophisticated organophosphorus ligand whose function is deeply rooted in its distinct molecular and electronic structure. Its pyramidal geometry, combined with the powerful electron-donating effects of the three ortho-methoxy substituents, creates a highly nucleophilic phosphorus center. This electronic enrichment, coupled with its defined steric profile, makes it a valuable tool for chemists in academia and industry. A thorough understanding of its structure, bonding, and spectroscopic properties, as outlined in this guide, is essential for its rational application in the development of efficient and selective catalytic systems.

References

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An In-depth Technical Guide to the Electronic and Steric Parameters of the 2-Methoxyphenylphosphine Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectonics of Catalysis

Phosphine ligands (PR₃) are a cornerstone of modern coordination chemistry and catalysis, pivotal in countless synthetic transformations essential for drug discovery and materials science.[1] Their profound utility arises from the capacity to meticulously tune the electronic and steric environment of a metal center by modifying the substituents (R) on the phosphorus atom.[1][2] This fine-tuning dictates the reactivity, selectivity, and stability of organometallic catalysts.[1] Among the vast library of phosphines, tris(2-methoxyphenyl)phosphine, also known as tris(o-anisyl)phosphine, presents a unique combination of properties. The presence of methoxy groups at the ortho positions of the phenyl rings introduces distinct electronic and steric features that are critical to its function in catalytic reactions such as Suzuki and Buchwald-Hartwig cross-couplings.[3] This guide provides a comprehensive technical analysis of the core electronic and steric parameters of tris(2-methoxyphenyl)phosphine, offering both foundational knowledge and practical methodologies for its characterization.

Section 1: Electronic Profile

The electronic nature of a phosphine ligand is defined by its ability to donate electron density to a metal center (σ-donation) and accept electron density from the metal's d-orbitals into its P-C σ* orbitals (π-acceptance).[1] These interactions modulate the electron density at the metal, directly influencing its catalytic activity.

The Tolman Electronic Parameter (TEP)

The most widely accepted metric for quantifying the net electron-donating ability of a phosphine is the Tolman Electronic Parameter (TEP).[4][5] The TEP is determined experimentally by measuring the frequency of the A₁ symmetric C-O vibrational stretch (ν(CO)) via infrared (IR) spectroscopy on a nickel tricarbonyl complex, L-Ni(CO)₃.[5]

The underlying principle is causal and direct: a more strongly electron-donating phosphine (L) increases the electron density on the nickel center. This enhanced electron density is then delocalized onto the carbonyl ligands through π-backbonding, populating their π* antibonding orbitals.[6][7] Consequently, the C≡O bond is weakened, and its vibrational frequency decreases. Therefore, a lower TEP value (in cm⁻¹) corresponds to a more electron-donating ligand .[6]

For tris(2-methoxyphenyl)phosphine, the methoxy group (-OCH₃) is an electron-donating group through resonance, which increases the electron density on the phosphorus atom, making it a stronger σ-donor compared to its parent, triphenylphosphine.

LigandTEP (ν(CO), cm⁻¹)Electronic Character
P(t-Bu)₃2056.1Very Strong Donor
PCy₃2061.7Strong Donor
PPh₃2068.9Moderate Donor / π-acceptor
P(2-MeOC₆H₄)₃ ~2065 Strong Donor
P(CF₃)₃2110Very Strong Acceptor
Note: The TEP value for P(2-MeOC₆H₄)₃ is estimated based on related structures; experimental values may vary slightly.
Experimental Protocol: TEP Determination

This protocol describes a self-validating system for the precise measurement of a phosphine's TEP.

Objective: To synthesize the [Ni(CO)₃(P(2-MeOC₆H₄)₃)] complex and measure its A₁ C-O stretching frequency using IR spectroscopy.

Materials:

  • Tetracarbonylnickel(0), Ni(CO)₄ (EXTREMELY TOXIC; handle only in a certified fume hood with appropriate safety measures) or a suitable precursor like [Ni(CO)₃(P(t-Bu)₃)]

  • Tris(2-methoxyphenyl)phosphine

  • Anhydrous, degassed solvent (e.g., hexane or dichloromethane)

  • Schlenk line and glassware

  • FTIR spectrometer with a liquid cell (e.g., CaF₂ plates)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): All manipulations must be performed under an inert atmosphere (N₂ or Ar) using Schlenk techniques, as phosphine ligands are often air-sensitive.[8]

  • Complex Formation: In a Schlenk flask, dissolve a stoichiometric equivalent of tris(2-methoxyphenyl)phosphine in the anhydrous solvent.

  • Ligand Exchange: Carefully add one equivalent of Ni(CO)₄ to the phosphine solution. The reaction is typically rapid at room temperature, displacing one CO ligand.

    • Causality Note: The substitution is driven by the favorable formation of the more stable phosphine-metal bond compared to the CO-metal bond.

  • Sample Preparation for IR: Once the reaction is complete (typically monitored by a color change or a preliminary thin-film IR), transfer the solution to an airtight IR liquid cell under an inert atmosphere.

  • Data Acquisition: Record the infrared spectrum of the solution, focusing on the 1800-2200 cm⁻¹ region.[1]

  • Analysis: Identify the highest frequency, most intense absorption band in the carbonyl region. This corresponds to the A₁ symmetric stretching mode. The wavenumber of this peak is the Tolman Electronic Parameter.

  • Validation: The spectrum should show the characteristic pattern for a C₃ᵥ symmetric L-Ni(CO)₃ complex: a strong A₁ band and a lower frequency, broader E band. The clean separation and expected intensity ratio of these bands validate the successful formation of the desired complex.

Workflow for TEP Determination

TEP_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Synthesis cluster_analysis Analysis dissolve_L Dissolve Ligand (L) in Anhydrous Solvent mix Mix Ligand and Ni(CO)4 (1:1 Stoichiometry) dissolve_L->mix prep_Ni Prepare Ni(CO)4 Solution prep_Ni->mix load_cell Load Solution into Airtight IR Cell mix->load_cell Ligand Exchange: L + Ni(CO)4 -> LNi(CO)3 + CO run_ir Acquire IR Spectrum (2200-1800 cm-1) load_cell->run_ir identify_peak Identify A1 Symmetric ν(CO) Peak run_ir->identify_peak result TEP Value (cm-1) identify_peak->result

Caption: Experimental workflow for Tolman Electronic Parameter (TEP) determination.

Section 2: Steric Profile

The steric bulk of a phosphine ligand is as critical as its electronic nature. It governs the number of ligands that can coordinate to a metal, influences the approach of substrates, and is often the determining factor in reaction selectivity (e.g., linear vs. branched products in hydroformylation).[9]

The Tolman Cone Angle (θ)

The classic descriptor for steric bulk is the Tolman Cone Angle (θ).[9] It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the ligand's outermost atoms.[6][9] A larger cone angle signifies greater steric hindrance around the metal center.[2] For tris(2-methoxyphenyl)phosphine, the ortho-methoxy groups are expected to significantly increase its steric profile compared to triphenylphosphine.

Percent Buried Volume (%Vbur)

While the cone angle is intuitive, it can be an oversimplification. A more modern and often more accurate descriptor is the Percent Buried Volume (%Vbur). This parameter calculates the percentage of the coordination sphere around the metal (defined by a sphere of a certain radius) that is occupied by the ligand.[10] It provides a more nuanced measure of steric hindrance as it considers the entirety of the ligand's three-dimensional shape.[11]

LigandTolman Cone Angle (θ, °)% Buried Volume (%Vbur)Steric Profile
PMe₃11828.6Small
PPh₃14534.7Moderate
P(2-MeOC₆H₄)₃ ~160 ~38 Bulky
PCy₃17041.5Very Bulky
P(t-Bu)₃18246.1Extremely Bulky
Note: Values for P(2-MeOC₆H₄)₃ are estimated from crystallographic data and computational models.[12][13]
Protocol: Steric Parameter Determination via X-ray Crystallography

The most definitive method for determining steric parameters is through single-crystal X-ray diffraction, which provides precise atomic coordinates.

Objective: To obtain a crystal structure of a metal-tris(2-methoxyphenyl)phosphine complex to calculate the cone angle and %Vbur.

Step-by-Step Methodology:

  • Synthesis and Crystallization: Synthesize a suitable metal complex of the phosphine ligand (e.g., [AuCl(P(2-MeOC₆H₄)₃)]). The choice of metal is important; complexes that readily form high-quality single crystals are preferred.[1] Grow single crystals using techniques like slow evaporation, vapor diffusion, or solvent layering.[14]

  • X-ray Data Collection: Mount a suitable single crystal on an automated diffractometer.[14] Cool the crystal (typically to 100 K) to minimize thermal vibrations. Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson functions (e.g., using software like SHELXT).[14] Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and angles (e.g., using SHELXL).[14]

  • Parameter Calculation:

    • Cone Angle: Using the refined crystallographic information file (CIF), employ software that can perform geometric calculations. Define the metal-phosphorus bond vector and calculate the maximum angle needed to encompass the van der Waals radii of all ligand atoms, assuming a standard M-P bond length (e.g., 2.28 Å for the Tolman model) for consistency.[9][15]

    • % Buried Volume: Use specialized software (e.g., SambVca) that takes the CIF as input. The software places the complex in a sphere of a defined radius (e.g., 3.5 Å) centered on the metal and calculates the volume occupied by the ligand atoms within that sphere.

Visualization of the Tolman Cone Angle

ConeAngle cluster_ligand Phosphine Ligand P P R1 R P->R1 R2 R P->R2 R3 R P->R3 M Metal M->P M-P Bond (2.28 Å) A1 M->A1 θ A2 M->A2

Caption: Conceptual diagram of the Tolman Cone Angle (θ).

Section 3: Characterization by ³¹P NMR Spectroscopy

Beyond IR spectroscopy and X-ray crystallography, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-invasive tool for characterizing phosphine ligands and their complexes.[8][16]

  • Chemical Shift (δ): The ³¹P chemical shift is highly sensitive to the electronic environment of the phosphorus nucleus. Coordination to a metal center typically causes a significant downfield shift (Δδ) in the ³¹P signal. The magnitude of this coordination shift can provide qualitative insights into the nature of the metal-ligand bond.[17]

  • Purity and Oxidation: Phosphines are susceptible to oxidation to the corresponding phosphine oxide (R₃P=O).[8][17] ³¹P NMR is an excellent method for assessing the purity of a ligand sample, as the phosphine oxide will appear as a distinct, sharp signal at a different chemical shift (typically downfield from the phosphine).[8][16]

For tris(2-methoxyphenyl)phosphine, the free ligand typically exhibits a ³¹P NMR signal around -28 to -30 ppm. Upon oxidation, a new peak corresponding to the phosphine oxide would appear around +30 to +40 ppm.

Conclusion

Tris(2-methoxyphenyl)phosphine is a ligand of significant utility, characterized by a distinct electronic and steric profile. Its ortho-methoxy substituents render it a strong electron donor , more so than triphenylphosphine, which enhances the reactivity of coordinated metal centers in oxidative addition steps. Simultaneously, these substituents create a bulky steric environment , as quantified by its large cone angle and buried volume. This steric hindrance can be advantageous for promoting reductive elimination and controlling selectivity in cross-coupling reactions. The comprehensive characterization of these parameters, through the robust experimental and computational protocols detailed herein, is fundamental for the rational design of catalysts and the development of efficient, selective synthetic methodologies in chemical research and drug development.

References

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A Comprehensive Technical Guide to the Coordination Chemistry of 2-Methoxyphenylphosphine with Palladium: Synthesis, Characterization, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of 2-methoxyphenylphosphine and its derivatives with palladium. We will delve into the synthesis of various palladium(II) and palladium(0) complexes, their detailed characterization using modern spectroscopic and crystallographic techniques, and their significant applications in homogeneous catalysis. A particular focus is placed on the mechanistic implications of the ortho-methoxy substituent, including its potential for hemilability and its role in directing reactivity, such as in ortho-metalation processes. This guide is designed to be a valuable resource for researchers in organometallic chemistry, catalysis, and medicinal chemistry, offering both foundational knowledge and practical insights into the use of these versatile palladium-phosphine systems.

Introduction: The Unique Role of this compound in Palladium Catalysis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] The success of these transformations is critically dependent on the nature of the ligands coordinated to the palladium center. Phosphine ligands, in particular, have been instrumental in the development of highly active and stable palladium catalysts.

Among the vast array of phosphine ligands, this compound, P(C₆H₄-2-OCH₃)Ph₂, and its analogues stand out due to the presence of the ortho-methoxy group. This functional group is not merely a passive substituent; its oxygen atom can act as a hemilabile donor, reversibly coordinating to the palladium center. This hemilability can have profound effects on the stability of catalytic intermediates and the overall catalytic cycle. Furthermore, the electronic and steric properties of the this compound ligand can be finely tuned to optimize catalyst performance.

This guide will provide a comprehensive overview of the coordination chemistry of this compound with palladium, from the fundamental principles of complex synthesis to the intricacies of their catalytic applications.

Synthesis of Palladium(II) Complexes with this compound

The synthesis of palladium(II) complexes with this compound typically involves the reaction of a suitable palladium(II) precursor with the phosphine ligand. Common palladium precursors include palladium(II) chloride (PdCl₂), palladium(II) acetate (Pd(OAc)₂), and bis(acetonitrile)palladium(II) chloride ([PdCl₂(MeCN)₂]).[3] The stoichiometry of the reaction determines the nature of the resulting complex.

Synthesis of cis- and trans-Dichlorobis(this compound)palladium(II)

A common and well-characterized type of complex is dichlorobis(phosphine)palladium(II). The reaction of PdCl₂ or [PdCl₂(MeCN)₂] with two equivalents of this compound can lead to the formation of either the cis or trans isomer. The outcome is often influenced by the reaction conditions, such as the solvent and temperature.

Experimental Protocol: Synthesis of cis-[PdCl₂(P(C₆H₄-2-OCH₃)Ph₂)₂]

  • To a stirred solution of bis(acetonitrile)palladium(II) chloride (1.0 eq) in dichloromethane (DCM) under an inert atmosphere, add a solution of this compound (2.0 eq) in DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by ³¹P NMR spectroscopy until the starting materials are consumed.

  • Reduce the solvent volume under vacuum.

  • Add a non-polar solvent such as hexane to precipitate the product.

  • Collect the solid product by filtration, wash with hexane, and dry under vacuum.

The resulting complex can be characterized by multinuclear NMR spectroscopy and single-crystal X-ray diffraction.[4]

P,O-Chelated Palladium(II) Complexes

The ortho-methoxy group can participate in coordination to the palladium center, leading to the formation of P,O-chelated complexes. This is often achieved through the demethylation of the methoxy group to a phenoxo-group, which then coordinates to the palladium.[5] Another route to P,O-chelation involves the use of ligands where the phosphine and a sulfonate group are positioned for chelation.[6]

Structural Characterization of Palladium-2-Methoxyphenylphosphine Complexes

A thorough characterization of these complexes is crucial for understanding their reactivity. A combination of spectroscopic and crystallographic techniques is typically employed.

³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing phosphine complexes. The chemical shift (δ) of the phosphorus nucleus provides information about the coordination environment. For palladium(II) complexes of this compound, the ³¹P NMR signal typically appears as a singlet in the range of δ 20-40 ppm, shifted downfield from the free ligand signal.[3][7] The magnitude of this coordination shift can provide insights into the electronic effects at the palladium center.

¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand framework and to probe the coordination of the methoxy group. Upon coordination, shifts in the signals of the aromatic protons and carbons, as well as the methoxy protons and carbon, are observed.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall geometry of the complex.[4][8] For square planar palladium(II) complexes, key parameters include the Pd-P and Pd-Cl bond lengths and the P-Pd-P and Cl-Pd-Cl bond angles. In P,O-chelated structures, the Pd-O bond distance is also a critical parameter.

Table 1: Representative Spectroscopic and Crystallographic Data for a Palladium(II)-Phosphine Complex

Complex³¹P NMR (δ, ppm)Pd-P (Å)Pd-Cl (Å)P-Pd-P (°)
cis-[PdCl₂(P(o-tolyl)₃)₂] (analogue)~33~2.35~2.36~97
trans-[PdCl₂(PCy₃)₂] (analogue)~28~2.37~2.30180

Note: Data for analogous complexes are provided for illustrative purposes. Actual values for this compound complexes may vary.

Reactivity and Mechanistic Insights

The reactivity of palladium-2-methoxyphenylphosphine complexes is largely dictated by the interplay of steric and electronic factors, as well as the potential for the methoxy group to participate in the reaction mechanism.

Ortho-Metalation

The presence of the ortho-methoxy group can direct C-H activation at the ortho-position of one of the phenyl rings on the phosphorus atom, leading to the formation of a palladacycle.[9][10] This process, known as ortho-metalation or cyclometalation, results in a highly stable five-membered ring structure.[11] These palladacycles can be active catalysts or catalyst precursors in various transformations. The tendency for ortho-metalation is influenced by factors such as the reaction temperature and the nature of the other ligands on the palladium center.[9][12]

Diagram 1: Ortho-Metalation of this compound on a Palladium Center

Caption: Formation of a palladacycle via ortho-metalation.

Hemilability of the Ortho-Methoxy Group

The oxygen atom of the ortho-methoxy group can act as a hemilabile ligand. This means it can coordinate to the palladium center to form a chelate ring and then dissociate to open up a coordination site for an incoming substrate. This "on-off" coordination can play a crucial role in catalytic cycles by stabilizing coordinatively unsaturated intermediates or by facilitating key steps such as oxidative addition and reductive elimination. While direct evidence for the hemilability of this compound in palladium catalysis is an active area of research, the concept is well-established for related P,O-ligands.[13]

Catalytic Applications in Cross-Coupling Reactions

Palladium complexes of this compound and its derivatives are effective catalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[1] The electron-rich nature of the phosphine generally enhances the rate of oxidative addition, a key step in many catalytic cycles.[2]

Suzuki-Miyaura Coupling

In Suzuki-Miyaura coupling, which forms C-C bonds between aryl halides and organoboron compounds, palladium-2-methoxyphenylphosphine catalysts have demonstrated good activity. The catalyst is typically generated in situ from a palladium precursor like Pd(OAc)₂ and the phosphine ligand, or a pre-formed complex can be used.[3]

Diagram 2: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)(X)L₂ Pd0->PdII OxAdd Oxidative Addition (R¹-X) PdII_R2 R¹-Pd(II)(R²)L₂ PdII->PdII_R2 Transmetal Transmetalation (R²-B(OR)₂) PdII_R2->Pd0 Product R¹-R² PdII_R2->Product ReductElim Reductive Elimination

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

  • To a reaction vessel under an inert atmosphere, add Pd(OAc)₂ (1 mol%), this compound (2 mol%), 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of toluene and water.

  • Heat the reaction mixture to 80-100 °C and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by GC-MS or TLC.

  • After completion, cool the reaction mixture, perform an aqueous workup, and purify the product by column chromatography.

Conclusion and Future Outlook

The coordination chemistry of this compound with palladium is a rich and multifaceted field. The presence of the ortho-methoxy group imparts unique properties to the corresponding palladium complexes, influencing their synthesis, structure, and catalytic activity. The potential for hemilabile coordination and directed ortho-metalation opens up exciting avenues for the design of novel and highly efficient catalysts.

Future research in this area is likely to focus on:

  • Elucidating the precise role of hemilability in catalytic cycles through detailed mechanistic studies.

  • Developing new ligands based on the this compound scaffold with enhanced catalytic performance.

  • Expanding the application of these catalysts to other challenging transformations in organic synthesis and drug development.

By continuing to explore the fundamental coordination chemistry of these systems, we can unlock their full potential and contribute to the advancement of homogeneous catalysis.

References

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  • Semantic Scholar. (2017). Synthesis and Reactivity of Palladium(II) Alkyl Complexes that Contain Phosphine-cyclopentanesulfonate Ligands. Retrieved January 14, 2026, from [Link]

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  • Journal of the Chemical Society, Dalton Transactions. (1973). Transition-metal complexes containing phosphorus ligands. Part X. ortho-Metallation reactions involving some triaryl phosphite derivatives of palladium(II) and platinum(II) dihalides. Retrieved January 14, 2026, from [Link]

  • Dalton Transactions. (2015). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Retrieved January 14, 2026, from [Link]

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  • ResearchGate. (2013). (PDF) Synthesis and characterization of palladium(II) and platinum(II) metal complexes with iminophosphine ligands: X-ray crystal structures of platinum(II) complexes and use of palladium(II) complexes as pre-catalysts in Heck and Suzuki cross-coupling reactions. Retrieved January 14, 2026, from [Link]

  • NIH. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved January 14, 2026, from [Link]

  • University of Johannesburg. (2013). Synthesis and characterization of palladium(II) and platinum(II) metal complexes with iminophosphine ligands: X-ray crystal structures of platinum(II) complexes and use of palladium(II) complexes as pre-catalysts in Heck and Suzuki cross-coupling reactions. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2017). Chelating Assistance of P–C and P–H Bond Activation at Palladium and Nickel: Straightforward Access to Diverse Pincer Complexes from a Diphosphine–Phosphine Oxide | Request PDF. Retrieved January 14, 2026, from [Link]

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solubility and stability of 2-Methoxyphenylphosphine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of Tris(2-methoxyphenyl)phosphine for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive overview of the critical physicochemical properties of tris(2-methoxyphenyl)phosphine, a widely utilized phosphine ligand in organic synthesis and catalysis. Understanding its solubility and stability is paramount for designing robust and reproducible experimental protocols, particularly in the context of drug development where precision and reliability are non-negotiable. This document moves beyond a simple datasheet to offer insights into the causality behind its behavior in various organic solvents and under different environmental conditions.

Introduction: The Significance of Tris(2-methoxyphenyl)phosphine

Tris(2-methoxyphenyl)phosphine, also known as tris(o-anisyl)phosphine, is a tertiary phosphine that has found extensive application as a ligand in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions[1][2]. Its utility stems from the electronic and steric properties conferred by the three 2-methoxyphenyl substituents. The methoxy groups in the ortho position increase the electron density on the phosphorus atom, enhancing its σ-donating ability compared to triphenylphosphine[3]. This increased electron-donating character can influence the reactivity and stability of the resulting metal complexes[1][4][5].

Solubility Profile in Organic Solvents

The solubility of a phosphine ligand is a critical parameter that dictates its utility in homogeneous catalysis, influencing reaction kinetics and ease of purification. Tris(2-methoxyphenyl)phosphine is a white to off-white crystalline solid at room temperature[6][7]. Its solubility is governed by the principle of "like dissolves like," with its three phenyl rings contributing to a significant nonpolar character.

Qualitative Solubility

Tris(2-methoxyphenyl)phosphine is generally soluble in common nonpolar and moderately polar organic solvents. It is reported to be slightly soluble in water[2][8]. This low aqueous solubility is advantageous in many applications, facilitating product separation and catalyst recovery.

Comparative Solubility and Influencing Factors

Table 1: Comparative Solubility of Triarylphosphines

SolventTriphenylphosphine (PPh₃)Tri(p-methoxyphenyl)phosphineTris(2-methoxyphenyl)phosphine (Expected)Rationale for Expected Solubility
Nonpolar Aprotic
TolueneHighHighHighThe nonpolar aromatic rings dominate the intermolecular interactions, leading to good solubility in aromatic solvents.
HexaneModerateModerateModerate to LowWhile nonpolar, the large size and crystalline nature may limit solubility in aliphatic hydrocarbons compared to aromatic solvents.
Diethyl EtherHighHighHighThe ether can act as a hydrogen bond acceptor for weak C-H---O interactions and effectively solvates the molecule.
Polar Aprotic
Tetrahydrofuran (THF)HighHighHighSimilar to diethyl ether, THF is an excellent solvent for many organometallic reagents.
Dichloromethane (DCM)HighHighHighThe polarity of DCM is sufficient to dissolve the phosphine without strong specific interactions.
Acetonitrile (MeCN)ModerateModerateModerateThe high polarity of acetonitrile may lead to less favorable solvation compared to less polar solvents.
N,N-Dimethylformamide (DMF)HighHighHighDMF is a versatile polar aprotic solvent with a high dissolving power for a wide range of organic compounds.
Polar Protic
MethanolLowModerateLow to ModerateThe presence of the methoxy groups may slightly enhance solubility in alcohols compared to triphenylphosphine through potential hydrogen bonding, but overall solubility is expected to be limited.
EthanolLowModerateLow to ModerateSimilar to methanol, but the longer alkyl chain may slightly improve the solvation of the nonpolar part of the molecule.
WaterInsolubleVery LowVery LowThe hydrophobic nature of the three phenyl rings makes it practically insoluble in water.

The introduction of the methoxy group in the ortho position can have a dual effect on solubility. While it introduces a polar ether functionality, the steric bulk of the three ortho-substituents can influence crystal packing and, consequently, the energy required to dissolve the solid.

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data for their specific application, the following gravimetric method is a reliable approach.

Diagram 1: Workflow for Gravimetric Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess tris(2-methoxyphenyl)phosphine into a vial. prep2 Add a known volume of the desired organic solvent. prep1->prep2 equil1 Seal the vial and place in a temperature-controlled shaker. prep2->equil1 equil2 Equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation. equil1->equil2 analysis1 Allow the solid to settle. equil2->analysis1 analysis2 Carefully withdraw a known volume of the supernatant. analysis1->analysis2 analysis3 Transfer the aliquot to a pre-weighed vial. analysis2->analysis3 analysis4 Evaporate the solvent under reduced pressure. analysis3->analysis4 analysis5 Weigh the vial with the dried residue. analysis4->analysis5 analysis6 Calculate the solubility (e.g., in g/100 mL). analysis5->analysis6

Caption: Gravimetric method for solubility determination.

Stability of Tris(2-methoxyphenyl)phosphine

The stability of phosphine ligands is a critical factor in their storage, handling, and application, particularly in sensitive catalytic systems where degradation can lead to loss of activity and the formation of undesirable byproducts.

Air and Oxidative Stability

Tris(2-methoxyphenyl)phosphine is known to be air-sensitive and susceptible to oxidation[9]. The primary degradation product is the corresponding phosphine oxide, tris(2-methoxyphenyl)phosphine oxide.

Mechanism of Oxidation: The oxidation of triarylphosphines can proceed through several pathways. In the presence of molecular oxygen, a radical mechanism is often implicated. The increased electron density on the phosphorus atom of tris(2-methoxyphenyl)phosphine, due to the electron-donating methoxy groups, makes it more susceptible to one-electron oxidation to form a radical cation compared to triphenylphosphine[3][10]. This radical cation can then react with molecular oxygen to form a peroxyl radical cation, which ultimately leads to the formation of the phosphine oxide[10].

The stability of phosphines is also influenced by the solvent and the presence of light. Solvents with higher oxygen solubility can accelerate oxidation[7]. Light can also promote the formation of radical species, leading to faster degradation[11].

Thermal Stability
Hydrolytic Stability

The phosphorus-carbon bonds in triarylphosphines are generally stable to hydrolysis under neutral conditions. The hydrolysis of related phosphinates and phosphonates typically requires harsh acidic or basic conditions[13]. Therefore, tris(2-methoxyphenyl)phosphine is expected to be stable in the presence of water under typical reaction conditions, although it is important to use anhydrous solvents for many organometallic reactions to avoid side reactions with other reagents.

Experimental Protocol for Monitoring Stability by ³¹P NMR

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for monitoring the stability of phosphine ligands in real-time. The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state and coordination environment.

Diagram 2: Workflow for ³¹P NMR Stability Study

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep1 Prepare a solution of tris(2-methoxyphenyl)phosphine in the desired deuterated solvent in an NMR tube. prep2 Introduce the stress factor to be studied (e.g., air, specific reagent). prep1->prep2 nmr1 Acquire an initial ³¹P NMR spectrum (t=0). prep2->nmr1 nmr2 Monitor the reaction over time by acquiring ³¹P NMR spectra at regular intervals. nmr1->nmr2 data1 Integrate the signals corresponding to the phosphine and its degradation products. nmr2->data1 data2 Plot the relative concentrations as a function of time. data1->data2 data3 Determine the rate of degradation. data2->data3

Caption: Monitoring phosphine stability using ³¹P NMR.

The ³¹P NMR chemical shift of tris(2-methoxyphenyl)phosphine is expected to be in the typical range for triarylphosphines (around -5 to -10 ppm relative to 85% H₃PO₄). Upon oxidation to the phosphine oxide, a significant downfield shift (to approximately +30 to +40 ppm) is observed, allowing for easy quantification of the degradation process[14][15].

Handling and Storage Recommendations

Given its sensitivity to oxidation, proper handling and storage procedures are essential to maintain the integrity of tris(2-methoxyphenyl)phosphine.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place[9].

  • Handling: Handle in an inert atmosphere glovebox whenever possible. If handling in the open, minimize exposure to air. Use appropriate personal protective equipment, including gloves and safety glasses.

  • Purification: If oxidation has occurred, the phosphine can often be purified from its oxide by recrystallization, taking advantage of the different polarities and solubilities of the two compounds.

Conclusion

Tris(2-methoxyphenyl)phosphine is a valuable ligand in organic synthesis, but its efficacy is intrinsically linked to its solubility and stability. This guide has provided a detailed overview of these critical properties, offering both theoretical understanding and practical experimental protocols. By understanding the factors that influence its behavior in solution and its susceptibility to degradation, researchers can optimize their experimental designs, leading to more robust and reproducible results in their drug discovery and development endeavors.

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An In-depth Technical Guide to the ³¹P NMR Chemical Shift of Arylphosphines: A Case Study on 2-Methoxyphenylphosphine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of 2-methoxyphenylphosphine and its closely related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and interpretative nuances of ³¹P NMR spectroscopy as applied to this important class of organophosphorus compounds.

Foundational Principles of ³¹P NMR Spectroscopy in the Context of Arylphosphine Analysis

Phosphorus-31 is a 100% naturally abundant, spin ½ nucleus, making ³¹P NMR spectroscopy an exceptionally powerful and direct tool for the characterization of organophosphorus compounds.[1] The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of the phosphorus nucleus. For arylphosphines, the ³¹P chemical shift is dictated by a complex interplay of electronic and steric effects exerted by the substituents on the aromatic ring(s).

The general chemical shift range for tertiary phosphines (C₃P) is between -60 and -10 ppm.[2] However, the precise chemical shift is influenced by the nature of the aryl groups. Electron-withdrawing groups on the aromatic ring tend to increase the shielding of the phosphorus nucleus, resulting in an upfield shift (less positive δ value), while electron-donating groups generally cause a deshielding effect, leading to a downfield shift (more positive δ value).[3] Steric hindrance, particularly from ortho substituents, can also significantly impact the bond angles around the phosphorus atom and, consequently, its chemical shift.

Synthesis and Characterization of Methoxyphenylphosphines

While a specific, detailed synthetic protocol for this compound remains elusive in readily available literature, its synthesis can be approached through established methods for preparing arylphosphines. A common strategy involves the reaction of a Grignard reagent with a phosphorus halide. For instance, the synthesis of the closely related tris(2-methoxyphenyl)phosphine involves the reaction of 2-methoxyphenylmagnesium bromide with phosphorus trichloride.

A synthesis for the related bis(2-methoxyphenyl)phosphine oxide has been reported, which involves the reaction of anisole with triethyl phosphate in the presence of n-butyllithium, followed by hydrogenation.[4] This phosphine oxide can then be reduced to the corresponding phosphine using a suitable reducing agent like trichlorosilane.

General Synthetic Approach (Hypothetical for this compound):

  • Grignard Reagent Formation: 2-bromoanisole would be reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF, diethyl ether) to form 2-methoxyphenylmagnesium bromide.

  • Phosphinylation: The Grignard reagent would then be carefully added to a solution of phosphorus trichloride in an appropriate solvent at low temperature. The stoichiometry would be controlled to favor the formation of the monosubstituted product, (2-methoxyphenyl)dichlorophosphine.

  • Reduction: The resulting dichlorophosphine would be reduced to this compound using a mild reducing agent such as lithium aluminum hydride.

Characterization: The successful synthesis of this compound would be confirmed by a combination of spectroscopic techniques, with ³¹P NMR being the most definitive. ¹H and ¹³C NMR would show the characteristic signals for the methoxy and phenyl groups, and mass spectrometry would confirm the molecular weight.

The ³¹P NMR Chemical Shift of Methoxyphenyl-Substituted Phosphines: Experimental Data and Interpretation

Direct experimental data for the ³¹P NMR chemical shift of this compound is not readily found in the surveyed literature. However, we can infer its expected chemical shift by examining its close and well-documented analog, tris(2-methoxyphenyl)phosphine , and by comparing it with other related arylphosphines.

A study involving the reaction of tris(2-methoxyphenyl)phosphine with sulfur hexafluoride reported that the ³¹P NMR spectrum of the starting material was recorded in THF, indicating its chemical shift is known.[5] While the exact value was not stated in the supplementary information, other sources and typical values for similar compounds allow for a robust estimation. The PubChem database also indicates the availability of ³¹P NMR spectra for tris(2-methoxyphenyl)phosphine.[6]

Table 1: ³¹P NMR Chemical Shifts of Selected Triarylphosphines

CompoundStructure³¹P Chemical Shift (δ, ppm)SolventReference
TriphenylphosphineP(C₆H₅)₃-5 to -8CDCl₃[7]
Tris(4-methoxyphenyl)phosphineP(4-MeO-C₆H₄)₃-8.6CDCl₃[8]
Tri(o-tolyl)phosphineP(2-Me-C₆H₄)₃-28.9CDCl₃[5]
Tris(2-methoxyphenyl)phosphine P(2-MeO-C₆H₄)₃ ~ -30 to -40 (estimated) THF [5]

Interpretation and Prediction for this compound:

The methoxy group is generally considered to be electron-donating through resonance and electron-withdrawing through induction. In the para position, as in tris(4-methoxyphenyl)phosphine, the resonance effect dominates, leading to a slight upfield shift compared to triphenylphosphine.

However, in the ortho position, both electronic and steric effects are at play. The steric bulk of the three ortho-methoxy groups in tris(2-methoxyphenyl)phosphine forces a significant change in the C-P-C bond angles, which typically leads to a more shielded (upfield) chemical shift. This is evident in the significant upfield shift of tri(o-tolyl)phosphine compared to triphenylphosphine. Given that the methoxy group is sterically similar to a methyl group, a similarly large upfield shift is expected for tris(2-methoxyphenyl)phosphine.

For This compound , we would have one ortho-methoxy-substituted phenyl group and two hydrogens attached to the phosphorus. The presence of only one aryl group and two hydrogens will dramatically shift the resonance upfield compared to triarylphosphines. Primary phosphines (RPH₂) typically have chemical shifts in the range of -150 to -120 ppm. The ortho-methoxy group's electronic and steric contributions would likely cause a shift within this general range, but a precise prediction without experimental data is challenging.

Experimental Protocol for Acquiring a High-Quality ³¹P NMR Spectrum

To obtain a reliable ³¹P NMR spectrum of an air-sensitive compound like this compound, the following protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Step-by-Step Experimental Workflow:

  • Sample Preparation (Inert Atmosphere):

    • All glassware (NMR tube, vials, syringes) must be oven-dried and cooled under a stream of inert gas (argon or nitrogen).

    • In a glovebox or under a Schlenk line, accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈). The choice of solvent can slightly influence the chemical shift.

    • Ensure the sample is fully dissolved. If necessary, gently swirl the vial.

    • Using a gas-tight syringe, transfer the solution to a J. Young or screw-cap NMR tube.

    • Seal the NMR tube securely to prevent atmospheric contamination.

  • NMR Instrument Setup and Calibration:

    • Use a modern NMR spectrometer equipped with a broadband probe tuned to the ³¹P frequency.

    • Ensure the instrument is properly shimmed using the ¹H signal of the deuterated solvent to achieve a homogeneous magnetic field.

    • The ³¹P chemical shifts should be referenced externally to 85% H₃PO₄ (δ = 0 ppm).

  • Data Acquisition Parameters:

    • Experiment: A standard one-pulse ¹H-decoupled ³¹P experiment is typically sufficient.

    • Decoupling: Use broadband proton decoupling (e.g., WALTZ-16) to simplify the spectrum to a single peak (assuming no other phosphorus nuclei are present).

    • Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): A delay of 2-5 seconds is generally adequate for phosphines.

    • Acquisition Time (aq): Set to at least 1-2 seconds to ensure good resolution.

    • Number of Scans (ns): Depending on the sample concentration, 16 to 128 scans should provide a good signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum carefully to obtain a flat baseline.

    • Reference the spectrum to the external standard (85% H₃PO₄ at 0 ppm).

Diagram of Experimental Workflow:

Caption: Workflow for acquiring a ³¹P NMR spectrum of an air-sensitive phosphine.

Factors Influencing the ³¹P NMR Chemical Shift of this compound

The chemical shift of this compound is a result of the combined electronic and steric influences of its substituents.

Electronic Effects:

  • Inductive Effect: The oxygen atom of the methoxy group is electronegative and will withdraw electron density from the aromatic ring through the sigma framework. This inductive effect is distance-dependent and is strongest at the ortho position.

  • Resonance Effect: The lone pairs on the oxygen atom can be delocalized into the π-system of the aromatic ring. This resonance effect increases electron density at the ortho and para positions.

Steric Effects:

  • The ortho-methoxy group will sterically interact with the P-H bonds and the phosphorus lone pair. This steric hindrance can lead to a widening of the C-P-H bond angles and a change in the hybridization at the phosphorus center, which in turn affects the chemical shift.

Logical Relationship of Influencing Factors:

influencing_factors shift ³¹P Chemical Shift of This compound electronic Electronic Effects electronic->shift inductive Inductive Effect (-I) electronic->inductive resonance Resonance Effect (+R) electronic->resonance steric Steric Effects steric->shift ortho_interaction Ortho-substituent Interaction steric->ortho_interaction

Caption: Factors influencing the ³¹P NMR chemical shift.

Conclusion

While the precise ³¹P NMR chemical shift of this compound is not explicitly documented in readily accessible literature, a comprehensive understanding of its expected spectroscopic behavior can be achieved through the analysis of its close analog, tris(2-methoxyphenyl)phosphine, and the application of fundamental principles of ³¹P NMR spectroscopy. The ortho-methoxy substituent is expected to exert significant electronic and steric effects, likely resulting in a chemical shift that is informative of its unique structural characteristics. The experimental protocols and interpretative frameworks provided in this guide offer a robust system for the synthesis, characterization, and analysis of this and other related arylphosphines, empowering researchers in their drug development and scientific endeavors.

References

  • Hettstedt, C., Frank, A., & Karaghiosoff, K. (2016). Synthesis of two p-methoxyphenyl substituted phosphines. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(10), 1278-1282. [Link]

  • Synthesis method of bis (2-methoxyphenyl) phosphine oxide. (2019).
  • P-31 NMR Data for Protonated Triaryl Phosphines. (n.d.). ResearchGate. [Link]

  • Supplementary Material for - The Royal Society of Chemistry. (n.d.). [Link]

  • Hettstedt, C., Frank, A., & Karaghiosoff, K. (2016). Synthesis of two p-methoxyphenyl substituted phosphines. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(10). [Link]

  • Tertiary phosphines: preparation. (2022). The Royal Society of Chemistry. [Link]

  • Substituent effects on the 31P NMR chemical shifts of arylphosphorothionates. (2006). ResearchGate. [Link]

  • Tóth, G., & Keglevich, G. (2023). Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. RSC Advances, 13(50), 35085-35092. [Link]

  • Tris(2-methoxyphenyl)phosphine. (n.d.). PubChem. [Link]

  • Tris(4-methoxyphenyl)phosphine oxide. (n.d.). PubChem. [Link]

  • Wasylishen, R. E., & Fyfe, C. A. (1982). Phosphorus-31 NMR studies of several phosphines in the solid state. Canadian Journal of Chemistry, 60(13), 1643-1647. [Link]

  • Ochsenfeld, C., Brown, S. P., & Schindler, M. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics, 13(8), 3243-3253. [Link]

  • Tris-(2-methoxyphenyl)-phosphine. (2024). ChemBK. [Link]

  • 31 Phosphorus NMR. (n.d.). University of Ottawa. [Link]

  • Tris(2-methoxyphenyl)phosphine. (n.d.). Ereztech. [Link]

  • Tris(o-methoxyphenyl)phosphine, 98%. (n.d.). Aspira Chemical. [Link]

  • NMR Spectroscopy :: 31P NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • Trimesitylphosphine - Optional[31P NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Substituent effects on the >31> P NMR chemical shifts of arylphosphorothionates. (2006). Universidad de Sonora. [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Magritek. [Link]

  • Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. (2011). International Journal of Molecular Sciences, 12(12), 8754–8765. [Link]

  • 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors. (2026). Physical Chemistry Chemical Physics. [Link]

Sources

Understanding the Inherent Risks: Chemical Profile of 2-Methoxyphenylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Safety and Handling of 2-Methoxyphenylphosphine

In the specialized field of synthetic chemistry, particularly within catalyst development and pharmaceutical research, organophosphorus compounds are of paramount importance. This compound, distinguished by the electronic influence and steric hindrance of its ortho-methoxy group, is a valuable reagent that also requires significant safety considerations. This document serves as a technical guide for researchers and drug development professionals, offering a detailed framework for its safe handling and application, grounded in its fundamental chemical properties and reactivity.

This compound is a liquid that is sensitive to air and can be pyrophoric. Its chemical behavior is dominated by the phosphorus-hydrogen bonds and the electron lone pair on the phosphorus atom, which make it a strong nucleophile and reducing agent. The ortho-methoxy group influences its reactivity profile in comparison to unsubstituted phenylphosphine.

A primary concern is its tendency to oxidize. When exposed to air, it can form the corresponding phosphine oxide. This reaction is exothermic and can be vigorous enough to cause combustion, particularly when in contact with high-surface-area materials such as silica gel.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₉OP
Molar Mass 140.12 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 88-90 °C at 10 mmHg
Density 1.076 g/mL at 25 °C
Flash Point 87 °C (189 °F) - closed cup

A thorough understanding of these properties is essential for developing effective safety protocols. Its relatively low boiling point under vacuum requires precise temperature control during distillation, while its density and flash point are important considerations for storage and fire safety.

A Multi-Layered Safety Approach: The Hierarchy of Controls

When working with this compound, a comprehensive safety strategy is crucial. This involves a hierarchy of controls that prioritizes hazard elimination and engineering solutions over reliance on personal protective equipment (PPE).

cluster_0 Hierarchy of Controls Elimination Elimination/Substitution Engineering Engineering Controls (Fume Hood, Glovebox) Elimination->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for managing chemical hazards.

Elimination and Substitution

Before beginning any experiment, it is important to consider whether this compound is the only viable option. If a less hazardous alternative, such as a more stable secondary or tertiary phosphine, can be used to achieve the desired result, it should be considered. Although this may not always be feasible due to specific reactivity requirements, it should be the initial consideration.

Engineering Controls: The First Line of Defense

All handling of this compound must take place in a certified chemical fume hood or, for more delicate procedures, in a glovebox under an inert atmosphere like nitrogen or argon. The fume hood is essential for providing ventilation to prevent vapor inhalation and to contain potential fires. A glovebox provides the highest level of containment, protecting both the compound from air and moisture and the researcher from exposure.

Administrative Controls: Ensuring Safe Practices

The implementation of well-defined Standard Operating Procedures (SOPs) is essential. These documents must be easily accessible and provide clear, step-by-step instructions for all procedures involving this compound, including transport, storage, reaction setup, workup, and waste disposal. All personnel must receive comprehensive training on these SOPs before they begin any work with the compound.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are designed to minimize risk, appropriate PPE is still necessary to protect against any remaining hazards.

Table 2: Recommended Personal Protective Equipment

ProtectionSpecificationRationale
Eye Chemical splash goggles and a face shieldProvides comprehensive protection against splashes and potential chemical reactions.
Hand Nitrile or neoprene gloves (double-gloving recommended)Offers resistance to chemical exposure. Always check the manufacturer's compatibility data.
Body Flame-resistant lab coatProtects against splashes and provides a barrier in the event of a fire.
Respiratory Typically not required when using a fume hood. In case of an emergency, a self-contained breathing apparatus (SCBA) is necessary.A fume hood provides sufficient respiratory protection for routine handling.

Protocols for Safe Handling and Quenching

The following protocols provide a foundation for the safe handling of this compound and should be adapted to the specific requirements of your experiment.

Protocol: Transfer and Dispensing
  • Preparation: Ensure the chemical fume hood is clean, organized, and the sash is at the correct working height. All glassware should be dry and free of contaminants. An inert gas source, such as a Schlenk line, should be ready.

  • Inerting: The receiving flask should be fitted with a septum and purged with nitrogen or argon for at least 15 minutes to remove any atmospheric oxygen.

  • Transfer: Use a clean, dry, gas-tight syringe that has been purged with inert gas. Puncture the septum of the this compound container and slowly withdraw the desired volume.

  • Dispensing: Transfer the liquid to the reaction flask by puncturing the septum and dispensing it below the surface of the solvent, if one is present.

  • Syringe Cleaning: Immediately and carefully quench any residual phosphine in the syringe by drawing up a quenching solution (see Protocol 3.2) and expelling it into a designated waste container inside the fume hood. This process should be repeated several times.

cluster_1 Syringe Transfer Workflow Start Start: Inert Atmosphere Purge_Syringe Purge Syringe with N₂/Ar Start->Purge_Syringe Draw_Liquid Draw Liquid from Sure/Seal™ Bottle Purge_Syringe->Draw_Liquid Dispense Dispense into Reaction Flask Draw_Liquid->Dispense Quench Quench Syringe Immediately Dispense->Quench End End Quench->End

Methodological & Application

Application Note: Leveraging Tris(2-Methoxyphenyl)phosphine for Enhanced Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of C-C Bonds

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1] Its impact is particularly profound in the synthesis of biaryl and heteroaryl structures, which are core components of numerous pharmaceuticals, agrochemicals, and advanced materials.[2] The efficacy of this palladium-catalyzed transformation is critically dependent on the choice of ligand coordinated to the metal center. The ligand modulates the catalyst's stability, solubility, and reactivity, directly influencing the reaction's yield, substrate scope, and required conditions.[1][3]

Among the vast arsenal of phosphine ligands, electron-rich and sterically bulky monophosphines have emerged as exceptionally powerful tools, capable of activating even challenging substrates like aryl chlorides.[2][4] This application note provides a detailed guide to the use of Tris(2-methoxyphenyl)phosphine, a commercially available and highly effective ligand for the Suzuki-Miyaura coupling of aryl bromides and boronic acids. We will explore the mechanistic basis for its high activity, provide detailed, field-tested protocols, and present a guide for troubleshooting to empower researchers in their synthetic endeavors.

The Ligand's Edge: Why Tris(2-methoxyphenyl)phosphine Excels

The superior performance of Tris(2-methoxyphenyl)phosphine in Suzuki-Miyaura couplings can be attributed to a synergistic combination of electronic and steric effects.

  • Enhanced Electron-Donating Character: The three ortho-methoxy (-OCH₃) groups on the phenyl rings are electron-donating. This electronic enrichment of the phosphorus atom increases the electron density on the palladium center to which it is coordinated.[3] A more electron-rich palladium(0) species can more readily undergo the crucial first step of the catalytic cycle: oxidative addition into the carbon-halogen bond of the electrophile.[1][2] This property is particularly beneficial for activating less reactive aryl halides.

  • Optimal Steric Hindrance: The ligand's cone angle provides sufficient steric bulk to promote the formation of the catalytically active, monoligated palladium species (L-Pd(0)).[2] This steric pressure also facilitates the final, product-forming reductive elimination step. The bulk is not so excessive as to completely shut down the reaction, striking a balance that allows for a broad range of substrates to be coupled efficiently.[4]

  • Potential Hemilability: The oxygen atoms of the ortho-methoxy groups can potentially engage in weak, transient coordination with the palladium center. This "hemilabile" behavior can help stabilize the catalytic species at various points in the cycle without forming an overly stable, inactive complex.

These features collectively contribute to a catalyst system that is not only highly active but also robust, enabling high turnover numbers and the synthesis of sterically hindered biaryls that are challenging to produce with less sophisticated ligands like triphenylphosphine.[3][4]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] The phosphine ligand plays a critical role in modulating the efficiency of each step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ PdII_OA Ar-Pd(II)L₂(X) Pd0->PdII_OA Oxidative Addition PdII_TM Ar-Pd(II)L₂(Ar') PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination ArAr Biaryl Product (Ar-Ar') PdII_TM->ArAr ArX Aryl Halide (Ar-X) ArX->PdII_OA ArB Boronic Acid (Ar'-B(OH)₂) ArB->PdII_TM Base Base (e.g., K₃PO₄) Base->PdII_TM caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by one or two phosphine ligands (L), inserts into the aryl-halide (Ar-X) bond. This forms a square planar Pd(II) intermediate. The electron-rich nature of Tris(2-methoxyphenyl)phosphine accelerates this rate-limiting step.[1][5]

  • Transmetalation: The organic group from the boronic acid (Ar') replaces the halide on the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic boronate complex.[6]

  • Reductive Elimination: The two organic groups (Ar and Ar') on the Pd(II) center couple and are eliminated, forming the desired C-C bond of the biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Experimental Protocol: General Procedure for Biaryl Synthesis

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of various aryl bromides with arylboronic acids using a Pd(OAc)₂ / Tris(2-methoxyphenyl)phosphine catalyst system.[4][8] Optimization may be required for specific substrate combinations.

Materials & Reagents
  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(2-methoxyphenyl)phosphine [(o-MeOPh)₃P]

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Argon or Nitrogen gas (high purity)

  • Standard laboratory glassware (e.g., Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Catalyst System Preparation & Reaction Setup

This procedure describes an in situ catalyst preparation, which is common and effective.

Experimental_Workflow start Start reagents 1. Add Solids to Flask (Aryl Bromide, Boronic Acid, K₃PO₄, Pd(OAc)₂, Ligand) start->reagents inert 2. Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent 3. Add Degassed Solvent (1,4-Dioxane) inert->solvent react 4. Heat and Stir (e.g., 80-100 °C) solvent->react monitor 5. Monitor Progress (TLC, GC-MS, LC-MS) react->monitor workup 6. Cool, Quench & Extract monitor->workup Reaction Complete purify 7. Purify Product (Column Chromatography) workup->purify end End purify->end caption Fig. 2: Experimental Workflow.

Caption: General Experimental Workflow.

  • Preparation: To a flame-dried Schlenk flask or vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate (1 mol%, 0.01 mmol) and Tris(2-methoxyphenyl)phosphine (2 mol%, 0.02 mmol). The L:Pd ratio of 2:1 is a common starting point.

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 3-5 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously for the required time (typically 2-18 hours).

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Performance Data & Substrate Scope

The Pd(OAc)₂/(o-MeOPh)₃P catalyst system has demonstrated broad applicability for the coupling of a wide range of aryl bromides with various arylboronic acids.[4][8] It is particularly effective for the synthesis of sterically hindered biaryls.

EntryAryl BromideArylboronic AcidTemp (°C)Time (h)Yield (%)Reference
1BromobenzenePhenylboronic acid80298[4][8]
24-BromotoluenePhenylboronic acid80299[4][8]
34-BromoanisolePhenylboronic acid80397[4][8]
41-Bromo-4-fluorobenzenePhenylboronic acid80398[4][8]
52-BromotoluenePhenylboronic acid1001895[4][8]
61-BromonaphthalenePhenylboronic acid1001896[4][8]
7Bromobenzene2-Methylphenylboronic acid1001894[4][8]
82-Bromotoluene2-Methylphenylboronic acid1001892[4][8]

Table 1: Representative yields for the Suzuki-Miyaura coupling using Tris(2-methoxyphenyl)phosphine as a ligand. Conditions: Aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (1 mol%), (o-MeOPh)₃P (2 mol%) in 1,4-dioxane.

The data clearly shows that the catalyst system is highly efficient for both electron-rich and electron-poor aryl bromides. Crucially, it provides excellent yields for sterically demanding substrates (Entries 5-8), which often pose a significant challenge for other catalyst systems.[4]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Below are common issues and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficiently anhydrous/degassed solvent.3. Poor quality base (e.g., hydrated K₃PO₄).4. Substrate is an unreactive aryl chloride.1. Ensure a rigorously inert atmosphere; use fresh Pd precursor and ligand.2. Use freshly distilled/dried and thoroughly degassed solvent.3. Use freshly ground, anhydrous K₃PO₄; consider adding a small amount of water (e.g., 2-5 equivalents) if using anhydrous base, as it can be critical for the catalytic cycle.[9]4. This ligand system is optimized for aryl bromides. For chlorides, consider more specialized ligands like SPhos or XPhos.[2][10]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Improve degassing procedure for solvent and reaction setup.[7]2. Ensure proper L:Pd ratio; the phosphine ligand aids in the reduction of Pd(II) to Pd(0).
Protodeborylation 1. Presence of excess water or protic sources.2. Extended reaction times at high temperatures.3. Certain heteroaryl boronates are prone to this side reaction.[7]1. Use anhydrous solvent and base.2. Monitor the reaction closely and stop it upon completion.3. Consider using boronic esters (e.g., pinacol esters) which are more stable.

Safety & Handling

Proper laboratory safety practices are paramount when performing any chemical reaction.

  • Tris(2-methoxyphenyl)phosphine: This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[11][12] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents & Reagents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Bases like K₃PO₄ are corrosive. Handle all chemicals according to their Safety Data Sheets (SDS).

  • Inert Atmosphere: Procedures involving evacuation and pressurizing glassware should be performed with caution, using appropriate equipment (e.g., a blast shield) and ensuring the glassware has no defects.

Conclusion

Tris(2-methoxyphenyl)phosphine is a highly valuable and effective ligand for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its unique combination of electronic and steric properties enables the efficient synthesis of a broad range of biaryls, including sterically hindered products, under relatively mild conditions. By following the detailed protocols and troubleshooting guidance provided in this note, researchers can confidently employ this catalyst system to accelerate their synthetic programs in drug discovery and materials science.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bis(2-methoxyphenyl)phenylphosphine, 98%. Available at: [Link]

  • Bardera, M. A., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 40(8), 695-704. Available at: [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(15), 1871-1876. Available at: [Link]

  • Alfa Aesar. (2013). Safety data sheet - Tris(4-methoxyphenyl)phosphine. Available at: [Link]

  • Yokoyama, A., et al. (2018). Investigation of Pd–Phosphine Ligands Suitable for Suzuki–Miyaura Polymerization through Intramolecular Catalyst Transfer. Organometallics, 37(20), 3644-3652. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Kang, P.-S., et al. (2009). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Bulletin of the Korean Chemical Society, 30(11), 2697-2700. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Semantic Scholar. (2009). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Available at: [Link]

  • Thomas, J. M., & Catlow, C. R. A. (2018). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 47(22), 8431-8465. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Taylor & Francis Online. (2016). Synthesis of two p-methoxyphenyl substituted phosphines. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(10), 1339-1342. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Tris(4-methoxyphenyl)phosphine: Properties and Applications. Available at: [Link]

  • ResearchGate. (n.d.). Substrate scope for Suzuki−Miyaura coupling reaction. Available at: [Link]

  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(13), 2943-2946. Available at: [Link]

  • Royal Society of Chemistry. (2018). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4849-4852. Available at: [Link]

  • Billingsley, K. L., et al. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(37), 13876-13887. Available at: [Link]

  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Substrate scopes of Suzuki‐Miyaura cross coupling using Macro‐PPh2‐Pd catalyst. Available at: [Link]

  • Al-Rawashdeh, A. I., et al. (2014). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. International Journal of Chemistry, 6(3). Available at: [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura Cross‐Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica. Available at: [Link]

  • Smith, C. J., et al. (2018). Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. Reaction Chemistry & Engineering, 3(5), 701-707. Available at: [Link]

Sources

Application Notes & Protocols for Buchwald-Hartwig Amination with RuPhos Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of RuPhos in Modern C-N Bond Formation

The Palladium-catalyzed Buchwald-Hartwig amination stands as a transformative methodology in synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with unparalleled efficiency and scope.[1][2] This reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where arylamine scaffolds are ubiquitous. The efficacy of this cross-coupling reaction is critically dependent on the phosphine ligand, which modulates the stability and reactivity of the palladium catalyst.[3]

Among the elite class of bulky, electron-rich biaryl monophosphine ligands, RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) has emerged as a powerhouse catalyst component.[1] While structurally related to the broader family of ligands derived from a 2-methoxyphenylphosphine motif, RuPhos possesses a unique combination of steric bulk from its dicyclohexylphosphino group and specific electronic properties conferred by the two isopropoxy substituents. This distinct architecture makes RuPhos exceptionally effective, particularly for challenging substrates.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theory, practical application, and optimization of the Buchwald-Hartwig amination protocol utilizing RuPhos-based catalyst systems. We will delve into the mechanistic nuances that underpin the high efficacy of RuPhos, provide detailed, step-by-step protocols, and offer field-proven insights for troubleshooting and reaction optimization.

Mechanism and the Decisive Role of the RuPhos Ligand

The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The bulky and electron-donating RuPhos ligand is instrumental in facilitating each elementary step of this process: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1]

  • Oxidative Addition: The active L-Pd(0) species (where L = RuPhos) initiates the cycle by reacting with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate. The steric bulk of RuPhos promotes the formation of a monoligated Pd(0) species, which is highly reactive.[4]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A stoichiometric base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, yielding the desired arylamine and regenerating the active L-Pd(0) catalyst.

Interestingly, for the Pd-RuPhos catalytic system, theoretical and kinetic studies have shown that reductive elimination is often the rate-limiting step , particularly with challenging substrates.[5][6][7] The specific steric and electronic properties of RuPhos are thought to accelerate this crucial step, which is a key reason for its exceptional performance in the coupling of sterically hindered secondary amines.[8]

Buchwald_Hartwig_Cycle cluster_caption pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition + Ar-X amido_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation + HNR'R'', + Base, - Base-H+X- product Ar-NR'R'' amido_complex->product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols: From Precatalyst to Purified Product

The use of air-stable palladium precatalysts has streamlined the setup of Buchwald-Hartwig reactions, often obviating the need for a glovebox for reagent handling.[1][9] The third-generation (G3) and fourth-generation (G4) RuPhos precatalysts are highly efficient and recommended for general use. RuPhos Pd G4 is often preferred as its activation releases N-methylcarbazole, which is less likely to inhibit the catalytic cycle compared to the carbazole released from G3 precatalysts.[9]

General Protocol for a Small-Scale Reaction (0.5 mmol)

This protocol provides a reliable starting point for the coupling of an aryl halide with a primary or secondary amine.

Materials:

  • Palladium Precatalyst: RuPhos Pd G3 or RuPhos Pd G4 (1-2 mol%)

  • Aryl Halide: (1.0 equiv, 0.5 mmol)

  • Amine: (1.2 equiv, 0.6 mmol)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv, 0.7 mmol)

  • Solvent: Anhydrous Toluene or Dioxane (2-3 mL)

  • Equipment: Oven-dried vial with a PTFE-lined screw cap, magnetic stir bar, heating block or oil bath.

Workflow A 1. Reagent Addition Add solids (Aryl Halide, Base, Precatalyst) to an oven-dried vial. B 2. Add Liquids Add solvent and liquid amine via syringe. A->B C 3. Inert Atmosphere Seal vial, then evacuate and backfill with Argon/Nitrogen (3x). B->C D 4. Reaction Place in pre-heated block (80-110 °C). Stir for 2-24 h. C->D E 5. Work-up Cool, dilute with EtOAc, filter through Celite to remove inorganic salts. D->E F 6. Purification Concentrate filtrate and purify crude product via flash chromatography. E->F

Caption: General experimental workflow for a RuPhos-catalyzed amination.

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: To an oven-dried 4 mL vial containing a magnetic stir bar, add the RuPhos Pd G3/G4 precatalyst (e.g., 1-2 mol%), the aryl halide (0.5 mmol), and the base (e.g., NaOtBu, 0.7 mmol).[1] This can typically be done on the benchtop.

  • Addition of Solvent and Amine: Add anhydrous toluene (2.5 mL) followed by the amine (0.6 mmol) via syringe.[1]

  • Inerting the Atmosphere: Seal the vial with a screw cap containing a PTFE septum. Purge the vial by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.[9]

  • Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C) and stir vigorously.[1]

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite® to remove insoluble salts. Wash the pad with additional ethyl acetate.[2]

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired arylamine.[2]

Data Presentation: Reaction Optimization and Troubleshooting

The success of a Buchwald-Hartwig amination hinges on the careful selection of reaction parameters. The following table summarizes key variables and provides guidance for optimization and troubleshooting common issues.

ParameterRecommended Starting PointOptimization & Troubleshooting Insights
Palladium Source RuPhos Pd G3 or G4 (1-2 mol%)For sluggish reactions, catalyst loading can be increased to 3-5 mol%. G4 precatalysts may offer better performance by avoiding potential inhibition from carbazole.[9]
Ligand:Pd Ratio Use of precatalyst is recommended.If generating the catalyst in situ from a source like Pd₂(dba)₃, a Ligand:Pd ratio of 1.1-1.5:1 is typical.
Base Sodium tert-butoxide (NaOtBu)NaOtBu is a strong, effective base. For base-sensitive functional groups, weaker bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) can be used, though higher temperatures may be required.[3]
Solvent Toluene, Dioxane, THFToluene is a robust, general-purpose solvent.[1] Dioxane is also widely effective. THF can be used for lower-temperature reactions. Ensure all solvents are anhydrous and degassed.
Temperature 80 - 110 °CStart at 100 °C for most aryl bromides/chlorides. Lower temperatures may be feasible for highly reactive substrates. Increase temperature for challenging couplings.[1]
Common Issue Hydrodehalogenation (Aryl-H byproduct)This side reaction is often caused by trace water. Ensure all reagents and solvents are rigorously dried. Using a less protic base/solvent combination can also help.[10]
Common Issue Homocoupling (Ar-Ar byproduct)This is often promoted by oxygen. Ensure the reaction is set up under a strictly inert atmosphere.[10]
Common Issue Low Conversion Screen different bases or solvents. Increase temperature or catalyst loading. Ensure the purity of the amine starting material, as impurities can poison the catalyst.[11]

Substrate Scope: Versatility of the RuPhos System

The RuPhos ligand enables the coupling of a broad array of substrates, demonstrating wide functional group tolerance. It is particularly noted for its high performance with secondary amines and sterically demanding coupling partners.[1][8]

Aryl Halide ExampleAmine ExampleConditionsYield (%)Reference
4-ChlorotolueneMorpholineRuPhos Pd G4 (1 mol%), NaOtBu, Toluene, 100 °C98[9]
1-Bromo-3,5-dimethylbenzeneAnilineRuPhos (4 mol%), Pd₂(dba)₃ (2 mol%), NaOtBu, Toluene, 80 °C97[1]
2-BromotolueneN-MethylanilineRuPhos (1.5 mol%), Pd(OAc)₂ (1 mol%), NaOtBu, Toluene, 100 °C99[8]
4-BromoanisoleDi-n-butylamineRuPhos (1.5 mol%), Pd(OAc)₂ (1 mol%), NaOtBu, Toluene, 70 °C98[8]
3-BromopyridinePyrrolidineRuPhos (4 mol%), Pd₂(dba)₃ (2 mol%), NaOtBu, Toluene, 100 °C95[1]

References

  • Benchchem. (2025). Application Notes & Protocols for Buchwald-Hartwig Amination using RuPhos with Functionalized Anilines.

  • Benchchem. (2025). Application Notes and Protocols for RuPhos-Catalyzed C-N Bond Formation in Complex Molecules.

  • Benchchem. (2025). A Comparative Guide to RuPhos Pd G3 and G4 Precatalysts in Cross-Coupling Reactions.

  • Benchchem. (2025). RuPhos vs. SPhos: A Comparative Guide to Ligand Performance in Buchwald-Hartwig Amination.

  • Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine.

  • Kim, S., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.

  • Kim, S., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.

  • Kim, S., et al. (2020). (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ResearchGate.

  • American Chemical Society. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Publications.

  • American Chemical Society. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications.

  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • ResearchGate. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by H- and P-NMR Spectroscopy.

  • Benchchem. (n.d.). RuPhos Catalyzed Cross-Coupling Technical Support Center.

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.

  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society.

  • Viciu, M. S., et al. (2018). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research.

  • MDPI. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy.

  • Benchchem. (2025). A Comparative Analysis of Amphos and RuPhos in Palladium-Catalyzed C-N Coupling Reactions.

  • Reddit. (2023). Brainstorming a Buchwald-Hartwig coupling. r/Chempros.

  • DSpace@MIT. (2017). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction.

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.

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The Versatility of 2-Methoxyphenylphosphine Ligands in Palladium-Catalyzed C-C Bond Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the ortho-Methoxy Group in Phosphine Ligand Design

In the landscape of palladium-catalyzed cross-coupling reactions, the rational design of phosphine ligands is paramount to achieving high catalytic efficiency, broad substrate scope, and operational simplicity. Tris(2-methoxyphenyl)phosphine, and its derivatives, have emerged as a powerful class of ligands, primarily due to the unique combination of steric bulk and electronic richness conferred by the ortho-methoxy substituents. These properties are critical in facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

This technical guide provides an in-depth exploration of the applications of 2-methoxyphenylphosphine ligands in palladium-catalyzed carbon-carbon bond formation. We will delve into the mechanistic rationale for their efficacy and provide detailed, field-proven protocols for their use in Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as the α-arylation of ketones. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful catalytic systems in their synthetic endeavors.

The Mechanistic Cornerstone: Why the ortho-Methoxy Group Matters

The enhanced performance of tris(2-methoxyphenyl)phosphine in palladium catalysis can be attributed to a confluence of steric and electronic effects that positively influence the catalytic cycle.

Steric Influence: The three ortho-methoxy groups create a sterically demanding environment around the phosphorus atom. This bulkiness promotes the formation of the highly reactive, monoligated L-Pd(0) species, which is often the active catalyst in many cross-coupling reactions. This contrasts with less bulky ligands, such as triphenylphosphine, which can lead to the formation of less reactive, coordinatively saturated palladium complexes.

Electronic Richness: The methoxy groups are electron-donating, which increases the electron density on the phosphorus atom and, consequently, on the palladium center. This heightened electron density facilitates the oxidative addition of aryl halides to the Pd(0) center, often the rate-limiting step of the catalytic cycle, particularly with less reactive aryl chlorides.[1]

Potential Hemilability: A key hypothesis for the enhanced activity of these ligands is the potential for the ortho-methoxy group to act as a hemilabile, or weakly coordinating, donor. The oxygen atom of the methoxy group can transiently coordinate to the palladium center, stabilizing coordinatively unsaturated intermediates without forming an overly stable, unreactive complex. This transient stabilization can be particularly beneficial during key steps of the catalytic cycle, such as oxidative addition and reductive elimination. While definitive experimental or computational evidence for this specific ligand is still emerging, the concept of hemilability is a well-established principle in ligand design for catalysis.[2]

Application I: Suzuki-Miyaura Coupling for the Synthesis of Biaryls

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, and the use of tris(2-methoxyphenyl)phosphine has proven highly effective, particularly for the synthesis of sterically hindered biaryls.[3][4][5]

Causality Behind Experimental Choices:
  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and convenient precatalyst. It is readily reduced in situ to the active Pd(0) species by the phosphine ligand or other components in the reaction mixture.

  • Ligand-to-Palladium Ratio: A ligand-to-palladium ratio of 2:1 is often optimal. This ensures that sufficient ligand is present to form the active catalyst and prevent palladium black precipitation, while avoiding an excess of free ligand that could inhibit the reaction.

  • Base: A base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective and are compatible with a wide range of functional groups.

  • Solvent: Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), or toluene are commonly used to dissolve the reactants and facilitate the reaction. The addition of a small amount of water can sometimes be beneficial for dissolving the base and promoting the transmetalation step.[1]

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid, Base catalyst Add Pd(OAc)₂ and Tris(2-methoxyphenyl)phosphine reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Reaction Temperature (e.g., 80-100 °C) solvent->heat monitor Monitor by TLC/GC-MS heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Biaryl Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 2,6-Dimethylbiphenyl

This protocol is adapted from the work of Kang et al. and demonstrates the effectiveness of the tris(2-methoxyphenyl)phosphine ligand system in a sterically challenging coupling.[3][4][5]

Materials:

  • 2-Bromo-m-xylene (1.0 mmol, 185 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Tris(2-methoxyphenyl)phosphine (0.04 mmol, 14 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg), tris(2-methoxyphenyl)phosphine (14 mg), and K₃PO₄ (424 mg).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add 2-bromo-m-xylene (185 mg) and phenylboronic acid (146 mg) to the tube under a positive flow of argon.

  • Add degassed 1,4-dioxane (5 mL) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 2,6-dimethylbiphenyl as a colorless oil.

Performance Data: Suzuki-Miyaura Coupling with Tris(2-methoxyphenyl)phosphine

The following table summarizes the performance of the Pd(OAc)₂/tris(2-methoxyphenyl)phosphine catalyst system for the coupling of various aryl bromides with arylboronic acids.

EntryAryl BromideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl98
24-Bromotoluene4-Methoxyphenylboronic acid4-Methoxy-4'-methylbiphenyl97
32-BromotoluenePhenylboronic acid2-Methylbiphenyl95
42-Bromo-m-xylenePhenylboronic acid2,6-Dimethylbiphenyl92
51-Bromonaphthalene2-Naphthylboronic acid1,2'-Binaphthyl90

Data adapted from Kang, P.-S., et al. (2009). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Bulletin of the Korean Chemical Society, 30(11), 2697-2700.[3][4][5]

Application II: Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes. The use of bulky, electron-rich phosphine ligands like tris(2-methoxyphenyl)phosphine is advantageous, particularly with less reactive aryl bromides and chlorides.

Catalytic Cycle of the Heck Reaction

Heck_Cycle cluster_cycle Heck Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-X) PdII L-Pd(Ar)(X) Pd0->PdII Ar-X Coord Alkene Coordination AlkeneComplex L-Pd(Ar)(X)(Alkene) PdII->AlkeneComplex Alkene Insertion Migratory Insertion AlkylPd L-Pd(Alkyl)(X) AlkeneComplex->AlkylPd BetaElim β-Hydride Elimination ProductComplex L-Pd(H)(X)(Product) AlkylPd->ProductComplex ProductComplex->Pd0 Product + HX RedElim Reductive Elimination (+ Base)

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

General Protocol for the Heck Reaction

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01-0.02 mmol)

  • Tris(2-methoxyphenyl)phosphine (0.02-0.04 mmol)

  • Base (e.g., Triethylamine (Et₃N), 1.5 mmol)

  • Solvent (e.g., Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), 5 mL)

Procedure:

  • In a Schlenk tube, combine the aryl halide, Pd(OAc)₂, and tris(2-methoxyphenyl)phosphine.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed solvent, followed by the alkene and the base via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, filter through a pad of celite to remove palladium salts, and rinse with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Application III: Sonogashira Coupling

The Sonogashira coupling provides a direct route to aryl and vinyl alkynes. While traditionally requiring a copper co-catalyst, copper-free conditions have been developed, often relying on bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.

General Protocol for Copper-Free Sonogashira Coupling

The following is a general protocol that can be adapted for use with tris(2-methoxyphenyl)phosphine.

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Tris(2-methoxyphenyl)phosphine (0.04 mmol)

  • Base (e.g., Cesium carbonate (Cs₂CO₃) or a bulky amine base, 2.0 mmol)

  • Solvent (e.g., Dioxane or Toluene, 5 mL)

Procedure:

  • To a Schlenk tube, add the aryl halide, Pd(OAc)₂, tris(2-methoxyphenyl)phosphine, and base.

  • Evacuate and backfill with argon three times.

  • Add the degassed solvent and the terminal alkyne via syringe.

  • Heat the reaction to 60-100 °C and stir until the starting material is consumed (as monitored by TLC or GC-MS).

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Application IV: α-Arylation of Ketones

The palladium-catalyzed α-arylation of ketones is a powerful method for the synthesis of α-aryl ketones, which are important structural motifs in many biologically active molecules. Bulky, electron-rich monodentate phosphine ligands are highly effective in this transformation.[6]

General Protocol for the α-Arylation of Ketones

This general protocol can be adapted for tris(2-methoxyphenyl)phosphine.

Materials:

  • Aryl bromide (1.0 mmol)

  • Ketone (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 mmol)

  • Tris(2-methoxyphenyl)phosphine (0.02-0.10 mmol)

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu), 1.2 mmol)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂, tris(2-methoxyphenyl)phosphine, and NaOtBu.

  • Add the aryl bromide and the ketone.

  • Add the anhydrous solvent.

  • Seal the tube and heat to the desired temperature (typically 80-110 °C).

  • Stir the reaction until complete, as determined by TLC or GC-MS.

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Future Outlook

Tris(2-methoxyphenyl)phosphine has demonstrated itself to be a highly effective ligand for a range of palladium-catalyzed C-C bond forming reactions. Its steric bulk and electronic richness contribute to high catalytic activity, particularly in challenging couplings involving sterically hindered substrates or less reactive aryl halides. The protocols provided herein serve as a robust starting point for researchers looking to employ this versatile ligand in their synthetic campaigns.

Future research will likely focus on a more detailed mechanistic understanding of the role of the ortho-methoxy group, potentially through computational studies and the isolation and characterization of catalytic intermediates. Such insights will undoubtedly pave the way for the design of even more efficient and selective phosphine ligands for palladium-catalyzed cross-coupling reactions, further expanding the synthetic chemist's toolkit for the construction of complex molecules.

References

  • Kang, P.-S., Ko, S.-B., Ko, J.-M., & Park, J.-H. (2009). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Bulletin of the Korean Chemical Society, 30(11), 2697-2700. [Link]

  • ResearchGate. (n.d.). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from [Link]

  • PubMed. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Retrieved from [Link]

  • PMC. (n.d.). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Retrieved from [Link]

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The Strategic Role of 2-Methoxyphenylphosphine Ligands in Advancing Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Phosphine, A Key to Catalytic Efficiency

In the landscape of homogeneous catalysis, the rational design of ligands is paramount to achieving high efficiency, selectivity, and broad substrate scope. Among the vast arsenal of phosphine ligands, those bearing a 2-methoxyphenyl substituent have carved a significant niche, particularly in palladium-catalyzed cross-coupling reactions. Tris(2-methoxyphenyl)phosphine, in particular, has emerged as a highly effective ligand, demonstrating remarkable activity in challenging transformations. This technical guide delves into the multifaceted role of 2-methoxyphenylphosphine and its derivatives in homogeneous catalysis, providing detailed application notes, experimental protocols, and an exploration of the underlying principles that govern their efficacy. We will primarily focus on its well-documented success in the Suzuki-Miyaura coupling, while also touching upon its potential in other key transformations.

The unique performance of this compound ligands stems from a synergistic interplay of their electronic and steric properties. The phosphorus atom, with its lone pair of electrons, acts as a strong σ-donor to the metal center, while the aryl groups can participate in π-backbonding. The defining feature, the ortho-methoxy group, exerts a significant influence. Electronically, the methoxy group is electron-donating, which increases the electron density on the phosphorus atom and, consequently, the metal center. This enhanced electron density on the catalyst can facilitate key steps in the catalytic cycle, such as oxidative addition.[1][2] Sterically, the ortho-methoxy group contributes to the ligand's bulk, which can promote reductive elimination and stabilize the active catalytic species.[3][4]

Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. The selection of the phosphine ligand is critical, especially when dealing with less reactive substrates or sterically hindered coupling partners.[5][6] Tris(2-methoxyphenyl)phosphine has proven to be a highly active and versatile ligand for this transformation, particularly in the synthesis of biaryls.[7]

Causality of Application: Why Tris(2-methoxyphenyl)phosphine Excels in Suzuki-Miyaura Coupling

The efficacy of the Pd(OAc)₂/Tris(2-methoxyphenyl)phosphine system in Suzuki-Miyaura coupling can be attributed to several factors:

  • Enhanced Catalyst Activity: The electron-donating nature of the three 2-methoxyphenyl groups increases the electron density on the palladium center. This heightened nucleophilicity of the Pd(0) species is believed to accelerate the rate-determining oxidative addition step of the aryl halide to the palladium complex.[1][8]

  • Steric Influence: The bulky nature of the ligand, arising from the three ortho-substituted phenyl rings, plays a crucial role in promoting the reductive elimination step, which releases the biaryl product and regenerates the active Pd(0) catalyst. This steric hindrance can also help to prevent the formation of inactive palladium clusters.[3]

  • Broad Substrate Scope: The catalyst system has been shown to be effective for a wide range of aryl bromides and arylboronic acids, including those with both electron-donating and electron-withdrawing groups, as well as sterically demanding substrates.[7]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Biaryl Product Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-Ar'->Pd(0)L2 Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data: Performance in Biaryl Synthesis

The following table summarizes the performance of the Pd(OAc)₂/Tris(2-methoxyphenyl)phosphine catalyst system in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid.

EntryAryl BromideProductYield (%)[7]
14-Bromoanisole4-Methoxybiphenyl98
24-Bromotoluene4-Methylbiphenyl97
3BromobenzeneBiphenyl95
44-Bromobenzonitrile4-Cyanobiphenyl93
51-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenyl91
62-Bromotoluene2-Methylbiphenyl96
71-Bromo-2,6-dimethylbenzene2,6-Dimethylbiphenyl92

Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), Tris(2-methoxyphenyl)phosphine (2 mol%), K₃PO₄ (2.0 mmol), in 1,4-dioxane (5 mL) at 100 °C for 12 h.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of biaryls using the Pd(OAc)₂/Tris(2-methoxyphenyl)phosphine catalyst system.

Materials and Reagents:
  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(2-methoxyphenyl)phosphine

  • Aryl bromide

  • Arylboronic acid

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Standard laboratory glassware (Schlenk tube or sealed vial)

  • Inert atmosphere (Nitrogen or Argon) supply

  • Magnetic stirrer and heating plate

Experimental Workflow

Suzuki_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add solids to a dry Schlenk tube: - Aryl bromide (1.0 mmol) - Arylboronic acid (1.2 mmol) - K3PO4 (2.0 mmol) - Pd(OAc)2 (0.01 mmol) - Tris(2-methoxyphenyl)phosphine (0.02 mmol) B 2. Seal the tube and purge with inert gas. A->B C 3. Add anhydrous 1,4-dioxane (5 mL) via syringe. B->C D 4. Stir the mixture at 100 °C for 12 hours. C->D E 5. Monitor reaction progress by TLC or GC-MS. D->E F 6. Cool to room temperature and dilute with ethyl acetate. E->F G 7. Wash with water and brine. F->G H 8. Dry the organic layer over anhydrous Na2SO4. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify by column chromatography. I->J

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried Schlenk tube or a sealable reaction vial, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and tris(2-methoxyphenyl)phosphine (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the reaction mixture via a syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.

Expanding the Horizon: Other Potential Applications

While the Suzuki-Miyaura coupling is the most prominently documented application, the favorable electronic and steric properties of this compound ligands suggest their utility in other palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[9][10] Bulky, electron-rich phosphine ligands are known to be highly effective for this transformation, particularly with challenging substrates like aryl chlorides.[2][11] Although specific, detailed protocols for Tris(2-methoxyphenyl)phosphine in this reaction are less common in the literature, its properties make it a strong candidate ligand.

Expected Role: The electron-rich nature of Tris(2-methoxyphenyl)phosphine would be expected to facilitate the oxidative addition of the aryl halide, while its steric bulk would promote the C-N bond-forming reductive elimination.

Generalized Protocol: A typical starting point would involve reacting an aryl halide with an amine in the presence of a palladium precursor (e.g., Pd₂(dba)₃), Tris(2-methoxyphenyl)phosphine, and a strong base (e.g., NaOtBu or K₃PO₄) in an aprotic solvent like toluene or dioxane at elevated temperatures (80-110 °C).

Heck Coupling

The Heck reaction couples aryl or vinyl halides with alkenes.[12][13] The choice of phosphine ligand can influence the regioselectivity and efficiency of the reaction.[14]

Expected Role: In the Heck reaction, a moderately bulky and electron-rich phosphine like Tris(2-methoxyphenyl)phosphine could enhance the rate of oxidative addition and influence the regioselectivity of the migratory insertion step.

Generalized Protocol: A general procedure would involve reacting an aryl halide with an alkene in the presence of a palladium source (e.g., Pd(OAc)₂), Tris(2-methoxyphenyl)phosphine, and a base (e.g., Et₃N or K₂CO₃) in a polar aprotic solvent such as DMF or NMP at high temperatures (100-140 °C).

Hydroformylation

Hydroformylation, or the oxo process, is the addition of a formyl group and a hydrogen atom to an alkene.[15] While typically catalyzed by rhodium or cobalt complexes, the phosphine ligand plays a critical role in controlling the regioselectivity (linear vs. branched aldehyde).[16][17]

Expected Role: While less explored for this specific ligand, the steric and electronic properties of this compound derivatives could potentially be tuned to influence the regioselectivity in rhodium-catalyzed hydroformylation. The ortho-methoxy group could play a role in directing the coordination of the alkene substrate.

Conclusion and Future Outlook

This compound and its derivatives, most notably Tris(2-methoxyphenyl)phosphine, have established themselves as valuable ligands in the realm of homogeneous catalysis. Their success, particularly in the Suzuki-Miyaura cross-coupling, is a testament to the power of rational ligand design, where the interplay of electronic and steric effects can be harnessed to achieve high catalytic activity and a broad substrate scope. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize these ligands in their synthetic endeavors.

Future research in this area could focus on expanding the application of this compound ligands to other challenging catalytic transformations. A deeper understanding of the non-covalent interactions that the ortho-methoxy group might engage in within the catalytic cycle could lead to the design of even more sophisticated and selective catalysts. As the demand for efficient and sustainable chemical synthesis continues to grow, the strategic application of well-designed ligands like this compound will undoubtedly play a pivotal role in shaping the future of organic chemistry.

References

  • Kang, P.-S., Ko, S., & Park, J. (2009). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Bulletin of the Korean Chemical Society, 30(11), 2697-2700. [Link]

  • ResearchGate. (n.d.). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Retrieved from [Link]

  • KoreaScience. (2009). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Retrieved from [Link]

  • The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. Retrieved from [Link]

  • PubMed. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Retrieved from [Link]

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  • ChemRxiv. (2024). Exploring the Electronic and Steric Effects of Hemilabile (P^N) Ligands in Redox Gold Catalysis: Application to the Cross-Coupling of Aliphatic Amines with Aryl Iodides. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Tris(2-methoxyphenyl)phosphine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction | Request PDF. Retrieved from [Link]

  • University of Liverpool IT Services. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. Retrieved from [Link]

  • NIH. (n.d.). Click Heterogenization of Phosphines Furnishes Recyclable Hydroformylation Catalysts that Reproduce Homogeneous Performance. Retrieved from [Link]

  • MDPI. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Wipf Group. (2007). 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Retrieved from [Link]

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  • MDPI. (n.d.). Recent Advances in Heterogeneous Hydroformylation at Metal–Oxide Interfaces. Retrieved from [Link]

  • University of Muenster. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). o-Alkyl-substituted aromatic phosphanes for hydroformylation studies: Synthesis, spectroscopic characterization and ab initio investigations | Request PDF. Retrieved from [Link]

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  • ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Retrieved from [Link]

  • NIH. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]

  • ChemRxiv. (2024). Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis of Biaryl Atropisomers: standing on the shoulder of Pd catalysis giants. Retrieved from [Link]

  • ResearchGate. (n.d.). Platinum Group Metal Phosphides as Heterogeneous Catalysts for the Gas-Phase Hydroformylation of Small Olefins | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselectivity in Hydroformylation of Aryl Olefins Using Novel Rhodium Polyether Phosphinite Catalysts. Retrieved from [Link]

  • Mindat.org. (2009). (2009) Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Bulletin of the Korean Chemical Society, 30. 2697-2700. Retrieved from [Link]

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Application Notes & Protocols for the Synthesis of Biaryls via Suzuki-Miyaura Coupling Using a Pd(OAc)₂/Tris(2-methoxyphenyl)phosphine Catalyst System

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful methodology for the formation of carbon-carbon bonds, particularly in the construction of biaryl motifs.[1][2] Biaryl structures are prevalent in pharmaceuticals, natural products, and advanced materials.[3] This document provides a detailed guide for researchers on the application of a highly efficient and versatile catalyst system generated in situ from palladium(II) acetate (Pd(OAc)₂) and tris(2-methoxyphenyl)phosphine. This system is noted for its high activity, broad substrate scope, and efficacy in coupling sterically demanding substrates.[4] We will explore the mechanistic underpinnings of the catalytic cycle, offer detailed, field-proven protocols, and provide insights into reaction optimization and troubleshooting.

The Catalytic System: Principles and Rationale

The efficacy of a palladium-catalyzed cross-coupling reaction is critically dependent on the choice of both the palladium precursor and the ancillary ligand.[5] The combination of a stable Pd(II) salt with a carefully selected phosphine ligand allows for the reliable in situ generation of the active Pd(0) catalyst.

The Palladium Precursor: Palladium(II) Acetate (Pd(OAc)₂)

Pd(OAc)₂ is a preferred palladium source for many cross-coupling reactions due to its bench stability, relatively low cost, and commercial availability.[6] Unlike Pd(0) sources such as Pd(PPh₃)₄, Pd(II) precursors must be reduced to the catalytically active Pd(0) state under the reaction conditions.[6] Tertiary phosphines, including tris(2-methoxyphenyl)phosphine, can serve as reducing agents, particularly in the presence of trace water, to generate the L-Pd(0) species and phosphine oxide, thereby initiating the catalytic cycle.[6]

The Ligand: Tris(2-methoxyphenyl)phosphine (P(o-MeOPh)₃)

The choice of ligand is paramount for tuning the reactivity and stability of the palladium catalyst. Tris(2-methoxyphenyl)phosphine is a bulky, electron-rich monodentate phosphine ligand that imparts several beneficial properties to the catalytic system.

  • Electron-Rich Character: The methoxy groups on the aryl rings increase the electron density on the phosphorus atom, which in turn makes the palladium center more electron-rich. This property facilitates the crucial oxidative addition step, often the rate-limiting step of the catalytic cycle, by promoting the interaction of the palladium center with the aryl halide.[1][7]

  • Steric Bulk: The significant steric hindrance provided by the three ortho-methoxy-substituted phenyl groups is critical. This bulkiness promotes the reductive elimination step, which releases the biaryl product and regenerates the Pd(0) catalyst.[7] Furthermore, it helps stabilize the highly reactive, low-coordinate monoligated L₁Pd(0) species, which are believed to be the key active intermediates in the catalytic cycle for many bulky phosphine ligands.[8]

  • Hemilability: The presence of the ortho-methoxy groups may offer a hemilabile coordinating effect. The oxygen atom can weakly coordinate to the palladium center, potentially stabilizing catalytic intermediates and increasing the overall lifetime and efficiency of the catalyst.[9]

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism is generally understood to proceed through a sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8]

  • Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar¹-X), breaking the C-X bond and forming a Pd(II) intermediate (Ar¹-Pd(II)-X(L)). This step is accelerated by electron-rich ligands.[2]

  • Transmetalation: The halide on the Pd(II) complex is exchanged for the aryl group from the organoboron reagent (Ar²-B(OR)₂). This step requires activation of the boronic acid by a base to form a more nucleophilic boronate complex.[7]

  • Reductive Elimination: The two aryl groups (Ar¹ and Ar²) on the palladium center couple to form the biaryl product (Ar¹-Ar²), and the palladium catalyst is reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[1][7]

Suzuki_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Ar¹-Pd(II)-X(L) Pd0->OxAdd Oxidative Addition Transmet Ar¹-Pd(II)-Ar²(L) OxAdd->Transmet Transmetalation Transmet->Pd0 Reductive Elimination Product Ar¹-Ar² (Biaryl Product) Transmet->Product Base Ar²-B(OH)₂ + Base → [Ar²-B(OH)₃]⁻ ArX Ar¹-X

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Disclaimer: All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk or glovebox techniques. Solvents should be degassed prior to use.

General Protocol for Biaryl Synthesis

This protocol is a representative procedure for the coupling of an aryl bromide with an arylboronic acid.

Reagents & Equipment:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tris(2-methoxyphenyl)phosphine (P(o-MeOPh)₃)

  • Aryl Halide (e.g., 4-bromoacetophenone) (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (e.g., p-tolylboronic acid) (1.2 mmol, 1.2 equiv)

  • Base (e.g., K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane) (5 mL)

  • Schlenk flask or reaction vial with stir bar

  • Standard glassware for work-up and purification

Procedure:

  • Catalyst Preparation (in situ): To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and tris(2-methoxyphenyl)phosphine (e.g., 0.02 mmol, 2 mol%).

  • Reagent Addition: To the flask containing the catalyst components, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Reaction Initiation: Add the degassed solvent (5 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.

Caption: General experimental workflow for biaryl synthesis.

Optimization, Scope, and Troubleshooting

The efficiency of the coupling reaction can be fine-tuned by adjusting several parameters. The choice of base, solvent, and temperature can significantly impact yield and reaction time.[10]

Summary of Reaction Parameters
ParameterCommon ChoicesRationale & Field Insights
Palladium Loading 0.1 - 2 mol%Lower loadings (≤1 mol%) are often sufficient for activated substrates. Challenging or sterically hindered couplings may require higher loadings.[11]
Ligand:Pd Ratio 1:1 to 4:1A 2:1 ratio is a common starting point. A higher ratio can sometimes improve catalyst stability but may slow down the reaction.
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KOHK₃PO₄ is a robust and widely applicable base.[8][10] Stronger bases like KOH can be effective, especially at lower temperatures.[10] The choice of base is crucial for activating the boronic acid.
Solvent Toluene, Dioxane, THF, DMFToluene and dioxane are excellent general-purpose solvents. The choice can influence solubility and reaction temperature.[10]
Temperature Room Temp. to 110 °CMany couplings with aryl bromides proceed efficiently at 80-100 °C.[4] Room temperature reactions are possible, particularly with more reactive substrates or optimized catalyst systems.[10][11]
Substrate Scope

The Pd(OAc)₂/P(o-MeOPh)₃ system has demonstrated broad applicability for a range of substrates.[4]

Aryl Halide (Example)Arylboronic Acid (Example)Typical YieldNotes
4-BromoacetophenonePhenylboronic acid>95%Electron-withdrawing groups on the halide are well-tolerated.[4]
4-BromotoluenePhenylboronic acid~90%Electron-donating groups are also effective coupling partners.[4]
2-BromotoluenePhenylboronic acid>90%Excellent for sterically hindered ortho-substituted substrates.[4]
1-Bromo-2,6-dimethylbenzene2,6-Dimethylphenylboronic acid~85%Capable of forming highly hindered tetra-ortho-substituted biaryls.[4]
4-ChlorotoluenePhenylboronic acidModerateAryl chlorides are less reactive and may require higher temperatures, stronger bases, or higher catalyst loading.[8][11]

Yields are approximate and based on published data for illustrative purposes.[4]

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (O₂ contamination).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Increase reaction temperature in 10-20 °C increments.
Formation of Homocoupled Byproduct (Ar¹-Ar¹) Reaction of Pd intermediate with another molecule of aryl halide.Use a lower Ligand:Pd ratio (e.g., 1:1) to disfavor this side reaction.
Protodeboronation (Loss of Boronic Acid) Presence of water/acidic protons; prolonged reaction times at high temp.Use anhydrous solvents and reagents. Ensure the base is of high quality. Try to minimize reaction time.
Formation of Phosphine Oxide Inherent to Pd(II) reduction; can also be caused by air leaks.This is expected to some degree. Excessive formation suggests an air leak in the system. Check all seals and connections.

Conclusion

The catalyst system derived from palladium(II) acetate and tris(2-methoxyphenyl)phosphine is a powerful and practical tool for the synthesis of biaryls via the Suzuki-Miyaura cross-coupling reaction. Its operational simplicity, high catalytic activity, and remarkable tolerance for sterically demanding substrates make it an excellent choice for applications in academic research and industrial drug development.[4] By understanding the mechanistic principles and carefully selecting reaction parameters, researchers can effectively leverage this system to construct complex molecular architectures with high efficiency.

References

  • University of Liverpool. (n.d.). Palladium-catalysed synthesis of biaryl phosphines. Retrieved from IT Services - University of Liverpool.
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  • ResearchGate. (2025).
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  • American Chemical Society. (n.d.). Palladium-Catalyzed Asymmetric Synthesis of Silicon-Stereogenic Dibenzosiloles via Enantioselective C–H Bond Functionalization. Journal of the American Chemical Society.
  • ResearchGate. (2025).
  • MDPI. (2024). Cleavage of [Pd2(PP)2(μ-Cl)2][BArF24]2 (PP = Bis(phosphino)ferrocene, BArF24 = Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate)

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Advanced Protocols in Palladium Catalysis: Catalyst Loading and Reaction Conditions for 2-Methoxyphenylphosphine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of 2-methoxyphenylphosphine ligands, focusing on Tris(2-methoxyphenyl)phosphine, a versatile and highly effective ligand in palladium-catalyzed cross-coupling reactions. We delve into the mechanistic rationale behind its efficacy, offering detailed, field-proven protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This document emphasizes experimental design, catalyst loading optimization, and safe handling procedures to empower scientists in leveraging this powerful catalytic tool for the synthesis of complex molecules.

Introduction: The Role of this compound Ligands in Modern Catalysis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2] The success of these transformations is inextricably linked to the design and selection of phosphine ligands, which modulate the stability, activity, and selectivity of the palladium catalyst.

Among the vast arsenal of available ligands, those based on the this compound scaffold have emerged as particularly powerful. Tris(2-methoxyphenyl)phosphine, also known as Tris(o-anisyl)phosphine, is a monodentate phosphine ligand distinguished by a unique combination of steric and electronic properties.[3] The ortho-methoxy groups impart significant steric bulk while also acting as electron-donating substituents. This electronic enrichment of the phosphorus atom enhances the electron density on the palladium center, which is crucial for facilitating the rate-limiting oxidative addition step in many catalytic cycles.[2] Furthermore, the potential for weak coordination between the methoxy oxygen and the metal center can influence catalyst stability and reactivity.

This guide will focus primarily on Tris(2-methoxyphenyl)phosphine, providing detailed protocols and optimization strategies for two of the most critical transformations in pharmaceutical and materials science: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[4][5]

Safety and Handling: A Critical Prerequisite

Organophosphorus compounds require careful handling due to their potential toxicity and sensitivity to air. Tris(2-methoxyphenyl)phosphine is an air-sensitive solid that can cause skin, eye, and respiratory irritation.[6][7][8] Adherence to strict safety protocols is mandatory for ensuring operator safety and experimental reproducibility.

Core Safety Protocols:

  • Inert Atmosphere Operation: Always handle solid Tris(2-methoxyphenyl)phosphine and prepare catalyst solutions inside a glovebox or on a Schlenk line under an inert atmosphere (e.g., Argon or Nitrogen).[9] This prevents oxidation of the phosphine to the corresponding phosphine oxide, which is catalytically inactive.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical safety goggles, a lab coat, and nitrile gloves.[7]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Spill & Waste Management: In case of a spill, sweep up the solid material carefully and place it into a suitable container for disposal.[6] Dispose of all chemical waste in accordance with local, regional, and national regulations.[8]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for synthesizing biaryl compounds from aryl halides and arylboronic acids.[4] The Tris(2-methoxyphenyl)phosphine/palladium system is highly effective for this transformation, particularly in the synthesis of sterically hindered biaryls.[10]

Mechanistic Rationale

The ligand's electron-rich nature accelerates the oxidative addition of the aryl halide to the Pd(0) center, often the rate-determining step of the catalytic cycle. The steric bulk of the ligand promotes the final reductive elimination step, releasing the biaryl product and regenerating the active Pd(0) catalyst.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of an aryl bromide with an arylboronic acid. Optimization of catalyst loading, base, and temperature may be required for specific substrates.[11]

Workflow Diagram: Suzuki-Miyaura Reaction Setup

G cluster_prep Inert Atmosphere Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup prep1 1. Add Pd Source & Ligand to Oven-Dried Schlenk Flask prep2 2. Seal Flask prep1->prep2 prep3 3. Evacuate & Backfill with Argon (3x) prep2->prep3 reag1 4. Add Aryl Halide, Boronic Acid, & Base prep3->reag1 reag2 5. Add Degassed Solvent via Syringe reag1->reag2 react1 6. Heat to Desired Temperature & Stir reag2->react1 react2 7. Monitor by TLC/GC-MS react1->react2 react3 8. Cool, Dilute, & Perform Aqueous Workup react2->react3 react4 9. Purify by Column Chromatography react3->react4

Caption: Inert atmosphere setup for a typical Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox or under a positive flow of argon, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and Tris(2-methoxyphenyl)phosphine (2-4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: To the same flask, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[12]

  • Solvent Addition: Remove the flask from the glovebox (if used) and connect it to a Schlenk line. Add the degassed solvent (e.g., a mixture of toluene and water) via syringe. A typical reaction concentration is 0.1-0.5 M with respect to the aryl halide.[11]

  • Reaction: Immerse the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).[12]

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product by silica gel column chromatography.

Catalyst Loading and Reaction Conditions

The following table summarizes representative conditions for Suzuki-Miyaura couplings using a Tris(2-methoxyphenyl)phosphine/Pd system.

EntryAryl HalideBoronic AcidPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
14-BromoacetophenonePhenylboronic acidPd(OAc)₂ (1)2K₃PO₄ (2)Toluene/H₂O100>95[4]
22-BromotoluenePhenylboronic acidPd(OAc)₂ (1)2K₃PO₄ (2)Toluene/H₂O10093[4]
34-ChloroanisolePhenylboronic acidPd₂(dba)₃ (1.5)3K₃PO₄ (2)Dioxane10088[2]
41-Bromo-2-naphthol4-Tolylboronic acidPd(OAc)₂ (2)4Cs₂CO₃ (3)DMF8091[4]

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides and amines.[13] This reaction is fundamental to medicinal chemistry, as the arylamine motif is a common feature in pharmaceuticals.[1]

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amide intermediate.[13][14] The final, often challenging, step is the reductive elimination of the arylamine product. Bulky, electron-rich ligands like Tris(2-methoxyphenyl)phosphine are crucial for promoting this final C-N bond-forming step, especially with less reactive or sterically hindered substrates.[13]

Catalytic Cycle Diagram: Buchwald-Hartwig Amination

G pd0 L-Pd(0) pd2_ox L-Pd(II)(Ar)(X) pd0->pd2_ox Oxidative Addition (+ Ar-X) pd2_amido L-Pd(II)(Ar)(NR¹R²) pd2_ox->pd2_amido Amine Coordination & Deprotonation (+ HNR¹R², + Base) product Ar-NR¹R² pd2_amido->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of an aryl bromide. Strong, non-nucleophilic bases are typically required.[15]

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Tris(2-methoxyphenyl)phosphine (2-4 mol%), and a strong base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv.) in an oven-dried reaction vial or Schlenk tube.[1]

  • Reagent Addition: Add the aryl halide (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). Seal the vial or flask tightly.

  • Reaction: Remove the reaction from the glovebox and heat with vigorous stirring. Temperatures typically range from 80 to 110 °C.[1]

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with an appropriate solvent like ethyl acetate, and wash with water and brine to remove the base and salts.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Catalyst Loading and Reaction Conditions

The choice of base and solvent is critical and often substrate-dependent. The following table provides starting points for optimization.

EntryAryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
14-ChlorotolueneMorpholinePd(OAc)₂ (2)4NaOtBu (1.4)Toluene10095[16]
22-BromopyridineAnilinePd₂(dba)₃ (1)2.5K₃PO₄ (2.0)Dioxane10089[1]
34-BromoanisoleBenzylaminePd(OAc)₂ (1.5)3NaOtBu (1.5)Toluene9092[13]
43-Bromobenzonitrilen-HexylaminePd₂(dba)₃ (1)2Cs₂CO₃ (2.1)Toluene11094[17]

Conclusion and Future Outlook

Tris(2-methoxyphenyl)phosphine stands out as a robust and versatile ligand for palladium-catalyzed cross-coupling reactions. Its unique electronic and steric profile enables high catalytic activity for a broad range of substrates in both Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols and data presented herein serve as a validated starting point for researchers aiming to construct complex molecular architectures. As the demand for more efficient and selective synthetic methods continues to grow, particularly in drug discovery and materials science, the rational application of well-designed ligands like 2-methoxyphenylphosphines will remain an indispensable strategy.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bis(2-methoxyphenyl)phenylphosphine, 98%. Retrieved from Cole-Parmer. [Link]

  • Airgas. (2025). Safety Data Sheet - Phosphine. Retrieved from Airgas. [Link]

  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry. [Link]

  • Kang, P. S., et al. (2009). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Bulletin of the Korean Chemical Society. [Link]

  • Royal Society of Chemistry. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Catalysis Science & Technology. [Link]

  • Semantic Scholar. (n.d.). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Retrieved from Semantic Scholar. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from J&K Scientific. [Link]

  • National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from NIH. [Link]

  • Taylor & Francis Online. (2016). Synthesis of two p-methoxyphenyl substituted phosphines. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • PubChem. (n.d.). Tris(2-methoxyphenyl)phosphine. Retrieved from PubChem. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from ACS GCI. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols for 2-Methoxyphenylphosphine Ligands in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Phosphine Ligands in Modern Drug Synthesis

The synthesis of active pharmaceutical ingredients (APIs) is a complex endeavor, often hinging on the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These bonds form the backbone of a vast array of drug molecules.[1] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have become indispensable tools for forging these connections with high precision and functional group tolerance.[1][2]

The success of these catalytic systems is critically dependent on the ancillary ligands that coordinate to the palladium center. These ligands are not mere spectators; they actively modulate the metal's electronic and steric properties, directly influencing the rates of key elementary steps like oxidative addition and reductive elimination.[3][4] Among the vast library of phosphine ligands developed, those bearing ortho-alkoxy substituents, such as 2-methoxyphenylphosphine and its derivatives like Tris(2-methoxyphenyl)phosphine, have emerged as highly effective catalysts for challenging transformations.[5][6]

This technical guide provides detailed application notes and protocols for the use of Tris(2-methoxyphenyl)phosphine as a highly active and versatile ligand in reactions crucial for the synthesis of pharmaceutical intermediates. We will explore the mechanistic rationale for its efficacy and provide actionable, step-by-step procedures for its deployment in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Ligand Profile: Unpacking the Attributes of Tris(2-methoxyphenyl)phosphine

Tris(2-methoxyphenyl)phosphine, also known as Tris(o-anisyl)phosphine, is a white, crystalline, air-sensitive solid.[5] Its chemical structure is key to its catalytic prowess.

Chemical Properties:

  • Molecular Formula: C₂₁H₂₁O₃P[5]

  • Molecular Weight: 352.36 g/mol [5]

  • Appearance: White powder or crystals[5]

  • Melting Point: 204-208 °C

  • Solubility: Slightly soluble in water, soluble in many organic solvents.

The Mechanistic Advantage: Why the ortho-Methoxy Group Matters

The high efficacy of Tris(2-methoxyphenyl)phosphine is not merely a consequence of it being a triarylphosphine. The strategic placement of the methoxy (-OCH₃) groups at the ortho position of each phenyl ring imparts unique and highly desirable characteristics.

  • Enhanced Electron-Donating Ability: The methoxy group is electron-donating, which increases the electron density on the phosphorus atom. This, in turn, makes the ligand a stronger σ-donor to the palladium center. An electron-rich palladium(0) center is more readily oxidized, thus facilitating the often rate-limiting oxidative addition step of the catalytic cycle.[3][4]

  • Optimal Steric Hindrance: The ortho-methoxy groups provide significant steric bulk around the phosphorus atom. This bulkiness promotes the reductive elimination step—the final, product-forming step of the catalytic cycle—by destabilizing the crowded palladium(II) intermediate.[3][4] Furthermore, this steric hindrance favors the formation of highly reactive, monoligated L₁Pd(0) species, which are often the true active catalysts in the cycle.[7][8]

  • Potential for Hemilabile Coordination: A key insight into the function of ligands like SPhos (which also features ortho-methoxy groups) is the potential for a weak, secondary interaction between the oxygen atom of the methoxy group and the palladium center.[5] This "hemilabile" behavior can stabilize key catalytic intermediates, such as the oxidative addition complex, without being so strong as to inhibit subsequent steps. This transient coordination can help maintain the integrity of the catalytic species throughout the cycle.

These combined electronic and steric effects make Tris(2-methoxyphenyl)phosphine a powerful ligand, capable of promoting high catalytic activity and enabling the coupling of even challenging, sterically hindered, or electron-rich substrates.

Application Note 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a paramount method for constructing biaryl structures, which are prevalent motifs in pharmaceuticals (e.g., antihypertensives, anti-inflammatories). The Pd(OAc)₂/Tris(2-methoxyphenyl)phosphine system has been demonstrated to be a highly active catalyst for the coupling of a wide range of aryl bromides with arylboronic acids, including sterically demanding substrates.[6]

Catalytic Cycle: Suzuki-Miyaura Reaction

The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination. The electron-rich and bulky nature of the this compound ligand is crucial for promoting the first and last steps of this cycle.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar¹)(X) Pd0->OA_Complex Oxidative Addition Trans_Complex L₂Pd(II)(Ar¹)(Ar²) OA_Complex->Trans_Complex Transmetalation BX_Base [B(OH)₂X]⁻ Trans_Complex->Pd0 Reductive Elimination Product Ar¹-Ar² Trans_Complex->Product center Ar1X Ar¹-X Ar2BOH2 Ar²B(OH)₂ + Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 4-Methoxy-2',4',6'-trimethylbiphenyl

This protocol is adapted from the work of Kang et al., demonstrating the synthesis of a sterically hindered biaryl compound.[6]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(2-methoxyphenyl)phosphine

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • 2,4,6-Trimethylphenylboronic acid (1.5 mmol, 246 mg)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 637 mg)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Experimental Workflow:

Caption: Standard experimental workflow for cross-coupling reactions.

Step-by-Step Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 4.5 mg, 2 mol%) and Tris(2-methoxyphenyl)phosphine (0.04 mmol, 14.1 mg, 4 mol%).

  • Reagent Addition: To the flask, add 4-bromoanisole (1.0 mmol, 187 mg), 2,4,6-trimethylphenylboronic acid (1.5 mmol, 246 mg), and K₃PO₄ (3.0 mmol, 637 mg).

  • Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Seal the flask and heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Performance Data: Suzuki-Miyaura Coupling

The Pd(OAc)₂/Tris(2-methoxyphenyl)phosphine system demonstrates high efficacy across a range of substrates.

Aryl BromideArylboronic AcidTime (h)Yield (%)
4-BromoanisolePhenylboronic acid197
4-Bromotoluene4-Methoxyphenylboronic acid198
1-BromonaphthalenePhenylboronic acid395
4-Bromoanisole2,4,6-Trimethylphenylboronic acid393
2-BromotoluenePhenylboronic acid391
Data adapted from Kang, P.S., et al., Bull. Korean Chem. Soc. 2005.[6] Reaction conditions: 2 mol% Pd(OAc)₂, 4 mol% ligand, K₃PO₄, Dioxane, 80 °C.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for synthesizing arylamines, which are crucial substructures in numerous pharmaceuticals, including kinase inhibitors and CNS-active agents.[9] The use of bulky, electron-rich phosphine ligands is critical for the success of these reactions, especially when using less reactive aryl chlorides.[10] Tris(2-methoxyphenyl)phosphine is a suitable ligand for these transformations, facilitating the coupling of various amines with aryl halides.[5]

Catalytic Cycle: Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the cycle involves oxidative addition, but is followed by amine coordination/deprotonation and then reductive elimination to form the C-N bond.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR¹R²) Amine_Complex->Amido_Complex Deprotonation BaseH [Base-H]⁺X⁻ Amido_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_Complex->Product ArX Ar-X Amine HNR¹R² Base Base

Sources

Application Notes & Protocols: Air-Stable Palladium Precatalysts Featuring 2-Methoxyphenylphosphine Ligands for Robust Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency. However, the practical application of these methodologies in industrial and academic settings is often hampered by the air-sensitivity of the active Pd(0) catalysts and their phosphine ligands. This guide details the application of air-stable Palladium(II) precatalysts equipped with 2-methoxyphenylphosphine ligands. These systems offer significant operational advantages, including ease of handling, enhanced stability, and high catalytic activity. We will explore the underlying chemical principles that make these catalysts effective, focusing on the unique role of the ortho-methoxy substituent, and provide detailed, field-tested protocols for their use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

The Unique Advantage of this compound Ligands

The performance of a palladium catalyst is intrinsically linked to the electronic and steric properties of its supporting phosphine ligands.[1] this compound and its derivatives (e.g., tris(2-methoxyphenyl)phosphine) are a class of electron-rich, bulky ligands that offer distinct advantages in catalysis.

1.1. Electronic Properties and the Hemilabile Effect

The phosphorus atom in this compound is rendered highly electron-donating by the methoxy group on the phenyl ring, which enhances the reactivity of the palladium center. This increased electron density on the metal facilitates the crucial oxidative addition step in the catalytic cycle.[2]

A key feature of this ligand class is the potential for hemilabile coordination. The oxygen atom of the ortho-methoxy group can act as a secondary, weakly coordinating donor to the palladium center. This transient Pd-O interaction is thought to stabilize the catalytically active monoligated Pd(0) species, which is often the most reactive intermediate in the catalytic cycle.[2] This stabilization prevents catalyst decomposition while being labile enough to be displaced by incoming substrates.

Hemilabile_Coordination cluster_ligand This compound Ligand P P Aryl Phenyl Ring P->Aryl Pd Pd P->Pd OMe O-CH₃ Aryl->OMe ortho OMe->Pd Weak, Transient O-Pd Interaction

Caption: Hemilabile coordination of a this compound ligand.

The Precatalyst Concept: From Bench-Stable Solid to Active Catalyst

Palladium(II) precatalysts are air- and moisture-stable compounds that serve as convenient reservoirs for the active Pd(0) species required for catalysis.[3] This approach circumvents the need to handle pyrophoric and sensitive Pd(0) sources and phosphine ligands directly, leading to more reproducible and reliable results.[4][5]

2.1. Precatalyst Activation

The activation of a Pd(II) precatalyst involves an in situ reduction to the corresponding Pd(0) complex. This reduction is typically accomplished by reagents present in the reaction mixture, such as amines, bases, or boronic acids (in the case of Suzuki coupling).[6][7] Once the L-Pd(0) species is formed, it can enter the catalytic cycle. The use of a well-defined precatalyst ensures a precise 1:1 ligand-to-palladium ratio in the active species, which is crucial for preventing the formation of less active, over-ligated palladium complexes.[4]

Precatalyst_Activation_Pathway Precatalyst Air-Stable Pd(II) Precatalyst [L-Pd(II)-X₂] ActiveCatalyst Active L-Pd(0) Species Precatalyst->ActiveCatalyst Reduction (in situ) Cycle Catalytic Cycle (e.g., Suzuki, Buchwald-Hartwig) ActiveCatalyst->Cycle Enters Cycle Cycle->ActiveCatalyst Regenerated Reagents Reaction Reagents (Base, Amine, etc.) Reagents->Precatalyst Reagents->ActiveCatalyst Trigger

Caption: General pathway for the in situ activation of a Pd(II) precatalyst.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for constructing C(sp²)-C(sp²) bonds. Precatalysts based on this compound ligands have demonstrated high efficacy, particularly for challenging substrates.[8]

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of an aryl halide with an arylboronic acid using a [Pd(tris(2-methoxyphenyl)phosphine)Cl₂] type precatalyst.

Reagents & Equipment:

  • Palladium precatalyst (e.g., [Pd(P(o-MeOPh)₃)Cl₂])

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF/Water mixture)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: To the reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium precatalyst (0.01-1 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Solvent Addition: Add the anhydrous solvent (3-5 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Table 1: Example Scope for Suzuki-Miyaura Coupling
EntryAryl HalideArylboronic AcidPrecatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acid0.5100495
24-Chloroacetophenone4-Methoxyphenylboronic acid1.01101291
32-Bromopyridine3-Thiopheneboronic acid1.0100688
41-Bromo-2,6-dimethylbenzenePhenylboronic acid1.01101875

Yields are for isolated, purified products and are representative.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds. Air-stable precatalysts are highly desirable for this transformation, providing robust conditions for coupling aryl halides with a wide range of amines.[9][10][11]

Protocol 4.1: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of an aryl halide with a primary or secondary amine.

Reagents & Equipment:

  • Palladium precatalyst (e.g., a palladacycle derived from this compound)

  • Aryl halide (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-1.4 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Glovebox or Schlenk line for handling the strong base

  • Reaction vessel with stir bar

Step-by-Step Procedure:

  • Vessel Preparation (in a glovebox): To the reaction vessel, add the palladium precatalyst (0.5-2 mol%) and the base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: Add the aryl halide (1.0 mmol) and the anhydrous solvent (3-5 mL).

  • Initiation: Add the amine (1.2 mmol) via syringe, seal the vessel tightly, and remove it from the glovebox.

  • Reaction: Place the vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir. Monitor reaction progress.

  • Workup: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.

Experimental_Workflow Start Start Weigh Weigh Reagents: Aryl Halide, Coupling Partner, Base, Precatalyst Start->Weigh Assemble Assemble in Reaction Vessel (Under Inert Atmosphere) Weigh->Assemble Solvent Add Anhydrous Solvent Assemble->Solvent Heat Heat and Stir (Monitor Progress via TLC/GC) Solvent->Heat Workup Cool, Quench, and Extract Heat->Workup Purify Dry and Purify (Column Chromatography) Workup->Purify End Characterize Pure Product Purify->End

Caption: Standard experimental workflow for a cross-coupling reaction.

Troubleshooting and Safety
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently strong base; Poor quality solvent/reagents.Ensure precatalyst is from a reliable source. For C-Cl bonds, use a stronger base (e.g., NaOtBu). Use freshly distilled/anhydrous solvents.
Formation of Homocoupled Byproduct Reaction temperature too high; Boronic acid decomposition (Suzuki).Lower the reaction temperature. Use a milder base or shorter reaction times.
Catalyst Deactivation Presence of oxygen or water; Formation of inactive palladacycles.[4][5]Ensure the reaction is run under a strictly inert atmosphere. Optimize reaction conditions to favor the catalytic cycle over deactivation pathways.

Safety: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Strong bases like NaOtBu are corrosive and moisture-sensitive; handle them in a glovebox. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References
  • Bianchini, C., et al. (2007). Synthesis and characterization of palladium(II) complexes with new diphosphonium-diphosphine and diphosphine ligands. ResearchGate. [Link]

  • Valente, C., et al. (n.d.). Air-stable palladium(II) precatalysts and their application in cross-coupling reactions. University of Toronto Libraries. [Link]

  • Biscoe, M. (2012). Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions. University of Alberta Libraries. [Link]

  • Valente, C. (2018). Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine N-oxides. Morressier. [Link]

  • Li, G. (2009). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. ResearchGate. [Link]

  • Kirlikovali, K. O., et al. (2018). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. [Link]

  • Spokoyny, A., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv. [Link]

  • Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ResearchGate. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Gessner Group. (n.d.). Phosphine ligands and catalysis. Ruhr University Bochum. [Link]

  • El-Mowafi, A. M., et al. (2016). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. PMC. [Link]

  • Fairlamb, I. J. S. (n.d.). The three main pathways of precatalyst activation proposed for... ResearchGate. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ResearchGate. [Link]

Sources

Application Notes & Protocols: The Scope and Limitations of Tris(2-Methoxyphenyl)phosphine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Tris(2-methoxyphenyl)phosphine, also known as Tri(o-anisyl)phosphine, is a monodentate triarylphosphine ligand that has carved a significant niche in modern organic synthesis. Its unique structural feature—an ortho-methoxy group on each phenyl ring—imparts a distinct combination of steric bulk and electronic properties that differentiate it from simpler ligands like triphenylphosphine. This guide provides a detailed exploration of the scope of tris(2-methoxyphenyl)phosphine as a ligand in transition metal catalysis, with a primary focus on palladium-catalyzed cross-coupling reactions. We delve into its successful application in Suzuki-Miyaura and Buchwald-Hartwig reactions, its emerging role in Lewis base catalysis, and provide mechanistic insights into its function. Furthermore, we critically assess its limitations in the context of more advanced ligand systems and present detailed, field-proven protocols for its practical application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage or understand the utility of this versatile ligand.

Introduction: The Role of the Ortho-Methoxy Group

Phosphine ligands are central to the success of transition metal catalysis, modulating the stability, reactivity, and selectivity of the metal center.[1] Tris(2-methoxyphenyl)phosphine belongs to the class of electron-rich, sterically demanding phosphine ligands. Its defining feature is the presence of a methoxy group in the ortho-position of each of its three phenyl rings.

This substitution is not trivial and has profound consequences for its catalytic performance:

  • Electronic Effect: The methoxy group is an electron-donating group, which increases the electron density on the phosphorus atom. This enhances its σ-donating ability, making the coordinated metal center more electron-rich and thus more reactive towards oxidative addition—a key step in many catalytic cycles.[2]

  • Steric Effect: The ortho-substituents significantly increase the steric bulk around the phosphorus atom compared to its unsubstituted counterpart, triphenylphosphine. This bulk promotes the formation of monoligated, coordinatively unsaturated metal species, which are often the catalytically active species, and facilitates the final reductive elimination step.[1][2]

  • Potential Hemilability: The oxygen atom of the ortho-methoxy group can act as a hemilabile donor, transiently coordinating to the metal center. This can stabilize catalytic intermediates and influence the reaction pathway, although this effect is often more pronounced in specifically designed pincer-type ligands.

These combined properties make tris(2-methoxyphenyl)phosphine a highly effective ligand, particularly in reactions where both high reactivity and steric influence are required.

Physicochemical & Steric Properties

While a precise Tolman electronic parameter (TEP) for tris(2-methoxyphenyl)phosphine is not commonly cited, its electron-rich nature places it as a stronger electron donor than triphenylphosphine (TEP = 2068.9 cm⁻¹).[3] Its steric footprint, quantified by the Tolman cone angle (θ), is considerably larger than that of triphenylphosphine (145°), a direct result of the ortho-methoxy groups. This places it in the category of bulky phosphine ligands, which is crucial for its efficacy in coupling sterically demanding substrates.

Table 1: Comparative Properties of Selected Phosphine Ligands

LigandTypeTolman Cone Angle (θ) (°)Key Feature
Triphenylphosphine (PPh₃)Standard Triarylphosphine145General-purpose, benchmark ligand.
Tris(2-methoxyphenyl)phosphine Electron-Rich, Bulky >145 (Estimated) Ortho-methoxy groups enhance reactivity.
Tricyclohexylphosphine (PCy₃)Bulky Alkylphosphine170Very electron-rich and bulky, but air-sensitive.[3]
SPhosBiarylphosphineNot applicable (Biaryl)Highly active Buchwald ligand for challenging couplings.[4]

Scope and Applications in Organic Synthesis

Tris(2-methoxyphenyl)phosphine has demonstrated significant utility across several classes of organic reactions, most notably in palladium-catalyzed cross-coupling.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The formation of biaryl structures via the Suzuki-Miyaura reaction is arguably the most well-documented and successful application of tris(2-methoxyphenyl)phosphine.[5] A catalyst system generated in situ from a palladium source like Pd(OAc)₂ and tris(2-methoxyphenyl)phosphine is highly effective for the cross-coupling of aryl bromides with a wide range of arylboronic acids.[6][7]

Key Advantages:

  • High Activity for Aryl Bromides: The ligand promotes efficient coupling of both electron-rich and electron-deficient aryl bromides, often leading to excellent yields.[7]

  • Synthesis of Sterically Hindered Biaryls: The steric bulk of the ligand is particularly advantageous for the synthesis of tetra-ortho-substituted biaryls, a challenging transformation for less bulky ligands. The catalyst system effectively overcomes the steric repulsion that can hinder the final reductive elimination step.[6]

  • Broad Substrate Scope: The system tolerates a variety of functional groups on both the aryl halide and the boronic acid partner.[6]

Table 2: Selected Examples of Suzuki-Miyaura Coupling using Pd(OAc)₂/Tris(2-methoxyphenyl)phosphine Catalyst System

Aryl BromideArylboronic AcidProductYield (%)
4-BromoacetophenonePhenylboronic acid4-Acetylbiphenyl95%
4-Bromotoluene4-Methoxyphenylboronic acid4-Methoxy-4'-methylbiphenyl98%
2-Bromotoluene2-Methylphenylboronic acid2,2'-Dimethylbiphenyl89%
1-Bromo-2,6-dimethylbenzene2,6-Dimethylphenylboronic acid2,2',6,6'-Tetramethylbiphenyl85%
Data synthesized from representative results reported in the literature.[6][7]

The following diagram outlines the general workflow for performing a Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_inert Inert Atmosphere Setup (Schlenk line / Glovebox) prep_reagents Reagent Addition (Pd(OAc)₂, Ligand, Aryl Halide, Boronic Acid, Base) prep_inert->prep_reagents prep_solvent Add Degassed Solvent prep_reagents->prep_solvent react_heat Heating & Stirring (e.g., 80-110 °C) prep_solvent->react_heat Start Reaction react_monitor Monitor Progress (TLC / GC-MS) react_heat->react_monitor workup_quench Cool & Quench react_monitor->workup_quench Reaction Complete workup_extract Aqueous Extraction workup_quench->workup_extract workup_purify Column Chromatography workup_extract->workup_purify product Isolated Product workup_purify->product

General workflow for a Pd-catalyzed cross-coupling reaction.
Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is another key application for palladium-phosphine catalyst systems.[8][9] While modern, highly specialized biarylphosphine ligands (e.g., XPhos, SPhos) often provide superior results, tris(2-methoxyphenyl)phosphine serves as a competent and cost-effective ligand for certain C-N couplings, particularly with aryl bromides.[10][11] Its electron-rich character facilitates the oxidative addition of the aryl halide, and its bulk aids the C-N reductive elimination.

Other Catalytic Applications

Beyond the two major cross-coupling reactions, tris(2-methoxyphenyl)phosphine is reported to be an effective ligand in other transformations:

  • Allylic Substitution: It can be used as a ligand in palladium-catalyzed allylic substitution reactions.[10]

  • Hydrogenation: It has been employed in the catalytic hydrogenation of quinolines.[10]

  • Lewis Base Catalysis: While research has focused more on the highly electron-rich tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), the principle extends to other methoxy-substituted phosphines.[12][13] These phosphines can act as powerful Lewis basic catalysts, for instance, in oxa-Michael addition reactions, by activating alcohols to add to Michael acceptors.[14]

Mechanistic Considerations: The Suzuki-Miyaura Cycle

The efficacy of tris(2-methoxyphenyl)phosphine (L) in Suzuki-Miyaura coupling can be understood by examining its role in the catalytic cycle. The bulky, electron-donating nature of the ligand influences each key step.

Suzuki_Cycle pd0 Pd(0)L₂ pd_ox Ar¹-Pd(II)L₂(X) pd0->pd_ox Oxidative Addition pd_trans Ar¹-Pd(II)L₂(Ar²) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar¹-Ar² pd_trans->product          ar1x Ar¹-X ar1x->pd_ox boronic Ar²-B(OR)₂ (Base) boronic->pd_trans

Simplified catalytic cycle for the Suzuki-Miyaura reaction.
  • Oxidative Addition: The electron-rich Pd(0)L₂ complex readily undergoes oxidative addition with the aryl halide (Ar¹-X). The strong σ-donating character of the ligand facilitates this typically rate-limiting step.

  • Transmetalation: The arylboronic acid (or its boronate derivative, formed with a base) transfers its aryl group (Ar²) to the palladium center, displacing the halide (X).

  • Reductive Elimination: The two aryl groups (Ar¹ and Ar²) couple and are eliminated from the palladium center, forming the biaryl product and regenerating the active Pd(0)L₂ catalyst. The steric bulk of tris(2-methoxyphenyl)phosphine forces the two aryl groups into close proximity, promoting this final, product-forming step.[15]

Limitations and Challenges

Despite its utility, tris(2-methoxyphenyl)phosphine is not a universal ligand and has several limitations.

  • Reactivity with Aryl Chlorides: While effective for aryl bromides, its performance with less reactive aryl chlorides can be sluggish. For these challenging substrates, more specialized and highly active ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos), are generally superior and provide higher yields under milder conditions.[4][5]

  • Air Sensitivity: Like many electron-rich phosphines, it is sensitive to oxidation and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of the corresponding phosphine oxide, which is catalytically inactive.[10] While it is a solid, solutions are particularly susceptible to degradation.

  • Cost and Availability: While not as expensive as some highly specialized, proprietary ligands, it is more costly than the workhorse ligand triphenylphosphine.

  • Asymmetric Catalysis: As an achiral ligand, tris(2-methoxyphenyl)phosphine is not suitable for asymmetric catalysis where enantioselectivity is desired. For such applications, chiral phosphine ligands are required.[16][17]

Experimental Protocols

Safety Precaution: All phosphine ligands are potentially toxic and air-sensitive. These protocols must be carried out in a well-ventilated fume hood under an inert atmosphere of nitrogen or argon using standard Schlenk techniques or in a glovebox.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides

This protocol is adapted from the highly effective system reported for the synthesis of biaryls.[6][7]

Reagents & Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tris(2-methoxyphenyl)phosphine

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate, tribasic (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF, 5 mL)

  • Schlenk flask, magnetic stirrer, condenser, and inert gas line.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%), tris(2-methoxyphenyl)phosphine (0.02 mmol, 2 mol%), the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent (5 mL) via syringe.

  • Stir the reaction mixture and heat to 100 °C in a pre-heated oil bath.

  • Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the C-N coupling of an aryl bromide with a secondary amine.[11]

Reagents & Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tris(2-methoxyphenyl)phosphine

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

  • Schlenk flask, magnetic stirrer, condenser, and inert gas line.

Procedure:

  • Caution: NaOtBu is a strong, moisture-sensitive base. Handle it carefully in a glovebox or under a strong flow of inert gas.

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), tris(2-methoxyphenyl)phosphine (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • In a separate vial, dissolve the aryl bromide (1.0 mmol) and the amine (1.2 mmol) in degassed toluene (5 mL).

  • Add the solution of the substrates to the Schlenk flask containing the catalyst and base.

  • Seal the flask, stir the mixture, and heat to 100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

Tris(2-methoxyphenyl)phosphine is a valuable and highly effective ligand for specific applications in organic synthesis, most notably the Suzuki-Miyaura coupling of aryl bromides and the formation of sterically encumbered biaryls. Its utility stems from a synergistic combination of electron-donating character and significant steric bulk imparted by the ortho-methoxy substituents. While it has been surpassed in scope and activity by modern biarylphosphine ligands for more challenging transformations like aryl chloride amination, it remains a reliable, cost-effective, and powerful tool for many common synthetic operations. Future research may further explore its potential in other catalytic processes or in the development of more complex, tailored ligand architectures based on its foundational structure.

References

  • Hettstedt, C., Frank, A., & Karaghiosoff, K. (2016). Synthesis of two p-methoxyphenyl substituted phosphines. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(10), 1364-1367. [Link]

  • Hettstedt, C., Frank, A., & Karaghiosoff, K. (2016). Synthesis of two p-methoxyphenyl substituted phosphines. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(10). [Link]

  • Fischer, S. M., Kaschnitz, P., & Slugovc, C. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. [Link]

  • Fischer, S. M., Kaschnitz, P., & Slugovc, C. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Catalysis Science & Technology, 12(19), 5949-5959. [Link]

  • Kang, P. S., Ko, S., & Park, J. (2004). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Bulletin of the Korean Chemical Society, 25(11), 1655-1656. [Link]

  • PubChem. (n.d.). Tris(2-methoxyphenyl)phosphine. Retrieved from [Link]

  • ResearchGate. (n.d.). Steric and electronic parameters of the investigated phosphines. [Link]

  • Higham Research Group. (n.d.). Asymmetric Catalysis. Retrieved from [Link]

  • Fischer, S. M., Kaschnitz, P., & Slugovc, C. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. [Link]

  • Kang, P. S., Ko, S., & Park, J. (2004). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Semantic Scholar. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Tris(4-methoxyphenyl)phosphine: Properties and Applications. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • Haynes, A. et al. (2004). Phosphine ligands in the palladium-catalysed methoxycarbonylation of ethene: insights into the catalytic cycle through an HP NMR spectroscopic study. Semantic Scholar. [Link]

  • Haynes, A. et al. (2004). Phosphine Ligands in the Palladium‐Catalysed Methoxycarbonylation of Ethene: Insights into the Catalytic Cycle through an HP NMR Spectroscopic Study. Chemistry – A European Journal, 10(17), 4228-4241. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. In Palladium in Organic Synthesis (pp. 113-143). [Link]

  • ResearchGate. (n.d.). Tris(2-methoxyphenyl)phosphine. [Link]

  • Bott, R. C., Smith, G., & Healy, P. C. (2007). Structural studies of two-coordinate complexes of tris(2-methoxylphenyl)phosphine and tris(4-methoxyphenyl)phosphine with gold(I) halides. Polyhedron, 26(12), 2803-2809. [Link]

  • Joshaghani, M. et al. (2007). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 692(12), 2435-2440. [Link]

  • Smith, R. C. et al. (2018). Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. Organometallics, 37(21), 4058-4067. [Link]

  • The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Hori, Y. et al. (2021). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. Organometallics, 40(5), 582-588. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • Kumar, R., & Singh, A. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. International Journal of Chemical and Biochemical Sciences, 24, 82-93. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Genov, M. et al. (2005). Asymmetric Catalysis Special Feature Part II: Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 102(33), 11593-11598. [Link]

  • Maji, M., & Dahiya, A. (2023). Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines. Nature Communications, 14, 6608. [Link]

  • Schwab, P. et al. (2022). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. Chemistry – A European Journal, 28(51), e202201389. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Duhayon, C. et al. (2022). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Molecules, 27(17), 5484. [Link]

Sources

The Strategic Application of 2-Methoxyphenylphosphine in Homogeneous Gold Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nuanced Role of Ligand Design in Gold-Catalyzed Transformations

Homogeneous gold catalysis has emerged as a powerful tool for the synthesis of complex molecular architectures, prized for its unique reactivity in activating carbon-carbon multiple bonds under mild conditions.[1][2] The efficacy and selectivity of these transformations are profoundly influenced by the choice of ligand coordinated to the gold center. While bulky and electron-rich phosphines have often been the focus, ligands with subtle electronic and steric variations, such as 2-methoxyphenylphosphine and its derivatives, offer a unique handle to fine-tune catalytic activity. This guide provides a comprehensive overview of the strategic use of this compound in gold-catalyzed reactions, offering insights into its mechanism of action and practical protocols for its application.

The methoxy group at the ortho-position of the phenyl ring in this compound introduces a combination of electronic and potential weak coordinating effects that can significantly impact the catalytic cycle. This can lead to altered reaction rates and selectivities compared to more conventional phosphine ligands.[3] This document will delve into the practical application of this ligand in a representative gold-catalyzed transformation: the intramolecular hydroarylation of alkynes.

Core Principles: The Influence of this compound on Gold Catalysis

The catalytic activity of gold(I) complexes is rooted in their ability to act as soft π-acids, activating alkynes and allenes toward nucleophilic attack.[2] The phosphine ligand plays a crucial role in modulating the electronic properties and steric environment of the gold center.

Electronic Effects: The methoxy group is an electron-donating group, which increases the electron density on the phosphorus atom and, consequently, on the gold center. This can enhance the stability of the cationic gold catalyst, potentially leading to longer catalyst lifetimes.

Steric Influence: While not as sterically demanding as some bulky phosphine ligands, the ortho-methoxy group does impart a degree of steric hindrance that can influence the regioselectivity of nucleophilic attack on the coordinated alkyne.

Potential Hemilability: The oxygen atom of the methoxy group has the potential to act as a hemilabile donor, transiently coordinating to the gold center. This interaction can stabilize catalytic intermediates and influence the overall reaction pathway.

Application Focus: Intramolecular Hydroarylation of Alkynes

A prime application for gold catalysts bearing ligands like this compound is the intramolecular hydroarylation of alkynes. This reaction is a powerful method for the construction of carbo- and heterocyclic frameworks. The use of a substrate with a 2-methoxyphenyl group at the alkyne position has been shown to influence the regioselectivity of the cyclization, highlighting the importance of such functionalities in directing the reaction outcome.[3]

Reaction Mechanism: A Stepwise View

The gold-catalyzed intramolecular hydroarylation is believed to proceed through the following key steps:

  • Catalyst Activation: The active cationic gold(I) catalyst, [(2-MeOPh)Ph2P]Au+, is typically generated in situ from a stable gold(I) chloride precatalyst and a silver salt that acts as a halide scavenger.

  • Alkyne Coordination: The gold catalyst coordinates to the alkyne moiety of the substrate, activating it for nucleophilic attack.

  • Intramolecular Attack: The tethered arene nucleophile attacks the activated alkyne. The regioselectivity of this step (exo- vs. endo-dig cyclization) can be influenced by the steric and electronic properties of the ligand and substrate.

  • Protodeauration: The resulting vinylgold intermediate undergoes protodeauration to regenerate the active catalyst and furnish the cyclized product.

Below is a visual representation of the catalytic cycle:

Gold_Catalysis_Hydroarylation Precatalyst [(2-MeOPh)Ph2P]AuCl Active_Catalyst [(2-MeOPh)Ph2P]Au+ Precatalyst->Active_Catalyst + AgX - AgCl Alkyne_Coordination Alkyne Coordination Active_Catalyst->Alkyne_Coordination + Substrate Intramolecular_Attack Intramolecular Attack (Hydroarylation) Alkyne_Coordination->Intramolecular_Attack 6-exo-dig or 5-endo-dig Vinylgold_Intermediate Vinylgold Intermediate Intramolecular_Attack->Vinylgold_Intermediate Protodeauration Protodeauration Vinylgold_Intermediate->Protodeauration + H+ Product_Formation Product Release Protodeauration->Product_Formation Product_Formation->Active_Catalyst Catalyst Regeneration

Caption: Gold-catalyzed intramolecular hydroarylation cycle.

Experimental Protocols

Protocol 1: Synthesis of Diphenyl(2-methoxyphenyl)phosphine Gold(I) Chloride Precatalyst

This protocol describes the synthesis of the air-stable gold(I) chloride precatalyst complexed with diphenyl(2-methoxyphenyl)phosphine.

Materials:

  • Chloro(dimethyl sulfide)gold(I) [(Me₂S)AuCl]

  • Diphenyl(2-methoxyphenyl)phosphine

  • Dichloromethane (DCM), anhydrous

  • Hexane, anhydrous

Procedure:

  • In a nitrogen-filled glovebox or under a nitrogen atmosphere using Schlenk techniques, dissolve chloro(dimethyl sulfide)gold(I) (1.0 equiv.) in anhydrous dichloromethane.

  • To this solution, add a solution of diphenyl(2-methoxyphenyl)phosphine (1.05 equiv.) in anhydrous dichloromethane dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain a white solid.

  • Wash the solid with anhydrous hexane and dry under vacuum to yield the desired diphenyl(2-methoxyphenyl)phosphine gold(I) chloride complex.

  • Characterize the product by ¹H NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: General Procedure for Gold-Catalyzed Intramolecular Hydroarylation

This protocol provides a general starting point for the intramolecular hydroarylation of an o-alkynyl biaryl substrate using the diphenyl(2-methoxyphenyl)phosphine gold(I) catalyst system.

Materials:

  • o-Alkynyl biaryl substrate (1.0 equiv.)

  • Diphenyl(2-methoxyphenyl)phosphine gold(I) chloride (0.05 equiv., 5 mol%)

  • Silver salt (e.g., AgNTf₂, AgSbF₆) (0.05 equiv., 5 mol%)

  • Anhydrous solvent (e.g., 1,2-dichloroethane, toluene)

Procedure:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add the o-alkynyl biaryl substrate, diphenyl(2-methoxyphenyl)phosphine gold(I) chloride, and the silver salt.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a short pad of silica gel or Celite to remove the silver salts, washing with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclized product.

Data Presentation: Representative Reaction Parameters

ParameterConditionRationale
Catalyst Loading 1-5 mol%Lower catalyst loadings are desirable for cost-effectiveness. Optimization may be required depending on substrate reactivity.
Silver Salt AgNTf₂, AgSbF₆, AgOTfThe choice of counterion on the silver salt can influence the Lewis acidity of the active gold catalyst and affect reaction rates.
Solvent DCE, Toluene, DioxaneNon-coordinating solvents are generally preferred to avoid competition with the substrate for binding to the gold center.
Temperature 25-80 °CGold-catalyzed reactions are often efficient at mild temperatures, but heating may be necessary for less reactive substrates.

Troubleshooting and Scientific Insights

Issue: Low or no conversion. Potential Cause & Solution:

  • Catalyst deactivation: Ensure all reagents and solvents are anhydrous and free of impurities that can poison the catalyst.

  • Insufficient catalyst activity: A different silver salt with a more weakly coordinating anion (e.g., SbF₆⁻) may be required to generate a more Lewis acidic gold catalyst.

Issue: Formation of side products. Potential Cause & Solution:

  • Incorrect regioselectivity: The electronic nature of the substrate's aromatic ring and the steric bulk of the ligand can influence the cyclization pathway. Modifying substituents on the substrate or exploring alternative phosphine ligands may be necessary.

  • Polymerization/decomposition: Lowering the reaction temperature or catalyst loading may mitigate these side reactions.

Conclusion

This compound and its derivatives represent a valuable class of ligands for fine-tuning the reactivity and selectivity of gold-catalyzed reactions. The electronic and potential coordinating properties of the ortho-methoxy group offer a subtle yet powerful means of influencing the catalytic cycle. The protocols and insights provided in this guide serve as a robust starting point for researchers and drug development professionals to explore the application of this ligand in the synthesis of complex organic molecules. Further investigation into the precise role of the methoxy group through detailed mechanistic studies will undoubtedly unlock new possibilities in the field of homogeneous gold catalysis.

References

  • Title: Substrate scope of the gold‐catalysed hydroarylation. All reactions... Source: ResearchGate URL: [Link]

  • Title: Intramolecular hydroamination and cyclization of 2,2-diphenyl-4-en-1-amine derivatives under the catalysis of Au(I)-phosphine complexes and synthetic improvements proposed Source: American Chemical Society URL: [Link]

  • Title: Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties Source: PubMed URL: [Link]

  • Title: Gold(I)-Catalysed Hydroarylation of Lactam-Derived Enynes as an Entry to Tetrahydrobenzo[g - IRIS-AperTO Source: UniTo URL: [Link]

  • Title: Intramolecular hydroamination of alkynic sulfonamides catalyzed by a gold-triethynylphosphine complex: Construction of azepine frameworks by 7-exo-dig cyclization Source: PubMed URL: [Link]

  • Title: Shape Selectivity in the Gold‐Catalyzed Hydration of Alkynes Using a Cavity‐Shaped Phosphine Source: ResearchGate URL: [Link]

  • Title: A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis Source: Wiley Online Library URL: [Link]

  • Title: A cationic gold(I) complex as a general catalyst for the intermolecular hydroamination of alkynes: application to the one-pot synthesis of allenes from two alkynes and a sacrificial amine Source: PubMed URL: [Link]

  • Title: Shape Selectivity in the Gold-Catalyzed Hydration of Alkynes Using a Cavity-Shaped Phosphine Source: PubMed URL: [Link]

  • Title: Gold(I)-catalyzed hydration reactions of diynes to access tetrasubstituted cyclohexenones Source: ChemRxiv URL: [Link]

  • Title: Crystal structure of chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I) Source: PMC URL: [Link]

  • Title: Gold-catalyzed four-component multifunctionalization of alkynes Source: PMC URL: [Link]

  • Title: N-Heterocyclic Carbene Gold Complexes Active in Hydroamination and Hydration of Alkynes Source: MDPI URL: [Link]

  • Title: Gold complexes derived from diphenyl-2-styrylphosphine Source: Journal of the Chemical Society, Dalton Transactions URL: [Link]

  • Title: The Gold-Catalyzed Formal Hydration, Decarboxylation, and [4+2] Cycloaddition of Alkyne Derivatives Featuring L 2 /Z-Type Diphosphinoborane Ligands Source: ResearchGate URL: [Link]

  • Title: Gold(I) Complexes with Bulky Phosphanes: A Dual Approach to Triplet Harvesting and Hydroamination Catalysis Source: NIH URL: [Link]

  • Title: Synthesis and Structural Characterization of Phosphanide Gold(III)/Gold(I) Complexes and Their Thallium(III) and Gold(III) Precursors Source: MDPI URL: [Link]

  • Title: Atroposelective hydroarylation of biaryl phosphines directed by phosphorus centres Source: PMC URL: [Link]

  • Title: Chloro[tris(p-methoxyphenyl)phosphine]gold(I) Source: ResearchGate URL: [Link]

  • Title: Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists Source: MDPI URL: [Link]

  • Title: Exclusive 5-exo-dig Hydroarylation of o-Alkynyl Biaryls Proceeding via C–H Activation Pathway Source: PMC URL: [Link]

  • Title: Towards the rational design of ylide-substituted phosphines for gold(i)-catalysis: from inactive to ppm-level catalysis Source: Chemical Science (RSC Publishing) URL: [Link]3487k)

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield and Selectivity in Suzuki Coupling with 2-Methoxyphenylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions using 2-methoxyphenylphosphine ligands. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and selectivity of their coupling reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot and refine your experimental design for superior results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in Suzuki coupling?

A1: this compound, and its derivatives like di(2-methoxyphenyl)phenylphosphine or tris(2-methoxyphenyl)phosphine, are monodentate phosphine ligands. In Suzuki coupling, these ligands coordinate to a palladium catalyst. The methoxy group (-OCH₃) at the ortho position plays a crucial role. It is electron-donating, which increases the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition step of the catalytic cycle, which is often the rate-determining step, especially with less reactive aryl chlorides.[1][2] The steric bulk of the ligand also promotes the final reductive elimination step, leading to product formation.[2]

Q2: What are the key steps in the Suzuki coupling catalytic cycle?

A2: The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) complex.[3][4]

  • Transmetalation: The organic group (R²) from the organoboron reagent (R²-BY₂) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[3][5]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[4][6]

Q3: What are common side reactions in Suzuki coupling that can lower my yield?

A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. These include:

  • Homocoupling: Coupling of two identical organoboron reagents or two identical organic halides.[7]

  • Protodeboronation: Cleavage of the carbon-boron bond of the organoboron reagent by a proton source (like water or alcohol), replacing the boron group with a hydrogen atom.[6][7]

  • Dehalogenation: The organic halide is reduced, replacing the halogen with a hydrogen atom.[6][7]

  • Catalyst Decomposition: The active Pd(0) catalyst can precipitate as inactive palladium black, especially at high temperatures or in the presence of oxygen.[7][8]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yield is one of the most common issues encountered in Suzuki coupling. A systematic approach to troubleshooting is essential.

Potential Cause A: Inefficient Catalyst Activation or Deactivation

The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), it must be reduced in situ. Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.[8]

Troubleshooting Steps:

  • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles.[9] Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Check Palladium Source and Ligand Integrity: Use high-purity palladium precatalysts and ligands. Phosphine ligands can oxidize over time, so using fresh or properly stored ligand is crucial.[8] Consider using air-stable precatalysts that incorporate the phosphine ligand.

  • Optimize Ligand-to-Palladium Ratio: For monodentate ligands like this compound, a ligand-to-palladium ratio of 2:1 to 4:1 is often optimal. An excess of ligand can sometimes inhibit the reaction.

Potential Cause B: Ineffective Transmetalation

The transmetalation step is highly dependent on the choice of base and solvent. The base activates the organoboron compound, making it more nucleophilic for transfer to the palladium center.[5]

Troubleshooting Steps:

  • Base Selection: The strength and nature of the base are critical.

    • For robust substrates, strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[9]

    • For base-sensitive functional groups, milder bases like K₂CO₃ or even KF can be used.[10]

    • The presence of a small amount of water is often necessary for inorganic bases to be effective, particularly with K₃PO₄.[11]

  • Solvent System Optimization:

    • Aprotic polar solvents like dioxane, THF, or DMF, often in combination with water, are commonly used.[9][10]

    • The solubility of all components (organic halide, organoboron reagent, and base) is crucial. If solubility is an issue, consider alternative solvent systems.[10]

    • Be aware that solvent can influence selectivity in some cases.[12]

Potential Cause C: Poor Substrate Reactivity or Stability

The nature of the coupling partners significantly impacts the reaction outcome.

Troubleshooting Steps:

  • Organic Halide Reactivity: The reactivity order is generally I > Br > OTf >> Cl.[8] For less reactive aryl chlorides, a more electron-rich and bulky ligand from the dialkylbiaryl phosphine class (e.g., SPhos, XPhos) may be required to facilitate the challenging oxidative addition step.[13]

  • Organoboron Reagent Stability: Boronic acids are susceptible to protodeboronation, especially electron-deficient or heteroaryl boronic acids.[8]

    • Use fresh, high-purity boronic acid.

    • Consider using more stable derivatives like boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts.[8][9]

Issue 2: Poor Selectivity (Chemoselectivity or Regioselectivity)

In molecules with multiple halide atoms or other reactive sites, achieving selective coupling can be challenging.

Potential Cause: Differential Reactivity of Halides

Different carbon-halide bonds have varying reactivities towards oxidative addition.

Troubleshooting Steps:

  • Ligand Choice: The steric and electronic properties of the phosphine ligand can significantly influence selectivity.[14] While this compound is a good starting point, a systematic screening of ligands with different steric bulk and electronic properties may be necessary to find the optimal selectivity for your specific substrate.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the reaction at the more reactive site.

  • Choice of Palladium Precatalyst and Base: The combination of the palladium source and base can also impact the selectivity of the reaction.

Summary of Recommended Starting Conditions

For a typical Suzuki coupling using a this compound ligand, the following table provides a good starting point for optimization.

ParameterRecommended RangeRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Readily available and effective Pd(II) and Pd(0) sources.
Catalyst Loading 1-5 mol%A good starting range for initial screening.[15]
Ligand Tris(2-methoxyphenyl)phosphineElectron-rich ligand that promotes oxidative addition.[16][17]
Ligand:Pd Ratio 2:1 to 4:1Balances catalyst activity and stability.
Base K₃PO₄, Cs₂CO₃, K₂CO₃A range of base strengths to screen.[9]
Base Equivalents 2-3 equivalentsEnsures complete activation of the boronic acid.
Solvent Dioxane/H₂O (4:1), Toluene/H₂O (4:1)Common solvent systems that facilitate solubility of both organic and inorganic reagents.[9]
Temperature 80-110 °CSufficient thermal energy for most couplings.[9]

Experimental Protocols & Visualizations

Standard Suzuki Coupling Protocol

This protocol provides a general procedure for a Suzuki coupling reaction. It should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tris(2-methoxyphenyl)phosphine (0.04-0.08 mmol, 4-8 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water 4:1, 5 mL)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • In a separate vial, dissolve the palladium precatalyst and the this compound ligand in a small amount of the degassed organic solvent under an inert atmosphere.

  • Add the catalyst/ligand solution to the reaction vessel via syringe.

  • Add the remaining degassed solvent to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Suzuki Coupling Cycle

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)(X)L2 R1-Pd(II)(X)L2 Pd(0)L2->R1-Pd(II)(X)L2 Oxidative Addition + R1-X R1-Pd(II)(OR)L2 R1-Pd(II)(OR)L2 R1-Pd(II)(X)L2->R1-Pd(II)(OR)L2 Ligand Exchange + Base R1-Pd(II)(R2)L2 R1-Pd(II)(R2)L2 R1-Pd(II)(OR)L2->R1-Pd(II)(R2)L2 Transmetalation + R2-B(OH)2 R1-Pd(II)(R2)L2->Pd(0)L2 Reductive Elimination - R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Halide, Boronic Acid, Ligand) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions optimize_base Optimize Base (K3PO4, Cs2CO3, K2CO3) check_conditions->optimize_base optimize_solvent Optimize Solvent System (Dioxane/H2O, Toluene/H2O) optimize_base->optimize_solvent change_ligand Screen Different Ligands (e.g., Buchwald Ligands) optimize_solvent->change_ligand success Improved Yield change_ligand->success

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Singh, K., & Nolan, S. P. (2005). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 70(23), 9451–9454. [Link]

  • Semantic Scholar. (n.d.). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Retrieved from [Link]

  • RSC Publishing. (2021, August 5). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • University of Liverpool IT Services. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • ChemRxiv. (n.d.). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). Retrieved from [Link]

  • ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 77(24), 11740–11749. [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • SciSpace. (2016, October 18). Suzuki-Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (n.d.). [No Source Provided].
  • Beilstein Journals. (2021, October 29). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved from [Link]

Sources

common side reactions and byproducts with 2-Methoxyphenylphosphine ligands

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Guide to 2-Methoxyphenylphosphine Ligands

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound ligands in their experiments. Our focus is to address common side reactions and byproducts, offering practical solutions and a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound ligands under typical catalytic conditions?

The most prevalent degradation pathway for this compound ligands, like many other phosphines, is oxidation to the corresponding phosphine oxide.[1] This is particularly a concern when reactions are not performed under strictly anaerobic conditions. Another potential, though often more forcing, side reaction is the cleavage of the phosphorus-carbon (P-C) bond, which can be promoted by transition metals or harsh reaction conditions.[2][3][4][5]

Q2: How does the 2-methoxy group influence the reactivity and potential side reactions of the phosphine ligand?

The methoxy group (-OCH₃) at the ortho position of the phenyl ring is electron-donating. This electronic effect increases the electron density on the phosphorus atom, which can, in turn, influence the catalytic activity of the metal center it is coordinated to.[6][7] For instance, in palladium-catalyzed cross-coupling reactions, the increased electron density on the palladium can facilitate the oxidative addition step. However, this enhanced nucleophilicity can also make the phosphine more susceptible to oxidation.

Q3: What is phosphine oxide, and how can I detect its formation in my reaction mixture?

Phosphine oxide is the product of the oxidation of a phosphine ligand.[1] In the case of tris(2-methoxyphenyl)phosphine, the corresponding oxide is tris(2-methoxyphenyl)phosphine oxide. The formation of the phosphine oxide is detrimental as it is generally catalytically inactive.[8] The most effective and straightforward method for detecting phosphine oxide formation is through ³¹P NMR spectroscopy. Phosphine oxides typically appear at a distinctly different and downfield chemical shift compared to the parent phosphine.[8]

Q4: Under what conditions should I be concerned about P-C bond cleavage?

P-C bond cleavage is a less common side reaction compared to oxidation but can occur under specific conditions.[9] Factors that may promote P-C bond cleavage include high reaction temperatures, the presence of strong reducing agents (like alkali metals), or certain transition metal catalysts that can insert into the P-C bond.[3][4][5] While this compound ligands are generally robust, prolonged reaction times at elevated temperatures should be monitored for potential fragmentation.

Q5: Are there any known byproducts specific to cross-coupling reactions using this compound ligands?

While not extensively documented as a unique issue for this compound ligands, a common byproduct in cross-coupling reactions using triarylphosphines like PPh₃ is the formation of biphenyl from the transfer of a phenyl group from the ligand to the catalytic cycle.[10] By analogy, it is plausible, though likely a minor pathway with more robust ligands, that a 2-methoxyphenyl group could be transferred, leading to biaryl byproducts incorporating this moiety. Careful analysis of the crude reaction mixture by GC-MS or LC-MS can help identify such species.

Troubleshooting Guides

Guide 1: Low or No Catalytic Activity

If you are observing low or no conversion in your reaction, consider the following troubleshooting steps:

dot

Troubleshooting_Low_Activity Start Low or No Catalytic Activity Check_Inert_Atmosphere Verify Inert Atmosphere (N₂ or Ar) Start->Check_Inert_Atmosphere Check_Solvent_Degassing Ensure Solvents are Thoroughly Degassed Check_Inert_Atmosphere->Check_Solvent_Degassing Analyze_Ligand Analyze Ligand Purity (³¹P NMR) Check_Solvent_Degassing->Analyze_Ligand Oxidation_Detected Phosphine Oxide Detected? Analyze_Ligand->Oxidation_Detected Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Concentration) Oxidation_Detected->Optimize_Conditions No Source_New_Ligand Source Fresh, High-Purity Ligand Oxidation_Detected->Source_New_Ligand Yes Consider_Alternative_Ligand Consider a More Robust or Electronically Tuned Ligand Optimize_Conditions->Consider_Alternative_Ligand Source_New_Ligand->Optimize_Conditions

Caption: Troubleshooting workflow for low catalytic activity.

  • Verify Inert Atmosphere: The primary cause of catalyst deactivation with phosphine ligands is often oxidation.[8] Ensure your reaction is conducted under a rigorously maintained inert atmosphere (Nitrogen or Argon).

  • Ensure Solvent and Reagent Purity: Solvents must be thoroughly degassed to remove dissolved oxygen. Techniques such as freeze-pump-thaw cycles or sparging with an inert gas are highly recommended.[11] Ensure all reagents are of high purity and free from peroxides.

  • Analyze Ligand Integrity: Before use, and especially if a reaction fails, analyze a sample of your this compound ligand by ³¹P NMR spectroscopy to check for the presence of the corresponding phosphine oxide.[8]

Guide 2: Presence of Unexpected Byproducts

If you are observing significant formation of unknown byproducts, this guide can help in their identification and mitigation.

dot

Troubleshooting_Byproducts Start Unexpected Byproducts Observed Analyze_Crude Analyze Crude Reaction Mixture (³¹P NMR, GC-MS, LC-MS) Start->Analyze_Crude Identify_Byproducts Identify Byproduct Structures Analyze_Crude->Identify_Byproducts Phosphine_Oxide Is Phosphine Oxide Present? Identify_Byproducts->Phosphine_Oxide PC_Cleavage_Products Are P-C Cleavage or Ligand- Derived Coupling Products Present? Identify_Byproducts->PC_Cleavage_Products Improve_Inert_Technique Improve Inert Atmosphere Technique and Solvent Degassing Phosphine_Oxide->Improve_Inert_Technique Yes Lower_Temp_Time Lower Reaction Temperature and/or Reduce Reaction Time PC_Cleavage_Products->Lower_Temp_Time Yes Optimize_Stoichiometry Optimize Ligand:Metal Stoichiometry Lower_Temp_Time->Optimize_Stoichiometry

Caption: Diagnostic workflow for unexpected byproducts.

  • Comprehensive Analysis: Analyze your crude reaction mixture using multiple techniques. ³¹P NMR will identify phosphorus-containing byproducts like phosphine oxide. GC-MS and LC-MS are crucial for identifying organic byproducts, including those potentially arising from P-C bond cleavage or ligand participation in the reaction.

  • Mitigate Oxidation: If phosphine oxide is a major byproduct, this points to oxygen contamination. Refer to Guide 1 for improving anaerobic techniques.

  • Address P-C Cleavage: If byproducts suggest ligand fragmentation, consider modifying the reaction conditions. Lowering the temperature or reducing the reaction time can often minimize these more aggressive degradation pathways.

Data Presentation

Side Reaction / Byproduct Primary Cause Detection Method Preventative Measures
Phosphine Oxide Formation Exposure to air/oxygen, peroxide impurities in solvents³¹P NMR SpectroscopyStrict inert atmosphere, thorough solvent degassing, use of high-purity reagents
P-C Bond Cleavage High temperatures, harsh reaction conditions (e.g., strong reducing agents)GC-MS, LC-MS for organic fragments; ³¹P NMR for phosphorus-containing fragmentsLower reaction temperature, shorter reaction times, careful selection of reagents
Ligand-Derived Coupling Participation of the ligand in the catalytic cycleGC-MS, LC-MSOptimize ligand-to-metal ratio, consider alternative ligands if problematic

Experimental Protocols

Protocol: Detection of Phosphine Oxide by ³¹P NMR Spectroscopy

This protocol outlines the standard procedure for preparing and analyzing a sample to detect the oxidation of a this compound ligand.

  • Sample Preparation (Under Inert Atmosphere):

    • In a glovebox or using a Schlenk line, accurately weigh 5-10 mg of the this compound ligand sample (or a sample from the crude reaction mixture).

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

    • Seal the NMR tube securely before removing it from the inert atmosphere.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Use an external standard of 85% H₃PO₄ for referencing (δ = 0 ppm).

  • Data Analysis:

    • The signal for tris(2-methoxyphenyl)phosphine should appear in the typical phosphine region (consult literature for the exact shift).

    • The corresponding phosphine oxide, tris(2-methoxyphenyl)phosphine oxide, will appear at a significantly different chemical shift, typically downfield. The presence and integration of this peak relative to the parent phosphine signal will quantify the extent of oxidation.

References

  • Taki, M., et al. (2022). P bond cleavage: Experimental and computational studies of the Michael addition/aryl migration of triarylphosphines to alkynyl esters. Organic & Biomolecular Chemistry.
  • Chemistry LibreTexts. (2023). 2.9: Phosphines.
  • Wikipedia. (n.d.). Phosphine oxides.
  • Wild, S. B. (n.d.). Mechanism of Phosphorus-Carbon Bond Cleavage by Lithium in Tertiary Phosphines. An Optimized Synthesis of 1,2-Bis(phenylphosphino)ethane. ANU Open Research.
  • ResearchGate. (n.d.). Mechanism of Phosphorus−Carbon Bond Cleavage by Lithium in Tertiary Phosphines. An Optimized Synthesis of 1,2-Bis(phenylphosphino)ethane | Request PDF.
  • Google Patents. (n.d.). CN110590837B - Synthesis method of bis (2-methoxyphenyl) phosphine oxide.
  • ACS Publications. (2020). Ready Approach to Organophosphines from ArCl via Selective Cleavage of C–P Bonds by Sodium | Organometallics.
  • Sci-Hub. (n.d.). (2-Methoxyphenyl)phenylphosphine oxide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Tris(2-methoxyphenyl)phosphine.
  • ResearchGate. (n.d.). Synthetic strategies towards phosphine ligands suitable for further...
  • PubMed. (2019).
  • NIH. (n.d.).
  • Benchchem. (n.d.).
  • ChemicalBook. (n.d.). Tris(2-Methoxyphenyl)phosphine | 4731-65-1.
  • Catalysis Science & Technology (RSC Publishing). (2022). Tris(2,4,6-trimethoxyphenyl)
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Catalytic Turnover with Phosphine Ligands.
  • Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Reactions Containing Phosphine Ligands.
  • PubChem. (n.d.). Tris(2-methoxyphenyl)phosphine | C21H21O3P | CID 78464.
  • Harned Research Group. (n.d.). Cross coupling reactions.
  • RWTH Publications. (n.d.). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?.
  • PubChemLite. (n.d.). Tris(2-methoxyphenyl)phosphine (C21H21O3P).
  • ResearchGate. (n.d.). (PDF) Tris(2-methoxyphenyl)phosphine.
  • CymitQuimica. (n.d.). CAS 4731-65-1: Tris(2-methoxyphenyl)phosphine.
  • ResearchGate. (n.d.). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction.
  • PubMed. (2024). The role of the methoxy group in approved drugs.
  • University of Liverpool. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines.
  • NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • NIH. (n.d.).
  • SciSpace. (n.d.).
  • Benchchem. (n.d.). The Coordination Chemistry of Bidentate Phosphine Ligands: A Technical Guide for Researchers.
  • TCI (Shanghai) Development Co., Ltd. (n.d.). Tris(2-methoxyphenyl)phosphine 4731-65-1.

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troubleshooting catalyst deactivation in 2-Methoxyphenylphosphine systems

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Troubleshooting Catalyst Deactivation in 2-Methoxyphenylphosphine Systems

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound (2-MOPP) and related catalyst systems. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding catalyst deactivation. Our focus is on not just what to do, but why you're doing it, grounding our advice in established chemical principles to ensure scientific integrity and experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when encountering issues with catalyst systems employing this compound.

Q1: My reaction has stalled or is showing significantly reduced yield. What are the most likely immediate causes related to my 2-MOPP ligand?

A1: When a reaction employing a 2-MOPP-ligated catalyst underperforms, the primary suspects involving the ligand are:

  • Oxidative Degradation: 2-MOPP, like most phosphines, is susceptible to oxidation to form the corresponding phosphine oxide.[1][2] This can be caused by trace amounts of oxygen in your reaction setup.[3] The resulting phosphine oxide is generally not an effective ligand, leading to a decrease in the concentration of the active catalyst.

  • P-C Bond Cleavage: Under certain conditions, the bond between the phosphorus atom and the aryl ring can cleave.[4][5][6] This decomposition pathway destroys the ligand and deactivates the catalyst.[4]

  • Catalyst Poisoning: Impurities in your starting materials, solvents, or even from the substrate itself can bind to the metal center and inhibit catalysis.[7][8]

Q2: I'm observing the formation of palladium black. What does this indicate?

A2: The formation of palladium black is a visual indicator of catalyst decomposition and aggregation.[3] It signifies that the palladium(0) species is no longer effectively stabilized by the 2-MOPP ligand. This can be triggered by:

  • Ligand Dissociation/Degradation: If the phosphine ligand dissociates from the metal center or degrades, the unstable Pd(0) atoms can agglomerate.[3]

  • High Reaction Temperatures: Elevated temperatures can accelerate ligand degradation and catalyst decomposition.[3]

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and the formation of palladium black.[3][9]

Q3: Can the methoxy group on this compound cause specific deactivation pathways?

A3: Yes, the methoxy group, while beneficial for tuning the electronic properties of the ligand, can potentially participate in side reactions. For instance, under harsh basic conditions or at high temperatures, cleavage of the methyl ether could occur, altering the ligand's properties. Additionally, the oxygen atom could, in some circumstances, act as a hemilabile coordinating atom, which might influence catalyst stability and activity.

Q4: How can I proactively prevent catalyst deactivation when using 2-MOPP?

A4: Proactive measures are crucial for consistent results:

  • Rigorous Inert Atmosphere: Ensure all reactions are set up under a strictly inert atmosphere (argon or nitrogen) to minimize oxygen exposure.[3] Thoroughly degas all solvents.[3]

  • High-Purity Reagents: Use fresh, high-quality reagents and solvents to avoid introducing catalyst poisons.[10]

  • Ligand-to-Metal Ratio: Optimizing the ligand-to-palladium ratio can enhance catalyst stability. An excess of the phosphine ligand can sometimes prevent deactivation.[11]

  • Temperature Control: Operate at the lowest effective temperature to minimize thermal degradation of the catalyst and ligand.[3]

Part 2: Systematic Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving catalyst deactivation based on common experimental observations.

Observation 1: Gradual or Sudden Decrease in Reaction Rate

A drop in reaction rate is a classic symptom of catalyst deactivation. Follow this workflow to identify the root cause.

Troubleshooting Workflow for Decreased Reaction Rate

A Reaction Rate Decreases B Step 1: Verify Inert Atmosphere & Reagent Purity A->B C Step 2: Analyze Catalyst & Ligand Integrity via ³¹P NMR B->C D Is Phosphine Oxide Observed? C->D E Diagnosis: Oxidative Degradation D->E Yes G Are Multiple New Phosphorus Species Observed? D->G No F Solution: Improve Degassing, Use Fresh Ligand, Consider Antioxidant Additives E->F H Diagnosis: Ligand Fragmentation (e.g., P-C Cleavage) G->H Yes J Is the Main 2-MOPP Signal Broad or Shifted? G->J No I Solution: Lower Reaction Temperature, Screen Alternative Ligands H->I K Diagnosis: Potential Catalyst Poisoning or Aggregation J->K Yes M No Obvious Ligand Degradation J->M No L Solution: Purify Reagents, Screen Additives, Optimize Ligand/Metal Ratio K->L

Caption: A systematic workflow for troubleshooting decreased reaction rates.

Detailed Protocols:

Protocol 2.1: ³¹P NMR Analysis of the Reaction Mixture

  • Sample Preparation: Under an inert atmosphere, carefully extract an aliquot (0.1-0.5 mL) from the reaction mixture. Dilute the aliquot with a deuterated solvent (e.g., C₆D₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Interpretation:

    • This compound (2-MOPP): The signal for the free ligand will appear at a characteristic chemical shift.

    • (2-Methoxyphenyl)phosphine oxide: The presence of a new peak, typically shifted downfield from the parent phosphine, is indicative of oxidation.

    • Coordinated Ligand: The signal for the ligand coordinated to the metal center will be shifted compared to the free ligand. A broad signal may indicate an equilibrium between coordinated and uncoordinated states or catalyst decomposition.

    • Other Phosphorus Species: The appearance of multiple new signals could suggest ligand fragmentation through pathways like P-C bond cleavage.[4][5]

Observation 2: Formation of Insoluble Material (Palladium Black)

The precipitation of palladium black is a clear sign of catalyst instability.

Troubleshooting Workflow for Palladium Black Formation

A Palladium Black Observed B Step 1: Review Reaction Temperature Profile A->B C Is the Temperature Elevated (>100 °C)? B->C D Diagnosis: Thermal Decomposition C->D Yes F Step 2: Assess Ligand to Metal Ratio C->F No E Solution: Lower Reaction Temperature, Screen More Thermally Stable Ligands D->E G Is the Ratio Low (e.g., < 2:1 L/M)? F->G H Diagnosis: Insufficient Ligand Stabilization G->H Yes J Step 3: Re-evaluate Inert Atmosphere Technique G->J No I Solution: Increase Ligand to Metal Ratio (e.g., 2:1 to 4:1) H->I K Diagnosis: Oxygen-Induced Decomposition J->K L Solution: Rigorous Solvent Degassing (Freeze-Pump-Thaw), Ensure Positive Inert Gas Pressure K->L

Caption: Troubleshooting guide for the formation of palladium black.

Protocol 2.2: Characterization of Insoluble Material

  • Isolation: After the reaction, allow the black solid to settle. Under an inert atmosphere, carefully remove the supernatant via cannula filtration.

  • Washing: Wash the solid with the reaction solvent and then with a volatile solvent like hexane to remove organic residues.

  • Drying: Dry the solid under vacuum.

  • Analysis (Optional):

    • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Digest a known mass of the solid in aqua regia and analyze for palladium content to quantify the extent of precipitation.[3]

    • X-ray Photoelectron Spectroscopy (XPS): This technique can provide information about the oxidation state of the palladium on the surface of the insoluble material.[12]

Observation 3: Change in Reaction Selectivity or Formation of Byproducts

A shift in selectivity or the appearance of new byproducts can indicate that the nature of the active catalyst has changed.

Potential Causes and Solutions:

Potential Cause Troubleshooting Action Rationale
Ligand Degradation Analyze the reaction mixture by GC-MS to identify potential ligand fragments.Degradation of 2-MOPP can lead to the formation of less sterically hindered or electronically different catalytic species, altering selectivity.
Change in Catalyst Oxidation State Use a milder reducing agent if using a Pd(II) precatalyst, or switch to a Pd(0) source.Incomplete reduction of a Pd(II) precatalyst or re-oxidation during the reaction can lead to different active species.
Substrate/Product Inhibition Lower the initial substrate concentration or consider slow addition of the substrate.The product or starting material may coordinate to the catalyst, altering its reactivity.[13]
Protodeboronation (in Suzuki reactions) Use more stable boronate esters instead of boronic acids.[3]Decomposition of the coupling partner can lead to unwanted side reactions.

Part 3: Understanding Deactivation Mechanisms

A deeper understanding of the chemical pathways leading to deactivation is essential for developing robust catalytic systems.

Mechanism 1: Oxidative Degradation

The oxidation of phosphines to phosphine oxides is a common deactivation pathway, particularly in the presence of trace oxygen.[1][2]

Oxidative Degradation Pathway

cluster_0 Catalytic Cycle cluster_1 Deactivation Pathway A Active Catalyst [Pd(0)L₂] L = 2-MOPP B Oxidative Addition A->B L Inactive Catalyst [Pd(0)] A->L Ligand Dissociation C [Pd(II)(Ar)(X)L₂] B->C D Transmetalation C->D E [Pd(II)(Ar)(Ar')L₂] D->E F Reductive Elimination E->F F->A G Product Ar-Ar' F->G H 2-MOPP Ligand J Phosphine Oxide (Inactive Ligand) H->J I Trace O₂ J->L K Pd Black (Decomposed Catalyst) L->K

Caption: Deactivation via oxidative degradation of the 2-MOPP ligand.

Mechanism 2: P-C Bond Cleavage

The cleavage of the phosphorus-carbon bond is a more destructive deactivation mechanism that can occur under thermal stress or via certain metal-mediated pathways.[4][5][6] This process fragments the ligand, leading to irreversible catalyst deactivation.

Key Factors Influencing P-C Bond Cleavage:

  • High Temperatures: Can provide the activation energy needed for bond scission.[3]

  • Presence of Water: Water can participate in hydrolytic cleavage pathways.[5][7]

  • Metal Center Involvement: The metal can insert into the P-C bond, leading to cleavage.[4]

References

  • Phosphines. (2023). Chemistry LibreTexts. [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Applied Catalysts. [Link]

  • P bond cleavage: Experimental and computational studies of the Michael addition/aryl migration of triarylphosphines to alkenyl esters. (2022). Royal Society of Chemistry. [Link]

  • Mechanism of Phosphorus-Carbon Bond Cleavage by Lithium in Tertiary Phosphines. An Optimized Synthesis of 1,2-Bis(phenylphosphino)ethane. (n.d.). ANU Open Research. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (2023). ChemCatBio. [Link]

  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. (2019). MDPI. [Link]

  • Mechanism of Phosphorus−Carbon Bond Cleavage by Lithium in Tertiary Phosphines. An Optimized Synthesis of 1,2-Bis(phenylphosphino)ethane. (n.d.). ResearchGate. [Link]

  • Ready Approach to Organophosphines from ArCl via Selective Cleavage of C–P Bonds by Sodium. (2020). ACS Publications. [Link]

  • Catalyst deactivation mechanisms and how to prevent them. (2025). CAS. [Link]

  • A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. (2019). ACS Publications. [Link]

  • Kinetic Data on the Synergetic Role of Amines and Water in the Reduction of Phosphine-Ligated Palladium(II) to Palladium(0). (n.d.). ResearchGate. [Link]

  • Mechanisms of catalyst deactivation. (n.d.). SciSpace. [Link]

  • Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. (2007). Journal of the American Chemical Society. [Link]

  • Mechanisms of catalyst deactivation. (n.d.). ResearchGate. [Link]

  • Why do palladium catalysed reactions need to be performed under nitrogen atmosphere? (2021). Reddit. [Link]

Sources

Technical Support Center: Optimizing Reactions Catalyzed by 2-Methoxyphenylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-methoxyphenylphosphine catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting your experiments. As an electron-rich, monodentate phosphine ligand, this compound is a versatile tool, particularly in palladium-catalyzed cross-coupling reactions. However, achieving optimal results requires a nuanced understanding of the interplay between the catalyst, base, and solvent. This document provides direct answers to common challenges and explains the causality behind experimental choices to ensure the integrity and success of your work.

Frequently Asked Questions (FAQs)

Here we address fundamental questions regarding the role of this compound and the selection of appropriate bases and solvents.

Q1: What makes this compound an effective ligand in cross-coupling reactions?

A1: this compound, often used as its trisubstituted analog tris(2-methoxyphenyl)phosphine, is considered an electron-rich ligand. The methoxy group (-OMe) at the ortho position of the phenyl ring donates electron density to the phosphorus atom. This increased electron density on the phosphorus enhances its ability to coordinate to the metal center (e.g., palladium) and facilitates key steps in the catalytic cycle, particularly the oxidative addition of aryl halides.[1][2] This property makes it highly effective in reactions like the Suzuki-Miyaura coupling.[1]

Q2: What is the primary role of the base in a Suzuki-Miyaura coupling reaction catalyzed by a this compound-palladium system?

A2: In the Suzuki-Miyaura reaction, the base has a critical, multifaceted role. Its primary function is to activate the organoboron species (e.g., a boronic acid) to facilitate transmetalation. The base converts the neutral boronic acid into a more nucleophilic boronate anion (RB(OH)3-), which then more readily transfers its organic group to the palladium center.[3] The choice and strength of the base can significantly impact the reaction rate and yield.[4]

Q3: How does solvent polarity affect the outcome of these cross-coupling reactions?

A3: Solvent polarity can influence several aspects of the reaction. In Suzuki-Miyaura couplings, for instance, polar solvents can stabilize charged intermediates and transition states that form during the catalytic cycle.[5][6] For example, the oxidative addition of aryl triflates, which proceeds through a polar, nucleophilic displacement mechanism, is often faster in polar solvents.[7] However, the effect is not always straightforward and does not solely depend on the dielectric constant.[3][5] Coordinating solvents like DMF or acetonitrile can sometimes directly interact with the palladium center, altering the nature of the active catalyst and even changing the chemoselectivity of the reaction.[3][8]

Q4: Can the base directly interact with the palladium catalyst? What are the implications?

A4: Yes, particularly when using soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The base can coordinate to the palladium center, sometimes forming a resting state complex.[9][10] This can have a complex effect on the reaction kinetics. In some cases, the base can inhibit the reaction by competing with the substrate for a coordination site on the palladium.[9][10] Therefore, the concentration and the binding ability of the base relative to the amine or other nucleophiles are crucial parameters to consider.

Q5: In phosphine-catalyzed annulations, what is the role of this compound?

A5: In these reactions, the phosphine acts as a nucleophilic catalyst. It initiates the reaction by adding to an electron-deficient starting material, such as an allenoate, to form a reactive zwitterionic intermediate.[11][12] This intermediate then participates in a cascade of reactions with an electrophile to construct a new ring system. The nucleophilicity of the phosphine is key; more electron-rich phosphines like this compound can increase the reaction efficiency.[11]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during experiments.

Problem 1: Low or No Yield in a Suzuki-Miyaura Coupling Reaction

Your Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a Pd(OAc)₂/2-methoxyphenylphosphine catalyst system is showing low conversion.

G cluster_0 Troubleshooting Low Yield Start Low Yield Observed Check_Base Is the base strong enough? (e.g., K₃PO₄, Cs₂CO₃) Start->Check_Base Check_Solvent Is the solvent appropriate? (e.g., Toluene, Dioxane, DMF) Check_Base->Check_Solvent Yes Solution_Base Switch to a stronger or more soluble base. (e.g., from Na₂CO₃ to K₃PO₄) Check_Base->Solution_Base No Check_Water Is water present in the system? Check_Solvent->Check_Water Yes Solution_Solvent Screen alternative solvents. (e.g., Toluene -> Dioxane -> DMF) Check_Solvent->Solution_Solvent No Check_Temp Is the reaction temperature optimal? Check_Water->Check_Temp Yes Solution_Water Add a small amount of water (e.g., 10-20% v/v) to the solvent system. Check_Water->Solution_Water No Solution_Temp Increase reaction temperature (e.g., from 80°C to 110°C) Check_Temp->Solution_Temp No End Yield Improved Check_Temp->End Yes Solution_Base->Check_Solvent Solution_Solvent->Check_Water Solution_Water->Check_Temp Solution_Temp->End

Sources

Technical Support Center: The Critical Role of Temperature in the Stability and Performance of 2-Methoxyphenylphosphine Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Welcome to our dedicated support center for researchers, scientists, and drug development professionals utilizing 2-Methoxyphenylphosphine-ligated catalysts. My goal is to provide you with not just protocols, but the underlying principles that govern the success of your experiments. Temperature is one of the most critical, yet sometimes overlooked, parameters in catalysis. It represents a fine balance: sufficient energy is required to overcome activation barriers, but excessive heat can irrevocably degrade your catalyst, leading to failed reactions and misleading results.

This guide is structured to help you navigate this thermal tightrope. We will explore the causal relationships between temperature, catalyst stability, and reaction outcomes through a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the general recommended operating temperature for reactions using this compound catalysts?

A1: While there's no single universal temperature, a common starting range for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations is 80°C to 110°C [1][2]. However, the "optimal" temperature is highly dependent on the specific substrates and the nature of the catalytic transformation. The electron-donating nature of the 2-methoxy group can influence the catalyst's activity, sometimes allowing for effective catalysis at the lower end of this range[1][3]. For highly reactive substrates, reactions may even proceed efficiently at temperatures as low as 40-80°C[2].

Q2: How does excessive temperature negatively impact my this compound catalyst?

A2: Exceeding the thermal stability limit of your catalyst complex can trigger several detrimental degradation pathways. The primary concern is the decomposition of the palladium-phosphine complex, which often results in the formation of catalytically inactive palladium black[2]. Furthermore, high temperatures can promote undesirable side reactions that compete with your desired transformation. These can include hydrodehalogenation (where the aryl halide is converted to a simple arene) or scrambling of phosphine ligands, leading to a loss of yield and the formation of complex byproduct mixtures[2]. The phosphine ligand itself can undergo thermal degradation, often initiated by the elimination of a phosphorus acid, a process that is highly dependent on the structure and oxygenation level at the phosphorus atom[4][5][6].

Q3: What are the visible signs of temperature-induced catalyst decomposition?

A3: The most common and telling visual cue is the formation of a black precipitate or a colloidal black suspension in your reaction mixture. This is typically palladium(0), often referred to as "palladium black," and it signifies that the phosphine ligands are no longer effectively stabilizing the metal center, leading to aggregation and fallout from the catalytic cycle[2]. A color change from a typically homogeneous yellow or light brown solution to a dark, heterogeneous mixture is a strong indicator that the reaction temperature is too high.

Q4: My reaction is sluggish at 80°C. Should I simply increase the temperature to 110°C?

A4: While cautiously increasing the temperature is a valid strategy, it should not be the first or only step. A sluggish reaction can have multiple root causes. Before escalating the temperature, consider the following:

  • Inert Atmosphere: Ensure your reaction setup is rigorously free of oxygen. Phosphine ligands are susceptible to oxidation, which degrades the catalyst. Thoroughly degassing your solvents and using a robust inert gas (Argon or Nitrogen) manifold is critical[1][7].

  • Reagent Purity: Impurities in your substrates or solvents can act as catalyst poisons[8].

  • Base and Solvent Choice: The activity of the catalytic system is a complex interplay between the ligand, metal, base, and solvent. An inappropriate base or solvent can hinder kinetics far more than a suboptimal temperature[1].

If these factors are optimized, then an incremental increase in temperature (e.g., in 10°C steps) while carefully monitoring the reaction is a reasonable approach[2].

Q5: My reaction starts efficiently but then stalls before reaching full conversion. Is this a temperature-related issue?

A5: This is a classic symptom of catalyst deactivation over time, which can certainly be exacerbated by temperature[9]. The initial high rate suggests the catalyst is active, but it is not stable under the reaction conditions for the required duration. If you observe this, it indicates that the set temperature, while initially effective for the reaction rate, is likely too high for sustained catalyst stability. The best course of action is to re-run the reaction at a slightly lower temperature (e.g., decrease by 10-20°C) and for a longer period[2]. This approach prioritizes the longevity of the catalyst over the initial reaction speed.

Troubleshooting and Data Guide

Temperature Optimization Workflow

The following decision tree provides a systematic workflow for troubleshooting common issues related to reaction temperature.

G cluster_0 cluster_1 cluster_2 Start Suboptimal Reaction Outcome Low_Conversion Low or No Conversion? Start->Low_Conversion Stalled_Reaction Reaction Stalls? Start->Stalled_Reaction Byproducts Significant Byproducts? Start->Byproducts Too_Cold Diagnosis: Temperature may be too low. Low_Conversion->Too_Cold Yes Decomposition Observe Black Precipitate? Stalled_Reaction->Decomposition Yes Temp_Too_High Diagnosis: Temperature is likely too high. Byproducts->Temp_Too_High Yes (e.g., Hydrodehalogenation) Action_Increase_T Action: 1. Verify inertness & purity. 2. Incrementally increase temp (e.g., 10-20°C steps). Too_Cold->Action_Increase_T Action_Decrease_T Action: 1. Decrease temperature (e.g., 10-20°C). 2. Increase reaction time. Temp_Too_High->Action_Decrease_T Temp_Too_High->Action_Decrease_T Action_Optimize Action: 1. Lower temperature significantly. 2. Screen alternative ligands/solvents. 3. Ensure rigorous degassing. Temp_Too_High->Action_Optimize If problem persists Decomposition->Stalled_Reaction No (Homogeneous) Decomposition->Temp_Too_High Yes

Caption: Troubleshooting workflow for temperature-related issues.

General Temperature Guidelines for Cross-Coupling Reactions

This table summarizes typical temperature ranges and expected outcomes. Use this as a starting point for your optimizations.

Temperature RangeReaction RateCatalyst StabilityTypical Application & Remarks
Room Temp - 40°C Slow to ModerateGenerally HighSuitable for highly activated or reactive substrates. May not provide enough energy for less reactive partners.[2]
40°C - 80°C Moderate to FastGoodAn excellent starting point for optimization, often providing a good balance between reaction rate and catalyst longevity.
80°C - 110°C FastCan DecreaseThe most common range, often necessary for challenging substrates like aryl chlorides. Careful monitoring is crucial as this range borders on the thermal limits for many catalysts.[1][2]
> 110°C Very FastOften PoorHigh risk of rapid catalyst decomposition and significant byproduct formation. Generally should be avoided unless extensive optimization has proven it necessary and stable for a specific system.[2]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Temperature Control

This protocol provides a framework for a typical cross-coupling reaction, emphasizing the critical steps for ensuring thermal stability and reproducibility.

Objective: To couple an aryl halide with an arylboronic acid using a Pd/2-Methoxyphenylphosphine catalyst system.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Tris(2-methoxyphenyl)phosphine (2-4 mol%)[10]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)[1]

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium precatalyst, ligand, and base under a positive flow of inert gas.

  • Inerting: Seal the flask and evacuate and backfill with inert gas at least three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the degassed solvent via syringe. The volume should be sufficient to ensure good mixing (typically 0.1-0.5 M concentration).

  • Heating and Monitoring:

    • Place the flask in a pre-heated oil bath or heating block set to the desired temperature (e.g., start at 80°C).

    • Ensure vigorous stirring to maintain a homogeneous mixture and uniform heat distribution.

    • Monitor the reaction progress by TLC or GC/LC-MS at regular intervals (e.g., every 1-2 hours). Visually inspect for any signs of catalyst decomposition (black precipitate).

  • Troubleshooting During Reaction:

    • If the reaction is sluggish after 2-4 hours with no signs of decomposition, consider increasing the temperature by 10°C.

    • If you observe darkening of the solution or precipitate formation, immediately lower the temperature by 10-20°C. The reaction may still proceed to completion, albeit more slowly.

  • Work-up: Once the reaction is complete (as determined by your monitoring method), cool the mixture to room temperature. Quench the reaction appropriately (e.g., with water or saturated aq. NH₄Cl), and proceed with standard extraction and purification procedures[11].

Catalyst Decomposition Pathway

The following diagram illustrates the general pathway of thermal decomposition for a palladium-phosphine catalyst.

G Active_Catalyst Active Catalyst [Pd(0)L_n] (Homogeneous, Soluble) Heat Excessive Heat (> Thermal Limit) Active_Catalyst->Heat Decomposition_Products Decomposition Products Heat->Decomposition_Products Pd_Black Pd(0) Black (Inactive Precipitate) Decomposition_Products->Pd_Black Oxidized_Ligand Oxidized/Degraded Ligand (L=O) Decomposition_Products->Oxidized_Ligand Byproducts Side Reaction Products Decomposition_Products->Byproducts

Caption: Simplified catalyst thermal decomposition pathway.

References

  • Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. MDPI. [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants. MDPI. [Link]

  • Predicting the Air Stability of Phosphines | Request PDF. ResearchGate. [Link]

  • Palladium nanoparticles stabilized by phosphine ligand for aqueous phase room temperature suzuki-Miyaura coupling | Request PDF. ResearchGate. [Link]

  • A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Wiley Online Library. [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants. PubMed. [Link]

  • [PDF] Thermal Degradation of Organophosphorus Flame Retardants. Semantic Scholar. [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants. ResearchGate. [Link]

  • Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. [Link]

  • Tris(2-methoxyphenyl)phosphine, 97+%, Thermo Scientific. Fisher Scientific. [Link]

  • The optimization of reaction conditions. [a]. ResearchGate. [Link]

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Technical Support Center: Purification Strategies for Products from Reactions with 2-Methoxyphenylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize 2-methoxyphenylphosphine and its derivatives in their synthetic workflows. As a Senior Application Scientist, I've structured this resource to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

The primary challenge in reactions involving phosphine reagents like this compound is the formation of the corresponding phosphine oxide byproduct.[1] Tris(2-methoxyphenyl)phosphine oxide is a polar, often crystalline, compound whose removal can be complicated, frequently leading to co-elution with polar products during chromatography.[1][2] Furthermore, both the parent phosphine and many of its derivatives can be sensitive to atmospheric oxygen, necessitating careful handling to prevent unwanted oxidation.[3][4]

This guide provides solutions to common purification challenges through a troubleshooting Q&A and a broader FAQ section.

Troubleshooting Guide

This section addresses specific, common issues encountered during the purification of reaction products derived from this compound.

Q1: I'm seeing a highly polar spot on my TLC that I suspect is the phosphine oxide byproduct. It's co-eluting with my desired product. What should I do?

A1: This is the most frequent challenge. The high polarity of tris(2-methoxyphenyl)phosphine oxide makes it difficult to separate from other polar molecules. Here are several strategies, from simple optimization to chemical intervention.

Strategy 1: Optimize Column Chromatography Conditions

The key is to maximize the polarity difference in the mobile phase.

  • Decrease Eluent Polarity: Phosphine oxides adhere strongly to silica gel.[2] By using a much less polar solvent system, you can effectively retain the phosphine oxide at the top of the column while your less-polar product elutes. Aim for an Rf of 0.2-0.3 for your target compound on the TLC plate.[2]

  • Use a Gradient Elution: Start with a very non-polar solvent (e.g., 100% hexane or heptane) and gradually introduce a more polar solvent (e.g., ethyl acetate, acetone, or diethyl ether).[2] This ensures that non-polar impurities are washed out first, followed by your product, leaving the highly polar phosphine oxide strongly adsorbed to the stationary phase.

  • Consider Alternative Solvents: If a hexane/ethyl acetate system fails, try different solvent combinations. Aromatic solvents like toluene or ether-based solvents like diethyl ether or MTBE can alter the selectivity of the separation compared to ester-based solvents.

Strategy 2: Chemical Precipitation of the Phosphine Oxide

For a non-chromatographic solution, you can selectively precipitate the phosphine oxide. This method is particularly effective and scalable.

  • Metal Salt Complexation: Triphenylphosphine oxide (TPPO), a close analog, can be efficiently precipitated from various polar organic solvents by adding zinc chloride (ZnCl₂).[5][6] The resulting ZnCl₂(TPPO)₂ complex is insoluble and can be removed by simple filtration.[2] This technique is generally applicable to other aryl phosphine oxides.

Experimental Protocol: Phosphine Oxide Removal with ZnCl₂

  • Concentrate the crude reaction mixture under reduced pressure.

  • Redissolve the residue in a polar solvent such as ethanol, ethyl acetate, or THF.

  • Add a solution of zinc chloride (1.1 to 2 equivalents relative to the phosphine) in the same solvent.

  • Stir the mixture at room temperature for 1-2 hours. A white precipitate of the phosphine oxide-ZnCl₂ complex should form.

  • Remove the precipitate by vacuum filtration, washing the solid with a small amount of the cold solvent.

  • The filtrate, containing your purified product, can then be concentrated.

Strategy 3: Pre-Column Purification via Trituration

If your product is relatively non-polar, you can exploit the low solubility of the phosphine oxide in non-polar solvents.[1]

  • Concentrate your crude reaction mixture to an oil or solid.

  • Add a minimal amount of a non-polar solvent in which your product is soluble but the phosphine oxide is not (e.g., cold diethyl ether, hexane, or a pentane/ether mixture).[2][7]

  • Stir or sonicate the slurry. The phosphine oxide should remain as a solid.

  • Filter the mixture. The phosphine oxide is retained on the filter, and your product is in the filtrate. This can significantly reduce the amount of phosphine oxide before attempting chromatography.

Q2: My product is a liquid and is also air-sensitive. How can I purify it without causing decomposition or oxidation?

A2: Purifying air-sensitive liquids requires specialized techniques to prevent exposure to oxygen. Standard distillation is often inadequate.

Technique: Air-Sensitive Vacuum Distillation

When a compound has a high boiling point or is prone to decomposition at atmospheric pressure, vacuum distillation is employed to lower its boiling point.[8] For air-sensitive materials, this must be done under an inert atmosphere.

  • Perkin Triangle Apparatus: This specialized glassware is ideal for distilling air-sensitive compounds.[9] It allows for the collection of different fractions without breaking the vacuum or exposing the main distillation apparatus to air. The system uses a series of taps to isolate the receiving flask, which can then be backfilled with an inert gas (like argon or nitrogen) before removal.[9]

  • Short-Path Distillation: For very high-boiling or sensitive compounds, a short-path apparatus (like a Kugelrohr) minimizes the distance the vapor has to travel, reducing the potential for decomposition.[10] This must be conducted on a Schlenk line to maintain an inert atmosphere.

dot

Caption: Workflow for air-sensitive vacuum distillation.

Q3: My phosphine-containing product seems to be decomposing on the silica gel column. What's happening and how can I fix it?

A3: Silica gel is weakly acidic, which can cause decomposition of sensitive compounds. Furthermore, residual oxygen in the solvent or on the silica surface can cause on-column oxidation of phosphines.[11]

  • Deactivate the Silica: You can neutralize the silica gel by preparing a slurry with your column solvent and adding 1-2% triethylamine or ammonia solution. This is particularly useful for purifying basic compounds.

  • Use an Alternative Stationary Phase: Alumina (neutral, acidic, or basic) can be a good alternative and may offer different selectivity.[2] For very non-polar compounds, reverse-phase (C18) silica can be used.[12]

  • Degas Solvents Thoroughly: Before running the column, sparge your solvents with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.[4]

  • Passivate the Column: A recent study on HPLC analysis of phosphine ligands demonstrated that adding a trace amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to the mobile phase can passivate the column and prevent on-column oxidation.[11] While less common in flash chromatography, this principle highlights the importance of removing oxidative species.

Frequently Asked Questions (FAQs)

Q4: What are the general purification strategies I should consider first?

A4: The best strategy depends on the physical properties of your product and the nature of the impurities. The following decision tree and table summarize the primary options.

dot

Purification_Decision_Tree cluster_liquid Liquid Products Start Crude Reaction Mixture (from 2-MeOPh-P reaction) IsSolid Is product a solid? Start->IsSolid HasPhosphineOxide Phosphine oxide present? IsSolid->HasPhosphineOxide No (or if recrystallization fails) Recrystallize Recrystallization IsSolid->Recrystallize Yes Distill Vacuum Distillation IsSolid->Distill No IsAirSensitive Is product air-sensitive? Column Column Chromatography IsAirSensitive->Column No SchlenkColumn Inert Atmosphere Chromatography IsAirSensitive->SchlenkColumn Yes HasPhosphineOxide->Column No (or if precipitation fails) ChemPrecip Chemical Precipitation (e.g., with ZnCl₂) [3, 31] HasPhosphineOxide->ChemPrecip Yes Recrystallize->IsAirSensitive Purified Solid SchlenkDistill Air-Sensitive Distillation [1, 2] Distill->SchlenkDistill If air-sensitive ChemPrecip->Column Follow with column if needed

Caption: Decision tree for selecting a purification strategy.

Purification MethodBest For...AdvantagesDisadvantages
Column Chromatography General purpose separation of mixtures with different polarities.High resolution, widely applicable.Can be time-consuming, uses large solvent volumes, risk of co-elution and on-column decomposition.[2][13]
Recrystallization Purifying solid products from soluble impurities.[14]Can yield very pure material, scalable.Requires finding a suitable solvent system, potential for product loss in the mother liquor.[14]
Distillation Purifying thermally stable liquid products.[8]Excellent for separating liquids with different boiling points, scalable.Not suitable for thermally unstable compounds or solids. Requires specialized equipment for air-sensitive compounds.[10]
Chemical Precipitation Specifically removing phosphine oxide byproducts.Fast, highly efficient, avoids chromatography, scalable.[2][6]Adds another reagent to the mixture; requires subsequent filtration.
Trituration/Washing Crude cleanup to remove highly insoluble or highly soluble impurities.Simple, fast, reduces load for subsequent purification steps.Generally provides only partial purification.
Q5: How should I handle and store this compound and its derivatives to prevent oxidation?

A5: Proper handling is critical to maintaining the integrity of these reagents and products.

  • Storage: Always store this compound and its air-sensitive derivatives in a tightly sealed container under an inert atmosphere (argon or nitrogen).[15][16] Refrigeration is often recommended to slow decomposition.

  • Handling: Whenever possible, handle these compounds in a glovebox or using Schlenk line techniques.[17] Use cannulas for transferring solutions and maintain a positive pressure of inert gas in the flask at all times.

  • Solvents: Use anhydrous, deoxygenated solvents for reactions and purifications. Solvents can be deoxygenated by bubbling a stream of argon or nitrogen through them or by the freeze-pump-thaw method.[4]

Q6: Are there alternatives to this compound whose byproducts are easier to remove?

A6: Yes. The field of organic synthesis has developed numerous phosphine reagents designed for easy byproduct removal.[1]

  • Polymer-Supported Phosphines: Reagents like polymer-bound triphenylphosphine allow the phosphine oxide byproduct to be removed by simple filtration after the reaction.[18]

  • Phosphines with Basic/Acidic Handles: Some phosphines are designed with functional groups (like amines) that allow the resulting phosphine oxide to be easily removed via an acid wash.

  • Fluorous Phosphines: These can be separated from the product using a fluorous solid-phase extraction.

While these alternatives are convenient, they may not have the same reactivity profile as this compound. The choice of phosphine should always be guided by the specific requirements of your chemical transformation.

References
  • D'Agostino, J., & Esteb, J. J. (2020). A Useful System for Microscale and Semi-microscale Fractional Distillation of Air-Sensitive Substances with High Boiling Points. Journal of Chemical Education. Available at: [Link]

  • Basic Chemical Engineering Operations. (2010). Air-sensitive vacuum distillation Mass Transfer Operations. Available at: [Link]

  • Hopper, D. G., & King, J. W. (1997). Extraction and cleanup of organochlorine and organophosphorus pesticide residues in fats by supercritical fluid techniques. Journal of AOAC International. Available at: [Link]

  • SIELC Technologies. Separation of Phosphine, 1,4-butanediylbis[diphenyl- on Newcrom R1 HPLC column. Available at: https://sielc.com/separation-of-phosphine-1-4-butanediylbisdiphenyl-on-newcrom-r1-hplc-column.html
  • U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Available at: [Link]

  • Wang, H., et al. (2023). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. Journal of Chromatographic Science. Available at: [Link]

  • Roberts, D., & Buckley, N. (2007). Extracorporeal blood purification for organophosphorus pesticide poisoning. Cochrane Database of Systematic Reviews. Available at: [Link]

  • Thermo Fisher Scientific. (2013). Safety data sheet - Tris(4-methoxyphenyl)phosphine. Available at: [Link]

  • Neilson, R. H. The manipulation of air-sensitive compounds. Available at: [Link]

  • Sortais, J.-B., et al. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Molecules. Available at: [Link]

  • Zaid, M. H. M., et al. (2022). Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review. Molecules. Available at: [Link]

  • Quora. (2020). What are the daily life uses of air sensitive vacuum distillation? Available at: [Link]

  • Irvine, W. (2021). Air/Moisture Sensitive Filtrations. YouTube. Available at: [Link]

  • Adesanmi, B. O., et al. (2024). Adsorptive removal of organophosphate pesticides from aqueous solution using electrospun carbon nanofibers. Frontiers in Nanotechnology. Available at: [Link]

  • Declicked, P., & Ehlers, A. W. (2015). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Grob, R. L., & McCrea, G. L. (1967). Investigation of Organic Phosphorus Compounds by use of Gas Chromatography. Journal of Chromatographic Science. Available at: [Link]

  • Scheffer, J. R., et al. (1994). Cocrystallization with Phosphine Oxide Derivatives as a Means of Modifying Photochemical Reactivity in the Solid State. Journal of the American Chemical Society. Available at: [Link]

  • Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available at: [Link]

  • van den Berg, M. (2014). Dynamic crystallization processes of P-chiral phosphine oxides. University of Groningen research portal. Available at: [Link]

  • Reddit. (2019). Synthesizing phosphines without oxidation. Available at: [Link]

  • ResearchGate. Tools for Purifying the Product. Available at: [Link]

  • ResearchGate. (2021). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer? Available at: [Link]

  • Tamboli, Y., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]

  • University of Rochester. Workup: Triphenylphosphine Oxide. Available at: [Link]

  • Pelletier, J. C., & Chen, Y. (2000). Synthesis of a Triphenylphosphine Reagent on Non-Cross-Linked Polystyrene Support: Application to the Staudinger/Aza-Wittig Reaction. Organic Letters. Available at: [Link]

  • PubChem. Tris(2-methoxyphenyl)phosphine. Available at: [Link]

  • ChemBK. (2024). Tris-(2-methoxyphenyl)-phosphine. Available at: [Link]

  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech. Available at: [Link]

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preventing oxidation of 2-Methoxyphenylphosphine during reaction setup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth technical and practical advice for the successful handling of 2-methoxyphenylphosphine, a common reagent in organic synthesis that is susceptible to oxidation. Here, we address common challenges and provide troubleshooting solutions to ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound to air?

This compound is an air-sensitive solid.[1][2] Exposure to atmospheric oxygen can lead to the formation of the corresponding phosphine oxide, which can negatively impact your reaction yield and purity. The rate of oxidation can be influenced by factors such as exposure time, temperature, and the physical form of the phosphine (solid vs. in solution).[3] Generally, electron-rich phosphines, like those with methoxy substituents, can be prone to oxidation.

Q2: What are the signs of oxidation in my this compound sample?

The primary oxidation product is tris(2-methoxyphenyl)phosphine oxide. Visually, you might not see a dramatic change in the solid's appearance, although slight discoloration or a change in texture can occur over time with significant oxidation. The most reliable method for detecting oxidation is through analytical techniques.

Analytical Detection of Oxidation:

  • ³¹P NMR Spectroscopy: This is the most direct method to identify and quantify phosphine oxidation.[4][5] this compound will have a characteristic chemical shift, while its oxide will appear at a distinctly different downfield chemical shift. For example, a study on phosphine ligand oxidation showed the appearance of a new signal for the oxidized compound at 47.3 ppm, while the original phosphine signal diminished.[5]

  • Thin-Layer Chromatography (TLC): The phosphine and its oxide will likely have different polarities and thus different Rf values on a TLC plate. This can be a quick, qualitative check.

Q3: Can I use this compound that has been briefly exposed to air?

For non-critical applications or if the subsequent reaction is robust, minor, brief exposure might be tolerated. However, for sensitive catalytic reactions or when stoichiometry is critical, it is strongly advised to use fresh, unoxidized material and handle it under strictly inert conditions.[1] Even small amounts of phosphine oxide can sometimes act as a ligand poison or interfere with the desired reaction pathway.

Troubleshooting Guide: Preventing Oxidation During Reaction Setup

This section provides detailed protocols and troubleshooting for common issues encountered when setting up reactions with this compound.

Issue 1: My reaction is sluggish or fails, and I suspect phosphine oxidation.

Root Cause Analysis: The most likely cause is the introduction of oxygen during the weighing and transfer of the solid phosphine or from dissolved oxygen in the reaction solvent.

Solution: Implement rigorous inert atmosphere techniques. You have two primary options: a glovebox or a Schlenk line.

Option A: Working in a Glovebox

A glovebox provides a controlled, inert atmosphere (typically nitrogen or argon) and is the ideal environment for handling air-sensitive solids.[6][7][8]

Experimental Protocol: Weighing and Dispensing in a Glovebox

  • Preparation: Ensure the glovebox atmosphere has low oxygen and moisture levels (typically <1 ppm). Bring all necessary items into the glovebox via the antechamber, including your vial of this compound, spatulas, a balance, weigh paper or a small vial, and your reaction flask.

  • Equilibration: Allow the items to sit in the antechamber and undergo several vacuum/inert gas purge cycles before bringing them into the main chamber. This removes atmospheric contaminants.

  • Weighing: Inside the glovebox, carefully open the container of this compound. Weigh the desired amount of the solid onto the weigh paper or into the tared vial.

  • Transfer: Directly add the weighed solid to your reaction flask.

  • Sealing: Seal the reaction flask with a septum or glass stopper before removing it from the glovebox.

Option B: Using a Schlenk Line

If a glovebox is unavailable, a Schlenk line can be used to create an inert atmosphere within the reaction flask.[9][10][11]

Experimental Protocol: Adding Solid Under Positive Inert Gas Flow

  • Glassware Preparation: Oven-dry your reaction flask and allow it to cool under a stream of inert gas (nitrogen or argon) connected via a Schlenk line.[12]

  • Inert Gas Counterflow: With a steady flow of inert gas creating a positive pressure out of the flask's opening, briefly remove the stopper.

  • Quick Transfer: Quickly add the pre-weighed this compound to the flask. This step should be done as rapidly as possible to minimize air ingress.

  • Purge Cycles: Immediately seal the flask and perform at least three vacuum/inert gas backfill cycles to remove any air that entered during the transfer.[13]

Workflow for Handling Air-Sensitive Solids

start Start: Need to add This compound glovebox_q Glovebox Available? start->glovebox_q glovebox Weigh and transfer inside glovebox glovebox_q->glovebox Yes schlenk Use Schlenk line with positive pressure transfer glovebox_q->schlenk No end_transfer Solid successfully added to flask glovebox->end_transfer schlenk->end_transfer

Caption: Decision workflow for handling solid this compound.

Issue 2: My solvent may be quenching the reaction.

Root Cause Analysis: Solvents can dissolve a significant amount of oxygen from the air.[14] If not deoxygenated, this dissolved oxygen will readily oxidize the this compound, especially upon heating.

Solution: Deoxygenate all solvents before use.

There are several effective methods for deoxygenating solvents.

Method Procedure Best For Considerations
Freeze-Pump-Thaw The solvent is frozen (e.g., with liquid nitrogen), a vacuum is applied, and then it is thawed. This cycle is typically repeated three times.[14]Most rigorous deoxygenation. Essential for highly sensitive reactions.Time-consuming; requires a high-vacuum line.
Inert Gas Bubbling A stream of inert gas (argon or nitrogen) is bubbled through the solvent for an extended period (e.g., 30-60 minutes).Good for general purpose deoxygenation. Faster than Freeze-Pump-Thaw.Less effective than Freeze-Pump-Thaw. Can evaporate some of the solvent. An improved method includes a ventilation pathway to enhance efficiency.[15][16]
Sparging Similar to bubbling, but often refers to a more vigorous and controlled introduction of the inert gas through a fritted glass tube to create very fine bubbles.Efficient for larger volumes of solvent.Can be too vigorous for volatile solvents.

Experimental Protocol: Solvent Deoxygenation by Freeze-Pump-Thaw

  • Preparation: Place the solvent in a Schlenk flask that is no more than half full.

  • Freezing: Immerse the flask in a cold bath (e.g., liquid nitrogen) until the solvent is completely frozen.

  • Pumping: Open the flask to a high-vacuum line and evacuate for 5-10 minutes.

  • Thawing: Close the stopcock to the vacuum line and remove the cold bath. Allow the solvent to thaw completely. You may see gas bubbles being released from the solvent as it thaws.

  • Repeat: Repeat this freeze-pump-thaw cycle at least two more times.

  • Backfill: After the final thaw, backfill the flask with an inert gas like argon or nitrogen.

Logical Relationship of Inert Atmosphere Components

A Successful Reaction B Inert Atmosphere B->A C Air-Free Glassware C->B D Deoxygenated Solvents D->B E Proper Reagent Handling E->B

Caption: Key components for maintaining an inert reaction environment.

Summary of Best Practices

  • Storage: Always store this compound in a tightly sealed container under an inert atmosphere (e.g., in a glovebox or a desiccator flushed with nitrogen).

  • Handling: Whenever possible, handle the solid inside a glovebox. If a glovebox is not available, use Schlenk line techniques and a positive flow of inert gas to minimize air exposure.

  • Solvents: Always use freshly deoxygenated solvents for your reactions.

  • Verification: If a reaction is failing, consider taking a small aliquot of your phosphine, dissolving it in a deuterated solvent under inert conditions, and running a ³¹P NMR to check for the presence of phosphine oxide.

By adhering to these protocols, you can significantly reduce the risk of phosphine oxidation, leading to more reliable and reproducible experimental outcomes.

References

  • Beattie, J. W., & Wu, J. I. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics. [Link]

  • Biocyclopedia. (n.d.). Inert atmosphere methods. Laboratory techniques. [Link]

  • Cleanroom Technology. (2018). Safely handling air-sensitive products. [Link]

  • Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. [Link]

  • Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. [Link]

  • Ashby, E. C., & Schwartz, R. D. (1973). A glove box system for the manipulation of air sensitive compounds. Journal of Chemical Education. [Link]

  • KINTEK. (n.d.). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. [Link]

  • Magritek. (n.d.). Monitoring the Oxidation of Phosphine ligands using 31P NMR. [Link]

  • American Chemical Society Publications. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics. [Link]

  • University of York. (n.d.). Setting up a Schlenk line. Chemistry Teaching Labs. [Link]

  • LibreTexts. (n.d.). The Schlenk Line Survival Guide. [Link]

  • LibreTexts. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • The Schlenk Line Survival Guide. (n.d.). [Link]

  • ResearchGate. (2021). How to create inert atmosphere ?. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Terra Universal. (n.d.). Glove Boxes: Isolation & Containment Chambers. [Link]

  • Reddit. (2015). how to deal with an air sensitive solid? : r/chemistry. [Link]

  • Organic Syntheses. (2007). Working with Hazardous Chemicals. [Link]

  • Frontiers. (n.d.). Synthesis and Application of Organophosphorus Compounds. Research Topic. [Link]

  • Neilson Lab. (n.d.). the manipulation of air.sensitive compounds. [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]

  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

  • American Chemical Society Publications. (n.d.). Synthesis of ORGANOPHOSPHORUS COMPOUNDS. C&EN Global Enterprise. [Link]

  • Wikipedia. (n.d.). Deoxygenation. [Link]

  • Research and Reviews. (2024). Synthesis and Characterization of Organophosphorus Compounds with Antitumor Activity. [Link]

  • Shodhganga. (n.d.). Chapter - I: Introduction to Organophosphorus Compounds. [Link]

  • MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]

  • MDPI. (n.d.). Stereoselective Syntheses of Organophosphorus Compounds. [Link]

  • American Chemical Society Publications. (2026). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents. [Link]

  • ResearchGate. (2014). Phosphine and phosphine oxide groups in metal-organic frameworks detected by P K-edge XAS. [Link]

  • National Institutes of Health. (n.d.). Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. PMC. [Link]

  • ChemRxiv. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Deoxygenation. [Link]

  • American Chemical Society Publications. (n.d.). Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. ACS Omega. [Link]

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Technical Support Center: Navigating Substrate Electronic Effects in 2-Methoxyphenylphosphine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for challenges arising from substrate electronic effects in cross-coupling reactions catalyzed by palladium complexes of 2-methoxyphenylphosphine and its derivatives. Here, we move beyond generic advice to offer a causal understanding of how substrate electronics influence catalyst efficiency and how to rationally address these challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with an electron-rich aryl halide sluggish or failing when using a Pd/2-methoxyphenylphosphine catalyst?

A1: This is a common challenge. This compound is an electron-rich ligand. When paired with an electron-rich aryl halide, the oxidative addition step of the catalytic cycle can be significantly slowed. Oxidative addition, the initial step where the aryl halide adds to the Pd(0) center, is favored by electron-deficient aryl halides. The electron-donating groups on your substrate increase the electron density at the carbon-halogen bond, making it less electrophilic and thus less reactive towards the electron-rich palladium center.[1] In essence, you have an "electron-rich meets electron-rich" problem, which disfavors the initial, often rate-limiting, step of the catalytic cycle.[2]

Q2: I'm observing significant amounts of byproducts, like homocoupling of my boronic acid or dehalogenation of my aryl halide. Are substrate electronics to blame?

A2: Yes, substrate electronics can play a significant role in the formation of these byproducts.

  • Homocoupling: Electron-rich boronic acids are more prone to homocoupling, especially in the presence of oxygen.[3] The increased nucleophilicity of the boronic acid can lead to unwanted side reactions.

  • Dehalogenation: This is particularly problematic with electron-rich aryl halides.[4] The mechanism can be complex, but it often involves competitive pathways that are more favorable when the desired reductive elimination is slow.

Q3: Can I use Hammett plots to predict the success of my reaction with a new, substituted substrate?

A3: Absolutely. A Hammett plot can be a powerful predictive tool.[5] By running a series of reactions with substrates bearing different para-substituents and plotting the logarithm of the reaction rate (or yield at a fixed time point) against the Hammett parameter (σ) of the substituent, you can gain valuable mechanistic insight. A positive slope (ρ > 0) indicates that the reaction is accelerated by electron-withdrawing groups, suggesting that a step with developing negative charge at the reaction center (like oxidative addition) is rate-limiting. Conversely, a negative slope (ρ < 0) implies acceleration by electron-donating groups. This can help you anticipate challenges with new substrates and rationally select starting materials.

Troubleshooting Guide: A Causal Approach

This section provides a structured approach to troubleshooting common issues related to substrate electronic effects in reactions catalyzed by Pd/2-methoxyphenylphosphine systems.

Problem 1: Low to No Conversion with Electron-Rich Aryl Halides/Pseudohalides
  • Root Cause: Slow oxidative addition due to electronic repulsion between the electron-rich ligand and the electron-rich substrate.[1]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier for oxidative addition. However, be mindful of potential substrate or product degradation at higher temperatures.

    • Switch to a More Activating Leaving Group: If you are using an aryl chloride, switching to an aryl bromide or iodide can significantly increase the rate of oxidative addition. The order of reactivity is generally I > Br > OTf >> Cl.[6]

    • Consider a More Electron-Donating Ligand (with caution): While seemingly counterintuitive, a more electron-rich ligand can sometimes accelerate oxidative addition. However, this can also slow down the reductive elimination step. This is a delicate balance and may require screening of several ligands.

    • Use of Additives: In some cases, additives can facilitate oxidative addition. For instance, the use of specific salts can alter the nature of the active catalytic species.

Problem 2: Low Yield with Electron-Deficient Boronic Acids/Esters in Suzuki-Miyaura Coupling
  • Root Cause: Slow transmetalation step. The electron-withdrawing groups on the boronic acid reduce its nucleophilicity, making the transfer of the organic group to the palladium center more difficult.[3]

  • Troubleshooting Steps:

    • Choice of Base: A stronger base is often required to facilitate the formation of the more nucleophilic boronate species. Consider switching from weaker bases like carbonates to stronger bases like phosphates (e.g., K₃PO₄) or hydroxides.

    • Solvent System: The choice of solvent can influence the solubility and reactivity of the base and boronic acid. Anhydrous conditions with polar aprotic solvents like dioxane or THF are often a good starting point. The addition of a small amount of water can sometimes be beneficial, but excess water can lead to protodeborylation (hydrolysis of the boronic acid).

    • Use of Potassium Trifluoroborate Salts: Converting the boronic acid to its corresponding potassium trifluoroborate salt can enhance its stability and, in some cases, improve reactivity in the transmetalation step.

Problem 3: Catalyst Decomposition or Low Turnover with Highly Electron-Deficient Substrates
  • Root Cause: While electron-deficient substrates often favor oxidative addition, they can also lead to the formation of highly stable palladium(II) intermediates that are slow to undergo subsequent steps in the catalytic cycle, such as reductive elimination. This can tie up the catalyst in an inactive state, leading to low turnover.

  • Troubleshooting Steps:

    • Ligand Modification: While this compound is generally effective, in cases of very electron-deficient substrates, a ligand with a larger bite angle or more steric bulk might be necessary to promote the reductive elimination step.

    • Monitor Reaction Progress Closely: Extended reaction times at high temperatures can lead to catalyst decomposition. If the reaction stalls, it may be due to catalyst deactivation rather than slow kinetics.

    • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can ensure the efficient generation of the active Pd(0) species and may lead to more reproducible results.

Data-Driven Insights: The Impact of Substituents

Substituent (X)Hammett Parameter (σp)Expected Relative Rate (krel) for Oxidative Addition
-OCH₃-0.27Slowest
-CH₃-0.17Slow
-H0.00Baseline
-Cl+0.23Fast
-CN+0.66Faster
-NO₂+0.78Fastest

This table represents a qualitative trend. Actual relative rates will depend on the specific reaction conditions.

Experimental Protocols

Protocol 1: Hammett Study for a Suzuki-Miyaura Coupling

This protocol outlines a general procedure for conducting a Hammett study to investigate the influence of substrate electronic effects.

  • Materials:

    • Palladium(II) acetate (Pd(OAc)₂)

    • This compound

    • A series of para-substituted aryl bromides (e.g., 4-bromoanisole, 4-bromotoluene, bromobenzene, 4-bromochlorobenzene, 4-bromobenzonitrile, 4-bromonitrobenzene)

    • Phenylboronic acid

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane (anhydrous)

    • Internal standard (e.g., dodecane)

  • Procedure: a. To a series of oven-dried reaction vials, add Pd(OAc)₂ (2 mol%), this compound (4 mol%), the respective para-substituted aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol). b. Add the internal standard to each vial. c. Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous 1,4-dioxane (5 mL) to each vial. d. Place the vials in a preheated aluminum block at 100 °C and stir vigorously. e. Take aliquots from each reaction vial at regular time intervals (e.g., 15, 30, 60, 120 minutes). f. Quench the aliquots with a small amount of water and extract with ethyl acetate. g. Analyze the organic layer by GC or GC-MS to determine the conversion to the biaryl product relative to the internal standard. h. Plot log(initial rate) or log(yield at a specific time point) versus the Hammett σp value for each substituent.

Visualizing the Troubleshooting Process

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling substrate_check Analyze Substrate Electronics start->substrate_check er_halide Electron-Rich Aryl Halide? substrate_check->er_halide Aryl Halide ed_boronic Electron-Deficient Boronic Acid? substrate_check->ed_boronic Boronic Acid slow_oa Slow Oxidative Addition er_halide->slow_oa Yes other_issues Investigate Other Parameters (Catalyst Loading, Reagent Purity, etc.) er_halide->other_issues No slow_trans Slow Transmetalation ed_boronic->slow_trans Yes ed_boronic->other_issues No increase_temp Increase Temperature slow_oa->increase_temp change_lg Switch to I or Br from Cl slow_oa->change_lg stronger_base Use Stronger Base (e.g., K3PO4) slow_trans->stronger_base optimize_solvent Optimize Solvent System slow_trans->optimize_solvent

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions, considering the electronic properties of the substrates.

References

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]

  • PubMed. (2001). Palladium-catalyzed cross-coupling reaction of triarylbismuths with aryl halides and triflates. [Link]

  • MDPI. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. [Link]

  • Organic Chemistry Portal. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. [Link]

  • PubMed. (n.d.). Highly selective palladium-catalyzed cross-coupling of secondary alkylzinc reagents with heteroaryl halides. [Link]

  • Amanote Research. (n.d.). Evolutionary and Mechanistic Insights Into Substrate. [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. [Link]

  • National Institutes of Health. (2023). Mechanistic Insights and Synthetic Explorations of the Photoredox-Catalyzed Activation of Halophosphines. [Link]

  • ResearchGate. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]

  • Cambridge Open Engage. (2024). Unraveling the Mechanistic Insights of Electrochemical PFAS Substrate Degradation. [Link]

  • ResearchGate. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • University of Liverpool. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. [Link]

  • University of York. (n.d.). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. [Link]

  • ResearchGate. (2019). A screening DFT study of the para-substituent effect on local hyper-softness in bis(phenoxy-imine) titanium complexes to get insights about their catalytic activity in ethylene polymerization. [Link]

Sources

strategies to minimize phosphine oxide formation from 2-Methoxyphenylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methoxyphenylphosphine

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on minimizing the formation of the corresponding phosphine oxide. Unwanted oxidation is a common challenge that can lead to decreased reaction yields, catalyst deactivation, and purification difficulties. This guide offers in-depth, field-proven insights and protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the oxidation of this compound.

Q1: What is this compound oxide and why is its formation a problem in my reactions?

A1: this compound oxide is the product formed when the phosphorus(III) center of your phosphine ligand is oxidized to a phosphorus(V) center.[1] This transformation is highly problematic for several reasons:

  • Loss of Catalytic Activity: In catalysis, particularly cross-coupling reactions, the phosphine's lone pair of electrons is crucial for coordinating to the metal center. Upon oxidation, this lone pair is no longer available, rendering the ligand ineffective for catalyst formation and stabilization.[1] This leads to a dramatic decrease in reaction rate and overall yield.

  • Altered Reactivity: The electronic and steric properties of the phosphine oxide are significantly different from the parent phosphine, which can interfere with the desired chemical transformation.

  • Purification Challenges: While phosphine oxides are generally more polar than their corresponding phosphines, their presence complicates purification, often requiring additional chromatographic steps or specialized separation techniques.[1]

Q2: What are the primary causes of phosphine oxide formation?

A2: The oxidation of this compound is primarily caused by exposure to electrophilic oxygen sources. The main culprits in a laboratory setting are:

  • Atmospheric Oxygen: Phosphines are sensitive to oxidation by molecular oxygen (O₂) from the air.[2][3] Trialkylphosphines are particularly reactive, with some being pyrophoric, while triarylphosphines are generally more stable but will still oxidize over time or under harsh conditions.[4][5] The electron-donating nature of the methoxy group in this compound can increase the electron density on the phosphorus atom, potentially increasing its susceptibility to oxidation compared to less electron-rich phosphines.

  • Peroxide Impurities in Solvents: Ethereal solvents like tetrahydrofuran (THF), dioxane, and diethyl ether are notorious for forming explosive peroxide impurities upon storage in the presence of air and light. These peroxides are potent oxidizing agents for phosphines.[1][4]

  • Other Oxidizing Reagents: Certain reagents or starting materials may contain oxidative impurities or be inherently oxidizing towards phosphines.

Q3: How can I detect and quantify the amount of phosphine oxide in my sample?

A3: The most reliable and effective method for detecting and quantifying phosphine oxide formation is ³¹P NMR spectroscopy . Phosphorus-31 is a 100% abundant, spin ½ nucleus, providing excellent sensitivity. The phosphine and its corresponding oxide have distinct and well-separated chemical shifts, allowing for straightforward identification and integration to determine their relative amounts.[1]

CompoundTypical ³¹P Chemical Shift Range (ppm)
This compoundVaries, typically in the downfield region for triarylphosphines
This compound OxideGenerally shifted significantly downfield from the parent phosphine

Note: The exact chemical shift will depend on the solvent and other species in the solution. It is recommended to run a standard of both the pure phosphine and the intentionally oxidized phosphine to confirm assignments.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving issues related to phosphine oxide formation during your experiments.

Issue 1: My reaction is sluggish or fails to go to completion.

A common reason for poor performance in phosphine-mediated or catalyzed reactions is the degradation of the phosphine ligand to its inactive oxide form.[1]

G start Low Yield / Stalled Reaction check_nmr Acquire ³¹P NMR of an aliquot from the reaction mixture start->check_nmr oxide_present Is a significant phosphine oxide peak present? check_nmr->oxide_present no_oxide Oxidation is not the primary issue. Investigate other parameters: - Reagent purity - Temperature - Catalyst loading oxide_present->no_oxide No investigate_source Identify the source of oxidation oxide_present->investigate_source Yes check_solvent Test reaction solvent for peroxides investigate_source->check_solvent peroxides_found Peroxides detected? check_solvent->peroxides_found purify_solvent SOLUTION: Purify solvent immediately. (See Protocol 2A) peroxides_found->purify_solvent Yes review_technique Review inert atmosphere technique peroxides_found->review_technique No technique_issue Was the setup rigorously deoxygenated? review_technique->technique_issue improve_technique SOLUTION: Refine inert atmosphere setup. (See Protocol 3A & 3B) technique_issue->improve_technique No reagent_issue Consider reagent purity or inherent reactivity technique_issue->reagent_issue Yes

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: I observe an unknown peak in my ³¹P NMR spectrum.

If you see a new peak, especially one that grows over time, it is highly likely to be the phosphine oxide.

  • Confirm Identity: Intentionally oxidize a small sample of your this compound (e.g., by dissolving it in a solvent and bubbling air through it or adding a drop of dilute H₂O₂) and acquire a ³¹P NMR spectrum.[6] Compare the chemical shift of the resulting phosphine oxide to the unknown peak in your reaction mixture.

  • Check Purity of Starting Material: Run a ³¹P NMR of your stock this compound. It may already contain a significant amount of the oxide from improper storage.

Part 3: Preventative Strategies & Protocols

Proactive measures are the most effective way to prevent phosphine oxidation.

Strategy 1: Rigorous Storage and Handling

Phosphines are air-sensitive compounds and must be handled accordingly.[5][7]

  • Ideal Storage: The best practice is to store this compound in a glovebox under an inert atmosphere (e.g., nitrogen or argon) with low oxygen and moisture levels (<1 ppm).[1][8]

  • Alternative Storage: If a glovebox is unavailable, store the solid phosphine in its original Sure/Seal™ bottle or in a Schlenk flask inside a desiccator.[7][9] The headspace of the container should be flushed with an inert gas before sealing. Parafilm can be used for an extra layer of protection.[9]

  • Handling: Weighing and transferring the phosphine should be done as quickly as possible to minimize air exposure.[9] If possible, perform these manipulations in a glovebox or an AtmosBag. Alternatively, create a solution of the phosphine in a degassed solvent under an inert atmosphere and transfer it via syringe or cannula.[9]

Strategy 2: Solvent Purity is Non-Negotiable

Never assume a solvent is free of oxygen or peroxides, even from a new bottle.

Before use, especially with ether solvents, test for peroxides using one of the following methods:

  • Potassium Iodide (KI) Test: Add 1 mL of the solvent to a freshly prepared 10% KI solution. A yellow (low concentration) to brown (high concentration) color indicates the presence of peroxides.

  • Commercial Test Strips: Use commercially available test strips for a semi-quantitative measurement. Follow the manufacturer's instructions.

If peroxides are detected, the solvent must be purified.

  • Activated Alumina Column: A rapid and effective method is to pass the solvent through a column of activated basic alumina.[10][11] This removes peroxides without introducing water. The alumina should be disposed of carefully afterward.[11]

  • Distillation: For THF, distillation from sodium/benzophenone under an inert atmosphere is a classic method that removes water and peroxides. The deep blue color of the benzophenone ketyl radical indicates an anhydrous, oxygen-free solvent. Caution: This procedure carries significant risks and should only be performed by trained personnel with appropriate safety measures.

Strategy 3: Mastery of Inert Atmosphere Techniques

Excluding atmospheric oxygen from your reaction is critical.[1][3]

G phosphine This compound (P-Lone Pair Available) oxide This compound Oxide (P=O bond, No Lone Pair) phosphine->oxide Oxidation o2 Atmospheric O₂ peroxide Solvent Peroxides (R-O-O-R)

Caption: Primary pathways for phosphine oxidation.

Dissolved oxygen must be removed from all solvents prior to use.[1]

Degassing MethodProcedureEffectivenessBest For
Freeze-Pump-Thaw The solvent is frozen (liq. N₂), a vacuum is applied, the flask is sealed, and the solvent is thawed. Repeat 3x.[7][8]Most Effective. Removes virtually all dissolved gases.Air-sensitive reactions requiring the highest level of purity.
Sparging (Bubbling) An inert gas (Ar or N₂) is bubbled through the solvent via a long needle for 30-60 minutes.[7]Less Effective. Reaches an equilibrium of dissolved gas.General applications, large solvent volumes.
Sonication under Vacuum The solvent is sonicated under a light vacuum for several cycles, backfilling with inert gas each time.[7]Moderately Effective. Faster than sparging for small volumes.Quick degassing for HPLC or some reactions.

This protocol outlines the use of a Schlenk line for setting up a reaction under an inert atmosphere.[7]

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and air.[12] Allow to cool to room temperature under an inert atmosphere.

  • Purge Cycles: Assemble the glassware on the Schlenk line. Evacuate the flask using the vacuum manifold until the pressure is low, then backfill with high-purity inert gas (e.g., Argon). Repeat this vacuum/backfill cycle at least three times to ensure all atmospheric gases are removed.[13]

  • Adding Solids: Add solid reagents, such as this compound and the catalyst precursor, under a positive flow of inert gas to prevent air from entering the flask.

  • Adding Solvents/Liquids: Transfer degassed solvents and liquid reagents via a gas-tight syringe or a cannula.[7][8] Purge the syringe with inert gas before drawing up the liquid. To avoid introducing air, do not draw gas bubbles into the syringe with the liquid. Instead, after drawing up the liquid, pull a small "buffer" of inert gas from the headspace of the source flask into the needle before transferring it to the reaction flask.[12]

  • Reaction Conditions: Maintain a positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the Schlenk line to a gas bubbler.

References

Sources

Technical Support Center: Enhancing Catalytic Turnover with 2-Methoxyphenylphosphine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to leveraging 2-methoxyphenylphosphine ligands for enhanced catalytic performance. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common experimental hurdles and maximize the turnover number (TON) and efficiency of your catalytic reactions.

Frequently Asked Questions (FAQs)

Here, we address common queries regarding the use of this compound ligands in catalysis.

Q1: What are the key advantages of using this compound ligands in my catalytic reaction?

A1: this compound ligands, such as Tris(2-methoxyphenyl)phosphine and Bis(2-methoxyphenyl)phosphine, offer a unique combination of steric and electronic properties that can significantly enhance catalytic activity.[1][2][3] The ortho-methoxy group plays a crucial role in stabilizing the metal center and promoting key steps in the catalytic cycle, such as oxidative addition and reductive elimination. This often translates to higher turnover numbers, improved reaction rates, and enhanced selectivity for the desired product.[4][5] The electron-donating nature of the methoxy group can also influence the electronic properties of the catalyst, further tuning its reactivity.[6]

Q2: Which specific catalytic reactions are known to benefit from this compound ligands?

A2: These ligands have demonstrated efficacy in a variety of cross-coupling reactions. Notable examples include Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, Hiyama, Negishi, and Stille couplings. Their application extends to other transformations as well, such as allylic substitutions and hydrogenations.[1] The specific choice between mono-, bis-, or tris(2-methoxyphenyl)phosphine will depend on the specific reaction and substrates involved.

Q3: How do I handle and store this compound ligands to ensure their integrity?

A3: Like many phosphine ligands, 2-methoxyphenylphosphines can be sensitive to air and moisture.[7] Oxidation of the phosphorus atom to the corresponding phosphine oxide is a common degradation pathway that renders the ligand inactive.[8][9] Therefore, it is crucial to store these ligands under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. When handling the ligand, use of a glovebox or Schlenk line techniques is highly recommended to minimize exposure to oxygen.[10]

Q4: How can I confirm the purity of my this compound ligand before use?

A4: The most reliable method for assessing the purity of a phosphine ligand and detecting the presence of its oxide is ³¹P NMR spectroscopy.[11] The phosphorus atom in the phosphine will have a characteristic chemical shift, while the phosphine oxide will appear at a distinctly different, typically downfield, chemical shift. Comparing the spectrum of your ligand to a reference or looking for the emergence of new peaks will provide a clear indication of its purity.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during catalytic reactions involving this compound ligands.

Guide 1: Low or No Product Formation

Symptom: The reaction shows minimal or no conversion of the starting material to the desired product, as determined by techniques like TLC, GC-MS, or NMR.

Troubleshooting Workflow:

G start Low or No Product Formation check_reagents Step 1: Verify Reagent & Solvent Purity start->check_reagents check_catalyst Step 2: Assess Catalyst & Ligand Integrity check_reagents->check_catalyst Reagents Pure purify Action: Purify reagents and use anhydrous/degassed solvents. check_reagents->purify Impurities Detected check_conditions Step 3: Evaluate Reaction Conditions check_catalyst->check_conditions Catalyst & Ligand Intact handle_catalyst Action: Use fresh ligand. Confirm purity via ³¹P NMR. Employ rigorous air-free techniques. check_catalyst->handle_catalyst Degradation Suspected check_ratio Step 4: Optimize Ligand-to-Metal Ratio check_conditions->check_ratio Conditions Optimal optimize_conditions Action: Screen temperature, solvent, and base. Ensure proper mixing. check_conditions->optimize_conditions Suboptimal Conditions resolution Resolution: Improved Catalytic Activity check_ratio->resolution Ratio Optimized adjust_ratio Action: Titrate ligand-to-metal ratio. An excess of ligand may be beneficial. check_ratio->adjust_ratio Suboptimal Ratio purify->check_reagents handle_catalyst->check_catalyst optimize_conditions->check_conditions adjust_ratio->check_ratio

Caption: A decision tree for troubleshooting low product formation.

Detailed Troubleshooting Steps:

  • Step 1: Verify Reagent and Solvent Purity

    • Potential Cause: Impurities in substrates, solvents, or bases can act as catalyst poisons.[11][12] Residual water or oxygen can lead to catalyst deactivation and ligand degradation.[11]

    • Solution: Ensure all reagents are of high purity. Use anhydrous and thoroughly degassed solvents. Degassing can be achieved by methods such as freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.[13]

  • Step 2: Assess Catalyst and Ligand Integrity

    • Potential Cause: The this compound ligand may have oxidized to the corresponding phosphine oxide, rendering it ineffective.[8][9] The palladium precursor may also be of poor quality.

    • Solution: Use a fresh batch of the ligand and palladium precursor. Confirm the purity of the phosphine ligand using ³¹P NMR spectroscopy.[11] Ensure that the ligand and catalyst are handled under strictly anaerobic and anhydrous conditions.[10]

  • Step 3: Evaluate Reaction Conditions

    • Potential Cause: The reaction temperature, solvent, or choice of base may not be optimal for the specific transformation.[11][12] Inadequate mixing can also lead to localized concentration gradients and poor catalytic performance.[11]

    • Solution: Perform a systematic optimization of reaction parameters. Screen different temperatures, solvents, and bases. Ensure vigorous stirring throughout the reaction. For many cross-coupling reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective.[13]

  • Step 4: Optimize Ligand-to-Metal Ratio

    • Potential Cause: An inappropriate ligand-to-metal ratio can lead to the formation of inactive catalytic species or catalyst decomposition.[11]

    • Solution: The optimal ligand-to-metal ratio is reaction-dependent. While a 1:1 or 2:1 ratio is a common starting point for monodentate phosphine ligands, an excess of the ligand can sometimes be beneficial in stabilizing the active catalytic species and preventing decomposition.[9][11] Experiment with different ratios to find the optimal conditions for your system.

Guide 2: Catalyst Deactivation (Observation of Palladium Black)

Symptom: The reaction mixture turns black with the formation of a precipitate, which is often indicative of the formation of inactive palladium black.[9] This is frequently accompanied by a stall in the reaction progress.

Catalyst Deactivation Pathways and Mitigation Strategies:

G start Catalyst Deactivation (Palladium Black Formation) ligand_dissociation Cause: Ligand Dissociation start->ligand_dissociation ligand_degradation Cause: Ligand Degradation start->ligand_degradation high_temp Cause: High Temperature start->high_temp poor_precursor Cause: Inefficient Pre-catalyst Reduction start->poor_precursor mitigation_ratio Mitigation: Increase Ligand-to-Metal Ratio (e.g., 2:1 to 4:1) ligand_dissociation->mitigation_ratio mitigation_purity Mitigation: Use High-Purity, Anhydrous Ligand. Handle under inert atmosphere. ligand_degradation->mitigation_purity mitigation_temp Mitigation: Run reaction at the lowest effective temperature. high_temp->mitigation_temp mitigation_precursor Mitigation: Use a more reliable Pd(0) source or an efficient pre-catalyst reduction protocol. poor_precursor->mitigation_precursor

Caption: Common causes of catalyst deactivation and their respective mitigation strategies.

Detailed Troubleshooting Steps:

  • Issue: Ligand Dissociation

    • Explanation: The primary cause of palladium black formation is the loss of the stabilizing phosphine ligand from the palladium center.[9] This leads to "naked" Pd(0) atoms that aggregate into inactive palladium black.[9]

    • Solution: Increasing the ligand-to-palladium ratio can help to maintain a sufficient concentration of the ligand in solution, thereby stabilizing the catalytic species.[9] However, be aware that a large excess of the ligand can sometimes inhibit the reaction.[9]

  • Issue: Ligand Degradation

    • Explanation: As previously mentioned, oxidation of the this compound ligand to its phosphine oxide will prevent it from coordinating to the palladium center, leaving the metal prone to aggregation.[9]

    • Solution: Ensure the use of a high-purity, unoxidized ligand. Rigorous exclusion of air and moisture from the reaction is critical.[13]

  • Issue: High Reaction Temperature

    • Explanation: Elevated temperatures can accelerate the rate of catalyst decomposition.[9][11]

    • Solution: Operate the reaction at the lowest temperature that still provides a reasonable reaction rate. A temperature screening study can help identify the optimal balance between reaction rate and catalyst stability.

  • Issue: Inefficient Pre-catalyst Reduction

    • Explanation: Many cross-coupling reactions utilize a Pd(II) pre-catalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species.[9][14] If this reduction is slow or incomplete, it can lead to side reactions and catalyst deactivation.[9]

    • Solution: Consider using a more reliable Pd(0) source, such as Pd₂(dba)₃, or well-defined Pd(II) pre-catalysts that are known to form the active catalyst cleanly.[14] Alternatively, ensure that the conditions for in situ reduction are optimal.

Data Summary and Experimental Protocols

Table 1: Impact of Ligand Choice on Catalytic Turnover
Reaction TypeSubstratesLigandTONReference
Suzuki-MiyauraAryl Bromide + Arylboronic AcidTris(2-methoxyphenyl)phosphineHigh[1]
Buchwald-HartwigAryl Halide + AmineBis(2-methoxyphenyl)phosphineEffective
Heck ReactionAryl Halide + AlkeneTris(2-methoxyphenyl)phosphineEffective[1]

Note: The specific Turnover Number (TON) is highly dependent on the specific substrates and reaction conditions. "High" and "Effective" are qualitative descriptors based on literature reports.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling using Tris(2-methoxyphenyl)phosphine
  • Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), Tris(2-methoxyphenyl)phosphine (2-4 mol%), and the base (e.g., K₂CO₃, 2-3 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Remove the vessel from the glovebox and add the aryl halide (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

References

  • ChemicalBook. (2025). Tris(2-Methoxyphenyl)phosphine | 4731-65-1.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Catalytic Turnover with Phosphine Ligands.
  • National Institutes of Health. (2025). Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides.
  • ResearchGate. (n.d.). Optimizing Catalytic Reactions.
  • Benchchem. (2025). Technical Support Center: Preventing Phosphine Ligand Decomposition in Catalysis.
  • Benchchem. (2025). Technical Support Center: Catalyst Deactivation in Phosphonate Cross-Coupling Reactions.
  • Royal Society of Chemistry. (2022). Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformylation.
  • National Institutes of Health. (n.d.). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols.
  • MDPI. (n.d.). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts.
  • Anonymous. (2026). The Power of Phosphine Ligands: Enhancing Catalytic Efficiency.
  • Sigma-Aldrich. (n.d.). Bis(2-methoxyphenyl)phosphine 97%.
  • Royal Society of Chemistry. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions.
  • The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
  • CymitQuimica. (n.d.). Tris(2-methoxyphenyl)phosphine.
  • Li, X. (2024). Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation.
  • Anonymous. (2025). Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements.
  • ResearchGate. (n.d.). Steric and electronic parameters of the investigated phosphines.
  • Wikipedia. (n.d.). Tris(4-methoxyphenyl)phosphine.
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  • ChemRxiv. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions.
  • CymitQuimica. (n.d.). CAS 4731-65-1: Tris(2-methoxyphenyl)phosphine.
  • PubMed. (n.d.). Optimizing enzymatic catalysts for rapid turnover of substrates with low enzyme sequestration.
  • ACS Publications. (2026). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions.
  • YouTube. (2024). Science Talks Q&A 145: Acceptor Caged Phosphine Ligands.
  • National Institutes of Health. (2021). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines.
  • Benchchem. (2025). Technical Support Center: Catalyst Selection for Reactions with 3-Methoxyphenyl Derivatives.
  • Wikipedia. (n.d.). Metal-phosphine complex.
  • Benchchem. (2025). Strategies to improve catalyst turnover number with (S)-Tol-SDP.
  • ResearchGate. (n.d.). (PDF) Tris(2-methoxyphenyl)phosphine.
  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry.
  • American Chemical Society. (2025). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions.
  • ResearchGate. (n.d.). Ortho- and para-methoxyaryl PNP ligands.
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  • Anonymous. (n.d.). Homo- and heterodehydrocoupling of phosphines mediated by alkali metal catalysts.
  • ResearchGate. (2025). Palladium‐Catalyzed Allylation of Pronucleophiles with Alkynes at 50 °C – Remarkable Effect of 2‐(Dicyclohexylphosphanyl)‐2′‐(dimethylamino)biphenyl as Ligand | Request PDF.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Phosphine Ligands: Enhancing Catalytic Reactions with X-Phos.
  • National Institutes of Health. (2020). Recent Advances in Palladium-Catalyzed Isocyanide Insertions.
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  • Amanote Research. (n.d.). (PDF) Steric and Electronic Effects on the Stereochemistry.
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Validation & Comparative

A Senior Application Scientist's Guide: 2-Methoxyphenylphosphine vs. Triphenylphosphine in Cross-Coupling Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the architecture of phosphine ligands has been a cornerstone of innovation in transition metal catalysis. The ability to tune the steric and electronic properties of these ligands allows for precise control over the catalytic cycle, directly impacting reaction efficiency, substrate scope, and overall yield. While triphenylphosphine (PPh3) has long been the workhorse ligand in many cross-coupling reactions due to its commercial availability and stability, the demand for higher efficiency and the need to couple increasingly challenging substrates have driven the development of more sophisticated ligands.[1][2]

This guide provides an in-depth comparison between the classic triphenylphosphine and phosphines bearing the 2-methoxyphenyl substituent. For a direct and scientifically robust comparison against the C3-symmetric triphenylphosphine, this analysis will focus on tris(2-methoxyphenyl)phosphine , a ligand that exemplifies the impact of ortho-functionalization on catalytic performance. We will explore the fundamental electronic and steric differences between these two ligands and connect them to tangible outcomes in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.

The Ligand's Role: A Mechanistic Perspective

At the heart of any palladium-catalyzed cross-coupling reaction is a catalytic cycle typically involving three key steps: oxidative addition, transmetalation, and reductive elimination. The phosphine ligand (L) plays a critical role in each step:

  • Stabilization: It stabilizes the palladium center, preventing decomposition into inactive palladium black.

  • Solubility: It imparts solubility to the metal complex in organic solvents.

  • Modulation of Reactivity: This is where the ligand's structure is paramount.

    • Electron-donating ligands increase the electron density on the palladium center. This facilitates the oxidative addition of the organic halide (Ar-X) to the Pd(0) complex, a step that is often rate-limiting, particularly for less reactive substrates like aryl chlorides.[3]

    • Sterically bulky ligands promote the reductive elimination step, where the new C-C or C-N bond is formed and the product is released from the coordination sphere of the palladium. This bulkiness can also favor the formation of highly reactive, monoligated Pd(0)L species.[3][4]

Below is a generalized workflow illustrating the influence of ligand properties on the catalytic cycle.

G cluster_0 Ligand Properties cluster_1 Catalytic Cycle Steps cluster_2 Catalyst Performance Sterics Steric Bulk (Tolman Cone Angle, θ) RE Reductive Elimination (Product Formation) Sterics->RE Bulky ligands promote this step Electronics Electronic Character (pKa, TEP) OA Oxidative Addition (Rate-Limiting Step) Electronics->OA Electron-rich ligands accelerate this step Performance Higher Yields Wider Scope Milder Conditions OA->Performance RE->Performance

Caption: The interplay between a phosphine ligand's properties and its effect on the catalytic cycle.

Head-to-Head Comparison: Structural and Electronic Properties

The fundamental differences in performance between triphenylphosphine and tris(2-methoxyphenyl)phosphine stem from their distinct structural and electronic profiles.

ParameterTriphenylphosphine (PPh3)Tris(2-methoxyphenyl)phosphineImplication
Tolman Cone Angle (θ) 145°[5]>145° (Estimated)The ortho-methoxy groups significantly increase the steric bulk around the phosphorus atom, promoting reductive elimination more effectively than PPh3.
pKa of Conjugate Acid 2.73[5]Higher than PPh3 (Estimated)The electron-donating methoxy groups increase the basicity (Lewis basicity) of the phosphorus center, enhancing its σ-donor capability.
Electronic Effect Weak σ-donorStronger σ-donorThe enhanced electron-donating nature of tris(2-methoxyphenyl)phosphine enriches the Pd center, accelerating the oxidative addition step.
Potential for Hemilability NoYesThe oxygen atom of the ortho-methoxy group can transiently coordinate to the palladium center, potentially stabilizing catalytic intermediates.

The choice between these ligands is therefore a choice between a general-purpose, moderately effective ligand (PPh3) and a more specialized, highly active ligand designed for performance.

G cluster_0 Properties PPh3 Triphenylphosphine (PPh3) Tolman Angle: 145° pKa: 2.73 Weakly Electron-Donating Sterics Steric Bulk PPh3->Sterics Moderate Electronics Electron Donation PPh3->Electronics Low MeOPhP MeOPhP MeOPhP->Sterics High MeOPhP->Electronics High

Caption: Comparison of key properties between the two phosphine ligands.

Performance in Suzuki-Miyaura Cross-Coupling: Experimental Evidence

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl structures, which are prevalent in pharmaceuticals and materials science.[6] The choice of ligand is critical, especially when dealing with unreactive or sterically hindered substrates.

A palladium acetate / tris(2-methoxyphenyl)phosphine system has been shown to be highly effective for the Suzuki coupling of a broad spectrum of aryl bromides with arylboronic acids, providing excellent yields even in the synthesis of sterically hindered biaryls.[7][8] In contrast, triphenylphosphine often requires higher temperatures and is generally inefficient for coupling unreactive substrates like aryl chlorides.[9]

Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 4-Bromoacetophenone and Phenylboronic Acid

LigandPd PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Reference
Tris(2-methoxyphenyl)phosphine Pd(OAc)2 (1 mol%)K3PO4Toluene/H2O100195 [8][9]
Triphenylphosphine Pd(OAc)2 (1 mol%)K3PO4Toluene/H2O100175 [9]

As the data indicates, under identical conditions, tris(2-methoxyphenyl)phosphine provides a significantly higher yield. This enhanced reactivity can be directly attributed to its superior electronic and steric properties, which create a more active catalytic system capable of faster turnover.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating system for comparing the efficiency of the two ligands in a typical Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 4-acetylbiphenyl from 4-bromoacetophenone and phenylboronic acid.

Materials:

  • Palladium(II) Acetate [Pd(OAc)2]

  • Ligand: Triphenylphosphine (PPh3) or Tris(2-methoxyphenyl)phosphine

  • 4-Bromoacetophenone

  • Phenylboronic Acid

  • Potassium Phosphate (K3PO4), anhydrous

  • Toluene, anhydrous

  • Deionized Water, degassed

  • Standard Schlenk line or glovebox equipment for handling air-sensitive reagents

Procedure:

  • Catalyst Preparation:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoacetophenone (1.0 mmol, 199 mg).

    • Add phenylboronic acid (1.5 mmol, 183 mg).

    • Add potassium phosphate (2.0 mmol, 424 mg).

    • Add the palladium precursor, Pd(OAc)2 (0.01 mmol, 2.2 mg, 1 mol%).

    • Add the phosphine ligand (0.04 mmol, 4 mol%):

      • For PPh3: 10.5 mg

      • For Tris(2-methoxyphenyl)phosphine: 14.1 mg

    • Causality Note: A ligand-to-palladium ratio greater than 1 is used to ensure the formation of the active catalyst and prevent palladium black precipitation. The electron-rich tris(2-methoxyphenyl)phosphine is more prone to air oxidation than PPh3, necessitating careful handling under inert conditions.[1]

  • Reaction Execution:

    • To the flask containing the solid mixture, add anhydrous toluene (5 mL) and degassed deionized water (1 mL) via syringe.

    • Causality Note: The biphasic solvent system is common for Suzuki couplings. The base is more soluble in the aqueous phase, where it activates the boronic acid for transmetalation.[9]

    • Seal the flask and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the specified time (e.g., 1-10 hours).

  • Monitoring and Workup:

    • Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding 10 mL of water.

    • Extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na2SO4).

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Trustworthiness Note: A significant challenge with PPh3-mediated reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct, which often co-elutes with the desired product.[10] The corresponding phosphine oxide from tris(2-methoxyphenyl)phosphine is typically more polar and can be easier to separate chromatographically.

Conclusion and Outlook

While triphenylphosphine remains a valuable and cost-effective ligand for many standard cross-coupling reactions, its performance is often surpassed by more modern, rationally designed phosphines. Tris(2-methoxyphenyl)phosphine serves as a prime example of how targeted structural modifications—in this case, the introduction of electron-donating ortho-methoxy groups—can lead to a dramatic increase in catalytic efficiency.

Key Takeaways for the Practicing Scientist:

  • For Routine Couplings: Triphenylphosphine is a reasonable first choice for simple, reactive substrates where cost is a primary concern.

  • For Challenging Couplings: For unreactive aryl halides (especially chlorides), sterically hindered substrates, or when high turnover numbers and mild conditions are required, an electron-rich, bulky ligand like tris(2-methoxyphenyl)phosphine is a superior choice.

  • Process Considerations: The choice of ligand impacts not only the reaction's success but also the downstream purification process. The physical properties of the phosphine oxide byproduct should be a key consideration in process development.

The continued exploration of ligand architecture will undoubtedly lead to even more active and versatile catalysts, further expanding the synthetic chemist's toolkit for constructing complex molecules.

References

  • Wikipedia. Triphenylphosphine. [Link]

  • BYJU'S. Preparation of Triphenylphosphine – Ph3P. [Link]

  • Guram, A. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Center for Biotechnology Information. [Link]

  • Bergbreiter, D. E., & Osburn, P. L. (2001). Synthesis of a Triphenylphosphine Reagent on Non-Cross-Linked Polystyrene Support: Application to the Staudinger/Aza-Wittig Reaction. ACS Publications. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Kang, P.-S., Ko, S., & Park, J. Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Semantic Scholar. [Link]

  • Kang, P.-S., et al. (2009). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. ResearchGate. [Link]

  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool IT Services. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. [Link]

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A Comparative Guide to Buchwald-Type Ligands: Evaluating Tris(2-methoxyphenyl)phosphine Against Modern Dialkylbiaryl Phosphines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth comparative analysis of Tris(2-methoxyphenyl)phosphine (TOMPP) and leading Buchwald-type dialkylbiaryl phosphine ligands. By examining the structural features, mechanistic implications, and reported applications, this document aims to equip researchers with the knowledge to make informed decisions for catalyst system selection in modern cross-coupling reactions.

Introduction: The Central Role of Ligands in Palladium-Catalyzed Cross-Coupling

The formation of carbon-nitrogen (C–N) and carbon-carbon (C–C) bonds via palladium-catalyzed cross-coupling reactions represents a cornerstone of modern organic synthesis, with profound impact in pharmaceuticals, materials science, and agrochemicals.[1][2][3] The Buchwald-Hartwig amination, in particular, has revolutionized the synthesis of arylamines, offering a versatile alternative to harsher, traditional methods.[4][5]

The success of these transformations is inextricably linked to the evolution of phosphine ligands.[6] These ligands are not mere spectators; they actively modulate the electronic and steric environment of the palladium center, dictating the efficiency of the three key stages of the catalytic cycle: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[7][8] The development of bulky, electron-rich dialkylbiaryl phosphines, often termed "Buchwald ligands," ushered in new generations of catalysts capable of coupling previously unreactive substrates, such as aryl chlorides, under mild conditions.[4][9][10]

This guide focuses on Tris(2-methoxyphenyl)phosphine (TOMPP), a commercially available triarylphosphine ligand, and critically compares its profile to that of highly successful, purpose-built Buchwald-type ligands like XPhos and SPhos. We will explore the fundamental design principles that differentiate these ligands and provide practical guidance for their application.

Mechanistic Underpinnings: Why Bulky Biaryl Ligands Excel

The exceptional performance of modern Buchwald ligands stems from a sophisticated structural design that addresses key mechanistic hurdles in the catalytic cycle.

  • Promotion of Monoligation: The significant steric bulk of the biaryl backbone prevents the coordination of two ligand molecules to the palladium center. This favors the formation of a highly reactive, 12-electron "L-Pd(0)" species, which is widely accepted as the active catalyst that readily undergoes oxidative addition.[8][10][11]

  • Facilitation of Reductive Elimination: The steric pressure exerted by the ligand's bulky substituents forces the coupling partners into close proximity around the metal center, promoting the final, bond-forming reductive elimination step and accelerating catalyst turnover.[9][12]

  • Electronic Tuning: The electron-rich nature of these phosphine ligands increases electron density on the palladium center, which facilitates the initial oxidative addition of the aryl halide (especially electron-rich or unactivated ones) into the catalytic cycle.[13]

The interplay of these features creates a catalyst system that is not only fast and efficient but also possesses a broad substrate scope.

Buchwald_Hartwig_Catalytic_Cycle active_catalyst LPd(0) (Active Catalyst) oxidative_addition Oxidative Addition Complex active_catalyst->oxidative_addition Ar-X amine_coordination Amine Coordination oxidative_addition->amine_coordination R2NH deprotonation Palladium Amido Complex amine_coordination->deprotonation Base, -[Base-H]X reductive_elimination Reductive Elimination deprotonation->reductive_elimination reductive_elimination->active_catalyst Ar-NR2 start Catalytic Cycle

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Ligand Profiles: A Comparative Overview

The choice of ligand is critical and depends on the specific substrates and desired transformation. Here, we compare the structural attributes of TOMPP with two leading Buchwald ligands, XPhos and SPhos.

LigandStructureKey Structural FeaturesPrimary Strengths & Applications
Tris(2-methoxyphenyl)phosphine (TOMPP) TOMPP StructureTriarylphosphine; Moderate bulk from three ortho-methoxy groups. Potential for hemilabile O-Pd interaction.[14][15]General purpose ligand for Suzuki and Buchwald-Hartwig reactions with activated substrates (aryl bromides/iodides).[14]
XPhos XPhos StructureDialkylbiarylphosphine; Extremely bulky dicyclohexylphosphine group and a triisopropyl-substituted biaryl backbone.[11][16]Highly active for C-N and C-C couplings. Especially effective for challenging substrates like aryl chlorides, tosylates, and sterically hindered partners.[16][17]
SPhos SPhos StructureDialkylbiarylphosphine; Bulky dicyclohexylphosphine group with ortho-methoxy groups on the second aryl ring, enabling hemilability.[10]Broad utility in Suzuki-Miyaura coupling of heteroaryl and vinylboronic acids. Also used for borylation of aryl chlorides.[10][17]
Analysis of Causality: Why Structure Dictates Performance

The structural differences outlined in the table directly translate to performance variations.

  • TOMPP is a classic triarylphosphine. While the ortho-methoxy groups provide more steric bulk than a simple triphenylphosphine and introduce electron-donating character, it lacks the defining biaryl backbone of modern Buchwald ligands.[14] Its structure is more analogous to first-generation ligands like tris(o-tolyl)phosphine.[1] Consequently, while effective for more reactive substrates like aryl bromides and iodides, it is generally not the ligand of choice for the highly challenging coupling of aryl chlorides, which require the exceptional activity imparted by ligands like XPhos.[7][16]

  • XPhos and SPhos are exemplars of the dialkylbiaryl phosphine class. Their architecture is purpose-built to maximize catalytic activity. The combination of a bulky dialkylphosphine moiety (dicyclohexylphosphine) and a heavily substituted biaryl framework creates the ideal steric environment to promote the formation of the active monoligated palladium species and accelerate the crucial reductive elimination step.[8][10][11] This design is the primary reason for their superior performance with difficult substrates where older-generation ligands fail.

Head-to-Head Performance Evaluation

Reaction TypeSubstrateTOMPPXPhosSPhosRationale
Buchwald-Hartwig Amination Aryl Iodide/BromideGoodExcellentExcellentAll ligands are generally competent, but XPhos and SPhos often allow for lower catalyst loadings and milder conditions.[10][11]
Aryl ChloridePoor/Not ReportedExcellent GoodAryl chloride activation is a key benchmark. The high activity of XPhos is specifically designed for this challenge.[16][17]
Hindered AmineModerateExcellent GoodThe steric bulk of XPhos is advantageous for coupling sterically demanding nucleophiles.[5]
Suzuki-Miyaura Coupling Aryl BromideGoodExcellentExcellentA fundamental and robust reaction for all listed ligands.[14][17]
Aryl ChloridePoor/Not ReportedGoodExcellent SPhos is particularly noted for its high efficacy in Suzuki couplings involving aryl chlorides and heteroaryl substrates.[10][17]
Hindered BiarylsModerateExcellent Excellent The steric tolerance of both XPhos and SPhos enables the synthesis of highly substituted, sterically congested biaryl systems.[17]

Experimental Protocols: A Guide to Practice

The following protocol for a general Buchwald-Hartwig amination is provided as a starting point for methods development. It incorporates best practices for ensuring reproducibility and success.

General Procedure for Palladium-Catalyzed C-N Cross-Coupling

Experimental_Workflow prep 1. Vessel Preparation (Oven-dried flask, stir bar) reagents 2. Add Solids (Aryl halide, Base, Ligand, Pd Source) prep->reagents purge 3. Inert Atmosphere (Evacuate and backfill with N2/Ar, 3x) reagents->purge liquids 4. Add Liquids (Anhydrous Solvent, Amine) purge->liquids reaction 5. Reaction (Heat to specified temperature) liquids->reaction workup 6. Workup & Purification (Cool, Filter, Extract, Column Chromatography) reaction->workup

Caption: A typical experimental workflow for a Buchwald-Hartwig reaction.

1. Reagents and Equipment:

  • Palladium Source: Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) or a pre-catalyst like XPhos Pd G3.

  • Ligand: XPhos (or other selected ligand).

  • Aryl Halide: (e.g., 4-chlorotoluene, 1.0 mmol, 1.0 equiv).

  • Amine: (e.g., morpholine, 1.2 mmol, 1.2 equiv).

  • Base: Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

  • Solvent: Anhydrous toluene or dioxane (approx. 0.5 M).

  • Glassware: Oven-dried Schlenk flask or reaction vial with a magnetic stir bar.

  • Atmosphere: Inert gas (Nitrogen or Argon).

2. Step-by-Step Protocol:

  • Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (if solid), the base (NaOtBu), the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd).

    • Expertise Note: Handling the base and ligand/catalyst in a glovebox is highly recommended due to their sensitivity to air and moisture. If a glovebox is unavailable, add them quickly under a positive flow of inert gas.

  • Establish Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate the vessel and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.

    • Trustworthiness Note: This step is critical. The active Pd(0) catalyst is readily oxidized, which deactivates the catalyst and leads to failed or low-yielding reactions.

  • Addition of Liquids: Through the septum, add the anhydrous solvent (e.g., 2 mL of toluene). If the aryl halide is a liquid, add it at this stage. Finally, add the amine via syringe.

  • Reaction: Place the sealed vial in a preheated aluminum block on a stirrer hotplate set to the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction mixture vigorously for the specified time (e.g., 2-24 hours). The reaction progress can be monitored by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC, GC-MS, or LC-MS. A successful reaction will show the consumption of the aryl halide starting material.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with a solvent like ethyl acetate or dichloromethane.

    • Quench carefully by adding water.

    • Filter the mixture through a pad of celite to remove palladium black and inorganic salts.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.

Conclusion and Future Perspectives

This guide demonstrates that while Tris(2-methoxyphenyl)phosphine is a functional ligand for basic cross-coupling applications, it belongs to an earlier class of phosphines that are frequently outperformed by modern, sterically demanding dialkylbiaryl ligands.[18] For researchers in drug discovery and process development, where reliability, substrate scope, and efficiency are paramount, ligands such as XPhos and SPhos represent the state of the art. Their rational design directly addresses the mechanistic challenges of difficult cross-coupling reactions, enabling the synthesis of complex molecules under milder conditions.[1][8]

The field continues to evolve, with the development of even more specialized ligands and the increasing adoption of highly stable and efficient palladium pre-catalysts, which simplify reaction setup and improve reproducibility.[9][19] A thorough understanding of the structure-function relationships of these catalyst systems, as detailed in this guide, is essential for leveraging the full power of palladium-catalyzed cross-coupling in modern chemical research.

References

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  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). Available from: [Link]

  • Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. National Institutes of Health (NIH). Available from: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available from: [Link]

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A Comparative Guide to Monodentate 2-Methoxyphenylphosphine and Bidentate Phosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of chemical synthesis, the choice of a phosphine ligand in transition metal catalysis is a decision that profoundly dictates the efficiency, selectivity, and overall success of a reaction. This guide offers an in-depth, objective comparison between the monodentate ligand, 2-Methoxyphenylphosphine, and a selection of widely used bidentate phosphine ligands. By delving into the fundamental principles of ligand chemistry and presenting supporting experimental data, we aim to provide a rational framework for ligand selection in key cross-coupling reactions.

The Crucial Role of Phosphine Ligands in Catalysis

Phosphine ligands (PR₃) are fundamental to modern coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.[1] Their efficacy stems from the ability to fine-tune the steric and electronic environment of the metal center, which in turn modulates the reactivity and stability of the catalytic species.[1][2] Two primary characteristics of phosphine ligands govern their performance:

  • Electronic Properties: Phosphines are σ-donors, and their electron-donating ability influences the electron density at the metal center. Electron-rich phosphines enhance the rate of oxidative addition, a critical step in many catalytic cycles.[3]

  • Steric Properties: The bulkiness of a phosphine ligand, often quantified by its cone angle (for monodentate ligands) or bite angle (for bidentate ligands), plays a crucial role in promoting reductive elimination and stabilizing the active catalytic species.[3][4]

This compound: A Monodentate Ligand with Unique Attributes

This compound, and its more commonly used tri-substituted variant, Tris(2-methoxyphenyl)phosphine, are monodentate phosphine ligands characterized by the presence of a methoxy group at the ortho position of the phenyl ring. This seemingly subtle structural feature has significant implications for its catalytic performance. The methoxy group can act as a hemilabile coordinating group, where the oxygen atom can transiently interact with the metal center. This hemilability can provide a degree of stabilization to the catalyst without the rigidity of a true bidentate ligand.

Bidentate Phosphine Ligands: The Power of Chelation

Bidentate phosphine ligands, such as BINAP, dppf, and Xantphos, possess two phosphine moieties connected by a backbone.[5] This structural feature allows them to chelate to a metal center, forming a stable ring structure.[6] This chelation effect generally leads to more stable catalytic complexes compared to those formed with monodentate ligands.[7] The geometry of the backbone dictates the "bite angle" (P-M-P angle), which is a critical parameter influencing the selectivity and activity of the catalyst.[8][9]

Performance in Key Cross-Coupling Reactions: A Comparative Analysis

The choice between a monodentate ligand like this compound and a bidentate ligand is highly dependent on the specific reaction, substrates, and desired outcome. Below, we compare their performance in three cornerstone cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The stability and activity of the palladium catalyst are paramount for achieving high yields, especially with challenging substrates like aryl chlorides.

Tris(2-methoxyphenyl)phosphine has demonstrated high activity in the Suzuki coupling of aryl bromides, proving particularly effective in the synthesis of sterically hindered biaryls.[10] The steric bulk and electron-rich nature of this ligand facilitate the oxidative addition and reductive elimination steps.

In a comparative context, while direct data for this compound against bidentate ligands under identical conditions is sparse, we can infer performance from studies on similar systems. For instance, in the Suzuki coupling of 4-chlorotoluene with phenylboronic acid, monodentate phosphines like XPhos have shown excellent yields under relatively mild conditions.[1]

Ligand ClassSpecific LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
MonodentateTris(2-methoxyphenyl)phosphine4-BromotoluenePhenylboronic acid1K₃PO₄Toluene1001>95[10]
BidentateBINAP4-ChlorotoluenePhenylboronic acid1.5Cs₂CO₃Toluene1001685[7]
MonodentateXPhos4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄Toluene100199[8]

This table compiles data from various sources for illustrative comparison. Reaction conditions are not identical across all entries.

The data suggests that for challenging substrates like aryl chlorides, bulky monodentate phosphines can be highly effective, sometimes outperforming bidentate ligands in terms of reaction time and yield. The flexibility of the monodentate ligand can allow for the formation of a highly active, monoligated palladium species, which is crucial for the oxidative addition of the unreactive aryl chloride.[11]

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. The choice of ligand influences the regioselectivity and efficiency of the reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The reaction is sensitive to the ligand employed, particularly when using challenging substrates like aryl chlorides or when coupling with primary amines.

Bidentate ligands like Xantphos are widely used in Buchwald-Hartwig aminations due to the stability they impart to the catalyst.[11] However, bulky monodentate phosphines from the Buchwald and Hartwig groups have revolutionized this reaction, allowing for the coupling of a much broader range of substrates.[12] A modified version of Xantphos, NIXANTPHOS, has been shown to outperform the parent ligand in the amination of unactivated aryl chlorides.[13]

Ligand ClassSpecific LigandAryl HalideAmineCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
BidentateXantphos4-ChlorotolueneMorpholine1.5NaOt-BuTolueneReflux6High
BidentateNIXANTPHOSChlorobenzeneMorpholine0.05NaOt-BuToluene1101898[4]
MonodentateRuPhos2-ChloropyridineMorpholine1.5NaOt-BuToluene1001892[14]

This table compiles data from various sources for illustrative comparison. Reaction conditions are not identical across all entries.

The trend observed in Buchwald-Hartwig amination often favors bulky, electron-rich monodentate phosphines, especially for less reactive aryl chlorides. The ability of these ligands to promote the formation of a monoligated, 14-electron Pd(0) species is thought to be key to their high reactivity in the oxidative addition step.

Explaining the Causality Behind Experimental Choices

The choice between a monodentate and a bidentate ligand is a strategic one based on the specific challenges of a given transformation.

  • When to Consider this compound (or similar monodentate ligands):

    • For Challenging Substrates: With unreactive aryl chlorides or sterically hindered substrates, the flexibility of a monodentate ligand can be advantageous in promoting the crucial oxidative addition step.

    • When Fine-Tuning is Needed: The ability to easily vary the ligand-to-metal ratio with monodentate ligands offers an additional parameter for reaction optimization.

    • Cost-Effectiveness: Monodentate ligands are often simpler to synthesize and therefore more cost-effective than complex bidentate ligands.

  • When to Favor Bidentate Ligands (e.g., BINAP, dppf, Xantphos):

    • For Enhanced Stability: The chelate effect provides greater thermal stability to the catalyst, which can be beneficial for reactions requiring high temperatures or long reaction times.

    • For Asymmetric Catalysis: Chiral bidentate ligands, such as BINAP, are essential for enantioselective transformations, where the rigid chiral scaffold effectively transfers stereochemical information.[7]

    • To Control Selectivity: The well-defined bite angle of a bidentate ligand can exert precise control over the geometry of the catalytic intermediates, leading to higher selectivity in certain reactions.[9]

Experimental Protocols

To ensure the integrity of this guide, the following are representative, self-validating experimental protocols for key cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol

This protocol is a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.[8]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1 mol%)

  • Phosphine ligand (e.g., Tris(2-methoxyphenyl)phosphine, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • In an inert atmosphere glovebox, charge a dry Schlenk tube with the palladium precursor, phosphine ligand, and base.

  • Add the aryl halide and arylboronic acid to the Schlenk tube.

  • Add the anhydrous solvent.

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the specified time (e.g., 1-18 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide.[14]

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • In an inert atmosphere glovebox, charge a dry Schlenk tube with the palladium precursor, phosphine ligand, and base.

  • Add the aryl halide and the amine.

  • Add the anhydrous solvent.

  • Seal the tube, remove it from the glovebox, and heat with stirring at the appropriate temperature (e.g., 100 °C).

  • After the specified time, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., diethyl ether) and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify the residue by chromatography to yield the desired aryl amine.

Visualizing Catalytic Cycles and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the catalytic cycle for a Suzuki-Miyaura coupling and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_0 Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants (Aryl Halide, Boronic Acid/Amine, Base) setup Reaction Setup in Inert Atmosphere (Add Pd Precursor & Ligand) start->setup reaction Reaction Execution (Add Solvent, Heat & Stir) setup->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Work-up (Cool, Dilute, Filter) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

General experimental workflow for a cross-coupling reaction.

Conclusion

The choice between the monodentate this compound and bidentate phosphine ligands is not a matter of inherent superiority but rather a strategic decision based on the specific demands of the catalytic transformation. While bidentate ligands offer enhanced stability and are indispensable in asymmetric catalysis, the rise of bulky, electron-rich monodentate ligands has provided powerful tools for tackling challenging substrates, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions. An understanding of the interplay between the steric and electronic properties of these ligands and the mechanistic steps of the catalytic cycle is paramount for the rational design of efficient and selective synthetic methodologies.

References

  • Casey, C. P.; Whiteker, G. T. A means for predicting the “ligand-preferred” P-M-P angle using molecular mechanics. Israel Journal of Chemistry, 1990, 30(4), 299-304.
  • Bite angle effects in diphosphine metal catalysts: steric or electronic? Dalton Transactions, 2003 , 1890-1901. [Link]

  • NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 2018 , 47(29), 9694-9699. [Link]

  • Mono- versus bidentate ligands in rhodium-catalyzed asymmetric hydrogenation. A comparative rate study. Organic Letters, 2003 , 5(4), 475-478. [Link]

  • Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Bulletin of the Korean Chemical Society, 2005 , 26(8), 1269-1272. [Link]

  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Catalysis, 2023 , 13(2), 1085-1094. [Link]

  • Bite angle. Wikipedia. [Link]

  • Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. Chemical Reviews, 2020 , 120(13), 6154-6274. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Palladium(II) Complexes of Monodentate Phosphine Ligands and Their Application as Catalyst in Suzuki-Miyaura C-C Coupling Reaction at Room Temperature. ResearchGate. [Link]

  • Bidentates versus Monodentates in Asymmetric Hydrogenation Catalysis: Synergic Effects on Rate and Allosteric Effects on Enantioselectivity. Journal of the American Chemical Society, 2008 , 130(24), 7664-7676. [Link]

  • Better Performance of Monodentate P‐Stereogenic Phosphanes Compared to Bidentate Analogues in Pd‐Catalyzed Asymmetric Allylic Alkylations. European Journal of Inorganic Chemistry, 2010 , 2010(15), 2243-2254. [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 2021 , 11(43), 26867-26875. [Link]

  • Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Molecular Catalysis A: Chemical, 2006 , 258(1-2), 249-256. [Link]

  • Synthesis of Monodentate Ferrocenylphosphines and Their Application to the Palladium-Catalyzed Suzuki Reaction of Aryl Chlorides. The Journal of Organic Chemistry, 2003 , 68(23), 8939-8946. [Link]

  • NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 2018 , 47(29), 9694-9699. [Link]

  • Competing amination and C-H arylation pathways in Pd/xantphos-catalyzed transformations of binaphthyl triflates: switchable routes to chiral amines and helicene derivatives. Chemical Science, 2016 , 7(4), 2577-2582. [Link]

  • complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling. New Journal of Chemistry, 2017 , 41(19), 10793-10802. [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research, 2008 , 41(11), 1461-1473. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 2024 , 14(38), 27364-27369. [Link]

  • NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 2018 , 47(29), 9694-9699. [Link]

  • Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance. ChemRxiv. [Link]

  • Palladium(II) Complexes of Monodentate Phosphine Ligands and Their Application as Catalyst in Suzuki-Miyaura C-C Coupling Reaction at Room Temperature. ResearchGate. [Link]

  • Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. Molecules, 2021 , 26(11), 3326. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realm of homogeneous catalysis, the steric and electronic properties of phosphine ligands are paramount in dictating the reactivity and selectivity of metal complexes. The Tolman cone angle (θ) remains a cornerstone concept for quantifying the steric bulk of these ligands. This guide provides a detailed comparative analysis of the Tolman cone angle for 2-methoxyphenylphosphine (o-Anisylphosphine) and a series of structurally related and commonly employed phosphine ligands. We delve into the experimental and computational methodologies for determining this critical parameter, offering researchers a practical framework for ligand selection and catalyst design.

Introduction: The Significance of Steric Bulk in Ligand Design

The steric profile of a phosphine ligand, which coordinates to a metal center, is a crucial factor that influences the catalytic activity of the resulting complex. This steric hindrance can affect the number of ligands that can coordinate to the metal, the stability of the complex, and the rates of ligand association and dissociation—key steps in many catalytic cycles.

Chadwick A. Tolman, in his seminal work, introduced the concept of the "cone angle" as a quantitative measure of the steric bulk of phosphine ligands. It is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom, that encompasses the van der Waals radii of the ligand's substituents. A larger cone angle implies greater steric hindrance around the metal center, which can have profound effects on the catalyst's performance, including enhancing selectivity by controlling the access of substrates to the metal's coordination sphere.

This compound, with its ortho-methoxy group, presents an interesting case study. The oxygen atom's lone pair can potentially interact with the metal center, introducing unique electronic effects alongside its steric contribution. Understanding its steric footprint relative to other ligands is therefore essential for rational catalyst design.

Comparative Analysis of Tolman Cone Angles

The steric bulk of this compound can be best understood when compared against other common phosphine ligands. The table below summarizes the Tolman cone angles for a selection of relevant ligands, determined through both experimental (X-ray crystallography) and computational (DFT) methods.

LigandAbbreviationTolman Cone Angle (θ) in degreesMethod
This compound P(o-MeOPh)H₂~138° (estimated based on related structures)Computational
Tris(2-methoxyphenyl)phosphineP(o-Anis)₃160°X-ray
TriphenylphosphinePPh₃145°X-ray
TricyclohexylphosphinePCy₃170°X-ray
Tri-tert-butylphosphineP(t-Bu)₃182°X-ray
TrimethylphosphinePMe₃118°X-ray
TriethylphosphinePEt₃132°X-ray

Note: The exact experimental value for the parent this compound can be challenging to find; values are often reported for its trisubstituted analog, Tris(2-methoxyphenyl)phosphine. The value provided is an estimate based on computational modeling and comparison with similar structures.

From this comparison, it is evident that the introduction of a single methoxy group at the ortho position does not create extreme steric bulk compared to the widely used PPh₃. However, the trisubstituted analog, P(o-Anis)₃, exhibits a significantly larger cone angle of 160°, highlighting the cumulative steric effect of the ortho-substituents. This places it between the moderately bulky PPh₃ and the highly bulky PCy₃.

Methodologies for Determining Tolman Cone Angles

The determination of the Tolman cone angle can be approached through two primary methodologies: experimental measurement via X-ray crystallography and theoretical calculation using computational chemistry.

Experimental Protocol: X-ray Crystallography

This method relies on the precise atomic coordinates obtained from a single-crystal X-ray diffraction experiment of a metal-phosphine complex.

Step-by-Step Workflow:

  • Synthesis and Crystallization: Synthesize a suitable metal complex of the phosphine ligand (e.g., a Ni(CO)₃L complex, as originally used by Tolman). Grow single crystals of the complex suitable for X-ray diffraction.

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This yields the precise atomic coordinates of the phosphine ligand bound to the metal center.

  • Geometric Measurement: Using the refined structure, measure the P-M bond length. For standardization, this is often normalized to a standard M-P bond length of 2.28 Å.

  • Cone Angle Calculation: With the phosphorus atom at the origin and the M-P vector aligned along the z-axis, calculate the angle from the z-axis to each of the outermost atoms of the ligand's substituents, considering their van der Waals radii. The largest of these angles is doubled to give the Tolman cone angle.

Diagram of Experimental Workflow

G cluster_exp Experimental Determination (X-ray Crystallography) A Synthesize & Crystallize Metal-Phosphine Complex B X-ray Diffraction Data Collection A->B High-quality crystal C Solve & Refine Crystal Structure B->C Diffraction data D Normalize M-P Bond Length to 2.28 Å C->D Atomic coordinates E Calculate Cone Angle from Atomic Coordinates & van der Waals Radii D->E Standardized geometry

Caption: Workflow for experimental Tolman cone angle determination.

Computational Protocol: Density Functional Theory (DFT)

Computational methods provide a powerful alternative for estimating cone angles, especially for ligands that are difficult to crystallize or synthesize.

Step-by-Step Workflow:

  • Ligand Geometry Optimization: Build the 3D structure of the phosphine ligand using a molecular modeling program. Perform a geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

  • Complex Construction: Place the optimized phosphine ligand in the coordination sphere of a metal fragment (e.g., Ni(CO)₃).

  • Constrained Optimization: To standardize the measurement, fix the M-P bond distance to 2.28 Å. Perform a geometry optimization of the complex with this constraint.

  • Cone Angle Calculation: Similar to the experimental method, use the optimized coordinates to calculate the angle that encompasses the van der Waals radii of the ligand's substituents. Many modern computational chemistry packages have built-in tools for this calculation. A common approach involves using the "exact cone angle" method, which provides a continuous and differentiable value.

Diagram of Computational Workflow

G cluster_comp Computational Determination (DFT) A Build 3D Structure of Phosphine Ligand B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Construct Metal Complex (e.g., with Ni(CO)₃) B->C D Constrain M-P Bond to 2.28 Å & Optimize C->D E Calculate Cone Angle from Optimized Coordinates D->E

Caption: Workflow for computational Tolman cone angle determination.

Discussion and Application

The Tolman cone angle is a powerful, albeit simplified, model for describing the steric environment of a phosphine ligand. For this compound and its derivatives, the cone angle provides a starting point for predicting their influence on a catalytic reaction.

  • Moderate Bulk: With a cone angle comparable to PPh₃, this compound can be considered a moderately bulky ligand. It is suitable for applications where the catalyst requires a balance between steric protection and substrate accessibility.

  • Influence of Multiple Substituents: The significant increase in cone angle for Tris(2-methoxyphenyl)phosphine (160°) demonstrates that multiple ortho-substituents can create a highly congested environment around the metal center. This can be exploited to enhance selectivity, for example, in cross-coupling reactions where reductive elimination of a bulky product might be favored.

  • Beyond the Cone Angle: It is crucial to remember that the cone angle is a static measurement and does not capture the dynamic behavior of ligands or potential non-covalent interactions, such as the potential for the methoxy group's oxygen to coordinate to or interact with the metal center. Therefore, while the Tolman cone angle is an invaluable tool, it should be used in conjunction with other experimental and computational data for a complete understanding of a ligand's properties.

Conclusion

This compound and its derivatives are versatile ligands whose steric properties, as quantified by the Tolman cone angle, place them in a useful position within the landscape of phosphine ligands. The ability to determine this parameter through both experimental and computational means provides researchers with the flexibility to screen and select ligands for specific catalytic applications. By understanding the principles behind the Tolman cone angle and the methodologies for its determination, scientists can make more informed decisions in the rational design of high-performance catalysts.

References

  • Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313-348. [Link]

  • Petrov, A. A., & Tulub, A. A. (2021). Tolman’s cone angle revisited: A quantum chemical and topological study. International Journal of Quantum Chemistry, 121(19), e26743. [Link]

  • Orpen, A. G. (1989). The stereochemical parameters of phosphine and arsine ligands. Chemical Society Reviews, 18, 309-335. [Link]

  • Dunitz, J. D., & Gavezzotti, A. (2005). The Tolman cone angle: a critical overview. Angewandte Chemie International Edition, 44(12), 1766-1787. [Link]

  • Tolman, C. A. (1970). Phosphorus ligand exchange equilibriums on zerovalent nickel. A dominant role for steric effects. Journal of the American Chemical Society, 92(10), 2956-2965. [Link]

The Unassuming Powerhouse: Benchmarking 2-Methoxyphenylphosphine in Sterically Hindered Aryl Couplings

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, the creation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds within sterically congested environments remains a formidable challenge. The success of these transformations, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, is critically dependent on the selection of an appropriate phosphine ligand for the palladium catalyst. While a host of bulky, electron-rich ligands have been developed to address this, this guide focuses on the often-overlooked yet highly effective Tris(2-methoxyphenyl)phosphine, benchmarking its performance against established ligands in sterically demanding Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

The Challenge of Steric Hindrance in Cross-Coupling

Steric hindrance, arising from bulky substituents near the reaction centers of the coupling partners, can significantly impede the elementary steps of the catalytic cycle. In both Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) amination, the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination to form the desired product are often the rate-limiting steps. Bulky ligands are essential to promote the formation of a coordinatively unsaturated, monoligated palladium species, which is more reactive towards sterically encumbered substrates.[1][2]

Introducing the Ligands: A Comparative Overview

This guide will evaluate the performance of Tris(2-methoxyphenyl)phosphine against a panel of widely recognized and commercially available phosphine ligands known for their efficacy in challenging cross-coupling reactions.

  • Tris(2-methoxyphenyl)phosphine ((2-MeOPh)₃P): This commercially available and relatively inexpensive triarylphosphine possesses a unique combination of moderate steric bulk and electron-richness due to the ortho-methoxy groups. These methoxy groups can also play a secondary role by potentially coordinating to the palladium center, influencing the catalyst's stability and reactivity.[1]

  • cataCXium® A (Di(1-adamantyl)-n-butylphosphine): A highly bulky and electron-rich monophosphine ligand, cataCXium A is known for its high efficiency and turnover numbers in a variety of cross-coupling reactions.[3][4]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A member of the Buchwald biarylphosphine ligand family, SPhos is highly effective for a broad range of Suzuki-Miyaura reactions, including those with sterically hindered substrates.[5]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another prominent Buchwald ligand, XPhos is renowned for its ability to catalyze difficult C-N and C-C bond formations, particularly with aryl chlorides.[6]

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryls. The following data, compiled from various studies, provides a comparative look at the performance of these ligands in the coupling of sterically hindered aryl halides.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling of Sterically Hindered Substrates
EntryAryl HalideBoronic AcidLigandCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-Bromotoluene2-Methylphenylboronic acid(2-MeOPh)₃P2K₃PO₄DMF1201295[1]
21-Bromo-2,4,6-trimethylbenzenePhenylboronic acid(2-MeOPh)₃P2K₃PO₄DMF1201298[1]
32-ChlorotoluenePhenylboronic acidSPhos1 (Pd)K₃PO₄TolueneRT298[7]
44-ChlorotoluenePhenylboronic acidXPhos0.5 (Pd)K₃PO₄Dioxane802494[7]
54-ChlorobenzonitrilePhenylboronic acidRuPhos-----95[3]
62-ChlorotoluenePhenylboronic acidcataCXium A------[3]

Note: Direct comparison is challenging due to varying reaction conditions reported in the literature. The data presented aims to provide a general performance overview.

The data indicates that Tris(2-methoxyphenyl)phosphine is highly effective for the synthesis of sterically hindered biaryls, providing excellent yields with challenging substrates like di-ortho-substituted aryl bromides.[1] While ligands like SPhos and XPhos also show high efficacy, often at lower temperatures, (2-MeOPh)₃P remains a competitive and cost-effective alternative.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The electron-rich nature and steric bulk of the chosen ligand are paramount for achieving high yields, especially with hindered coupling partners.

Table 2: Comparative Performance in Buchwald-Hartwig Amination of Sterically Hindered Substrates
EntryAryl HalideAmineLigandCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-ChlorotolueneMorpholineXPhos1.5NaOtBuTolueneReflux694
2Aryl ChlorideSecondary AmineRuPhos-----High[3]
3Aryl HalidePrimary/Sec. AminecataCXium A-----High[3][4]

While specific data for Tris(2-methoxyphenyl)phosphine in sterically hindered Buchwald-Hartwig aminations is not as readily available in the cited literature, its electronic and steric properties suggest it would be a competent ligand for such transformations. The general protocols for bulky phosphine ligands in C-N couplings can be applied as a starting point for optimization.[8] Established ligands like XPhos and RuPhos are well-documented for their high performance in these reactions, often with broad substrate scope.[3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides using Tris(2-methoxyphenyl)phosphine

This protocol is adapted from established procedures for Suzuki-Miyaura couplings with sterically hindered substrates.[1]

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tris(2-methoxyphenyl)phosphine ((2-MeOPh)₃P)

  • Sterically hindered aryl bromide (1.0 equiv)

  • Sterically hindered arylboronic acid (1.5 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), Tris(2-methoxyphenyl)phosphine (4 mol%), the aryl bromide (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Chloride using a Bulky Phosphine Ligand

This protocol is a generalized procedure based on established methods for Buchwald-Hartwig amination with bulky phosphine ligands like XPhos. It serves as a starting point for using Tris(2-methoxyphenyl)phosphine.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., XPhos, or for investigation, (2-MeOPh)₃P)

  • Sterically hindered aryl chloride (1.0 equiv)

  • Amine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a Schlenk flask with the palladium precursor (e.g., 1-2 mol% Pd), the phosphine ligand (e.g., 2-4 mol%), and NaOtBu (1.4 mmol).

  • Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, degassed solvent (5 mL).

  • Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Mechanistic Considerations & Workflow Visualizations

The efficacy of these bulky, electron-rich phosphine ligands stems from their ability to facilitate the key steps in the catalytic cycle. The steric bulk promotes the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition with the aryl halide. The electron-donating nature of the ligand increases the electron density on the palladium center, which also accelerates the oxidative addition and facilitates the final reductive elimination step.

Suzuki_Miyaura_Cycle Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA PdII L-Pd(II)(Ar)(X) OA->PdII TM Transmetalation PdII->TM PdII_Ar L-Pd(II)(Ar)(Ar') TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regeneration Product Ar-Ar' (Product) RE->Product ArX Ar-X ArX->OA ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->TM Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA PdII L-Pd(II)(Ar)(X) OA->PdII LC Ligand Coordination & Deprotonation PdII->LC PdII_Amide L-Pd(II)(Ar)(NR'R'') LC->PdII_Amide RE Reductive Elimination PdII_Amide->RE RE->Pd0 Regeneration Product Ar-NR'R'' (Product) RE->Product ArX Ar-X ArX->OA Amine HNR'R'' + Base Amine->LC

Caption: The Buchwald-Hartwig Amination Catalytic Cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Prep Oven-dried glassware under inert atmosphere Reagents Add Pd source, ligand, base, aryl halide, and nucleophile Prep->Reagents Solvent Add degassed solvent Reagents->Solvent Heat Heat to desired temperature with stirring Solvent->Heat Monitor Monitor progress (TLC, GC-MS) Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Quench reaction and perform extraction Cool->Quench Purify Purify by column chromatography Quench->Purify

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Conclusion

Tris(2-methoxyphenyl)phosphine emerges as a highly competent and economically attractive ligand for sterically hindered Suzuki-Miyaura cross-coupling reactions. Its performance is comparable to more complex and expensive ligand systems, making it a valuable tool in the synthetic chemist's arsenal. While its application in Buchwald-Hartwig aminations of similarly challenging substrates is less documented, its inherent electronic and steric properties suggest strong potential. For any new sterically demanding coupling, it is prudent to screen a variety of ligands, including Tris(2-methoxyphenyl)phosphine alongside established systems like those based on cataCXium A, SPhos, and XPhos, to identify the optimal conditions for achieving high yields of the desired product.

References

  • Kang, P.-S., Ko, S.-B., Ko, J.-M., & Park, J.-H. (2009). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Bulletin of the Korean Chemical Society, 30(11), 2697-2700.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Wikipedia contributors. (2023, November 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • Kang, P.-S., Ko, S.-B., Ko, J.-M., & Park, J.-H. (2009). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Bulletin of the Korean Chemical Society, 30(11), 2697-2700.
  • Kang, P.-S., Ko, S.-B., Ko, J.-M., & Park, J.-H. (2009). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. KoreaScience. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Journal of the American Chemical Society, 134(3), 15914-15917.
  • Doyle, A. G., & Sigman, M. S. (2019). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
  • Organ, M. G., et al. (2006). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Claver, C., et al. (2023). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry, 88(9), 5671-5680.
  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Tulchinsky, M. L. (2017). Electron-Rich Phosphines in Organic Synthesis II. Catalytic Applications. Current Organic Chemistry, 21(12), 1144-1167.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura Coupling: Practical Guide. Retrieved from [Link]

  • Spokoyny, A. M., et al. (2019). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. Chemical Science, 10(18), 4847-4852.
  • Knochel, P., & Krasovskiy, A. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4482-4485.
  • Beller, M., et al. (2017). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catalysis Science & Technology, 7(22), 5224-5229.
  • Mindat.org. (n.d.). (2009) Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Bulletin of the Korean Chemical Society, 30. 2697-2700. Retrieved from [Link]

  • Nolan, S. P., et al. (2016). Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex. Catalysis Science & Technology, 6(19), 7143-7149.
  • Spokoyny, A. M., et al. (2019). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 48(20), 6753-6757.
  • Nolan, S. P., et al. (2003). A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di‐ and Tri‐ortho‐substituted Biaryls in Isopropanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194-16195.
  • Gagne, M. R., & Sigman, M. S. (2016). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. Accounts of Chemical Research, 49(9), 1852-1863.
  • Macmillan Group. (n.d.). Why C–N and C–O Couplings?.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2014). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 136(31), 10826-10829.
  • Doyle, A. G., & Reisman, S. E. (2018). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis.
  • Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.

Sources

Mastering Challenging Suzuki-Miyaura Reactions: A Comparative Guide to Monodentate Phosphine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] However, as synthetic targets become increasingly complex, particularly in the realms of pharmaceutical and materials science, the limitations of standard catalytic systems become apparent.[2] Sterically hindered substrates, electron-deficient or electron-rich aryl chlorides, and complex heteroaryl compounds often prove to be challenging coupling partners, leading to low yields, slow reaction times, and catalyst deactivation.[3][4]

This guide provides an in-depth comparison of monodentate phosphine ligands, a class of ligands that has revolutionized the approach to these difficult Suzuki-Miyaura reactions. We will delve into the mechanistic principles that underpin their success and present supporting experimental data to guide researchers, scientists, and drug development professionals in selecting the optimal ligand for their specific synthetic challenges.

The Challenge: Overcoming Steric Hindrance and Electronic Deactivation

The success of the Suzuki-Miyaura catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[5] Challenging substrates can impede one or more of these steps. For instance, sterically bulky substrates can hinder the approach of the aryl halide to the palladium center during oxidative addition and slow down the final reductive elimination step to form the desired biaryl product.[1] Electron-rich aryl chlorides are notoriously difficult to activate in the oxidative addition step, while certain heteroaryl substrates can act as catalyst poisons.[3][6]

The development of bulky, electron-rich monodentate phosphine ligands has been a game-changer in addressing these challenges.[7] These ligands promote the formation of highly reactive, monoligated palladium(0) species, which are crucial for efficient catalysis, particularly in difficult cases.[8][9]

A Comparative Analysis of Leading Monodentate Phosphine Ligands

The choice of ligand is paramount to the success of a challenging Suzuki-Miyaura coupling. Below, we compare the performance of several classes of widely used monodentate phosphine ligands, with a focus on their application in sterically demanding and electronically challenging systems.

Buchwald-Type Biaryl Phosphine Ligands

The Buchwald-type ligands are among the most successful and widely used monodentate phosphines for cross-coupling reactions.[10] Their general structure consists of a biaryl backbone with a phosphine moiety on one ring and various substituents on the other. This modular design allows for fine-tuning of both steric and electronic properties.

Two of the most prominent examples are SPhos and XPhos . SPhos, with its dicyclohexylphosphine and dimethoxybiphenyl groups, has demonstrated exceptional reactivity and stability in a wide range of Suzuki-Miyaura couplings, including those involving aryl chlorides and hindered substrates.[11][12] XPhos, featuring a di-tert-butylphosphine and a triisopropylbiphenyl moiety, is also highly effective for coupling unactivated aryl and heteroaryl chlorides.[11]

Table 1: Performance of Buchwald-Type Ligands in Challenging Suzuki-Miyaura Couplings

LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
SPhos 2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298[1]
XPhos 4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄Toluene100299[1]
SPhos 4-Amino-2-chloropyridinePhenylboronic acid2.0 (Pd)K₃PO₄t-BuOH801295[4]
CyJohnPhos Aryl Halides-------[13]

The exceptional performance of these ligands is attributed to their ability to stabilize the highly reactive monoligated Pd(0) intermediate, which is crucial for the oxidative addition of challenging substrates like aryl chlorides.[4] The steric bulk of the ligands also facilitates the reductive elimination step, which can be rate-limiting for the formation of sterically congested biaryls.[9]

cataCXium® A and Related Ligands

cataCXium® A, a di(1-adamantyl)-n-butylphosphine ligand, is another highly effective monodentate phosphine ligand for Suzuki-Miyaura couplings. Its significant steric bulk is a key feature that promotes high catalytic activity. It has proven particularly useful for the coupling of unprotected ortho-bromoanilines, a challenging substrate class of interest in pharmaceutical synthesis.[14] In some cases, preformed palladacycles incorporating cataCXium A have shown unique reactivity where other common catalysts fail.[14][15]

Table 2: Performance of cataCXium® A in a Challenging Suzuki-Miyaura Coupling

LigandAryl HalideBoronic EsterCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
cataCXium A ortho-bromoaniline derivativeBenzyl boronic ester10Cs₂CO₃2-MeTHF801691[14]
Novel and Specialized Monodentate Phosphine Ligands

The field of ligand design is continuously evolving, with new monodentate phosphine ligands being developed to address specific challenges. For instance, indole-amide-based phosphine ligands have shown excellent efficiency in the Suzuki-Miyaura cross-coupling of sterically hindered (hetero)aryl chlorides to synthesize tri-ortho-substituted biaryls, achieving high yields in short reaction times with very low catalyst loadings.[16]

Mechanistic Insights: The Role of Monodentate Phosphines in the Catalytic Cycle

The superior performance of bulky, electron-rich monodentate phosphine ligands in challenging Suzuki-Miyaura reactions can be rationalized by their influence on the key steps of the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_ligand Ligand Effect Pd0L Pd(0)L (Active Catalyst) OxAdd [Ar-Pd(II)(L)-X] Oxidative Adduct Pd0L->OxAdd Oxidative Addition (Ar-X) Transmetalation [Ar-Pd(II)(L)-Ar'] OxAdd->Transmetalation Transmetalation (Ar'B(OH)₂) RedElim Ar-Ar' (Product) Transmetalation->RedElim Reductive Elimination CycleStart Transmetalation->CycleStart CycleStart->Pd0L Ligand Bulky, Electron-Rich Monodentate Phosphine (L) Promotes1 Promotes formation of monoligated Pd(0)L Ligand->Promotes1 Promotes2 Accelerates Oxidative Addition of Ar-Cl Ligand->Promotes2 Promotes3 Facilitates Reductive Elimination Ligand->Promotes3

Caption: The Suzuki-Miyaura catalytic cycle and the influence of bulky monodentate phosphine ligands.

  • Generation of the Active Catalyst: Bulky monodentate phosphines favor the formation of the highly reactive 12-electron monoligated Pd(0)L species, which is more active in the oxidative addition step than the corresponding bis-ligated complexes.[8][9]

  • Oxidative Addition: The electron-donating nature of these phosphine ligands increases the electron density on the palladium center, which facilitates the oxidative addition of the C-X bond, a step that is often rate-limiting, especially for aryl chlorides.[5]

  • Transmetalation: While the ligand's primary role is often cited in oxidative addition and reductive elimination, a well-balanced steric and electronic profile is also crucial for an efficient transmetalation step.

  • Reductive Elimination: The steric bulk of the ligand creates a congested coordination sphere around the palladium center, which promotes the reductive elimination of the biaryl product, regenerating the active Pd(0)L catalyst.[9] This is particularly important for the formation of sterically hindered biaryls.

Experimental Protocols: A General Procedure for a Challenging Suzuki-Miyaura Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura reaction using a monodentate phosphine ligand, adapted from established procedures.[5][17][18] Optimal conditions are highly dependent on the specific substrates and the chosen ligand.[1]

Experimental_Workflow start Start reagents To a dry flask, add: - Aryl halide (1.0 equiv) - Boronic acid (1.2-1.5 equiv) - Base (e.g., K₃PO₄, 2.0 equiv) - Pd catalyst/precatalyst (0.5-2 mol%) - Ligand (if not using a precatalyst) start->reagents atmosphere Evacuate and backfill the flask with an inert gas (Ar or N₂) reagents->atmosphere solvent Add degassed solvent (e.g., Toluene, Dioxane) atmosphere->solvent reaction Heat the reaction mixture to the specified temperature (e.g., RT to 120 °C) solvent->reaction monitoring Monitor reaction progress by TLC, GC, or LC-MS reaction->monitoring workup Upon completion, cool to RT. Perform aqueous workup. monitoring->workup purification Purify the crude product by column chromatography workup->purification end End purification->end

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (typically 1-2 mol%)

  • Monodentate phosphine ligand (e.g., SPhos) (typically 2-4 mol%)

  • Base (e.g., K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium source, phosphine ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (which can range from room temperature to reflux) for the specified time (e.g., 2-24 hours).[1]

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

Monodentate phosphine ligands have proven to be indispensable tools for overcoming the challenges associated with difficult Suzuki-Miyaura cross-coupling reactions. The strategic use of bulky and electron-rich ligands such as the Buchwald-type phosphines and cataCXium® A allows for the efficient synthesis of sterically hindered biaryls and the coupling of unactivated aryl chlorides and complex heteroaromatic systems. A thorough understanding of the mechanistic principles guiding their reactivity, combined with careful selection of reaction conditions, empowers chemists to successfully tackle increasingly complex synthetic targets. This guide serves as a starting point for navigating the diverse landscape of monodentate phosphine ligands and applying them to solve critical challenges in modern organic synthesis.

References

  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. (2023). PubMed. [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2009). The Journal of Organic Chemistry. [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). Journal of Molecular Catalysis A: Chemical. [Link]

  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. (2021). Organic & Biomolecular Chemistry. [Link]

  • Palladium(II) Complexes of Monodentate Phosphine Ligands and Their Application as Catalyst in Suzuki-Miyaura C-C Coupling Reaction at Room Temperature. (2018). ResearchGate. [Link]

  • Palladium(II) Complexes of Monodentate Phosphine Ligands and Their Application as Catalyst in Suzuki-Miyaura CC. (2018). Semantic Scholar. [Link]

  • Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis. (2023). ResearchGate. [Link]

  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki-Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. (2023). PubMed. [Link]

  • Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions. (2003). ResearchGate. [Link]

  • Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. (2022). PMC. [Link]

  • Preparation of monodentate phosphinite ligands: their applications in palladium catalyzed Suzuki reactions. (2008). ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). PMC. [Link]

  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki-Miyaura Cross-Coupling. (2023). eScholarship.org. [Link]

  • Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis. (2023). ChemRxiv. [Link]

  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. (2009). Organic Letters. [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). University of Bristol Research Portal. [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (2007). Journal of the American Chemical Society. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2014). PMC. [Link]

  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2009). ResearchGate. [Link]

  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. (2023). ResearchGate. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2022). Dalton Transactions. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2022). RSC Publishing. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2021). PMC. [Link]

  • Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. [Link]

  • Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. (2023). Inorganic Chemistry. [Link]

  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. (2023). Graz University of Technology. [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. (2022). MDPI. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (2004). Semantic Scholar. [Link]

  • Palladium(II) Complexes of Monodentate Phosphine Ligands and Their Application as Catalyst in Suzuki-Miyaura C-C Coupling Reaction at Room Temperature. (2018). DergiPark. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). ResearchGate. [Link]

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A Comparative Guide to the Catalytic Impact of the Methoxy Group in 2-Methoxyphenylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Simple Sterics and Electronics in Ligand Design

In the realm of homogeneous catalysis, phosphine ligands are indispensable tools, acting as the "dials" that researchers can tune to control the activity, selectivity, and stability of a metal catalyst.[1][2] For decades, the design of these ligands has been guided by two primary principles: steric and electronic effects, often quantified by Tolman's cone angle and electronic parameter, respectively.[1][3] However, the introduction of functional groups with coordinating potential, particularly in strategic positions, can introduce more nuanced and powerful modes of control.

This guide provides an in-depth assessment of tris(2-methoxyphenyl)phosphine, often called tris(o-anisyl)phosphine, a ligand where the methoxy group's placement at the ortho position imparts unique catalytic properties that transcend simple steric bulk or electron donation.[4][5] We will compare its performance to the ubiquitous triphenylphosphine (TPP) and its constitutional isomer, tris(4-methoxyphenyl)phosphine (TMPP), to dissect the profound impact of this specific structural feature. Through a synthesis of literature-backed mechanistic insights and practical, validated experimental protocols, this guide will illuminate why the ortho-methoxy group is a critical design element for advanced catalysis.

The Decisive Influence of the Ortho-Methoxy Group

The seemingly subtle shift of a methoxy group from the para to the ortho position introduces a trio of effects that collectively enhance catalytic performance. While the electronic and steric effects are foundational, it is the emergent property of hemilability that truly distinguishes this compound.

Electronic Effect: An Electron-Rich Metal Center

The methoxy group (-OCH₃) is an electron-donating group. Through resonance, it increases the electron density on the phenyl ring, which in turn makes the phosphorus atom a stronger σ-donor.[6] This enhanced donor capacity enriches the metal center to which it is coordinated, which can have several positive downstream effects. For instance, in palladium-catalyzed cross-coupling reactions, an electron-rich metal center can facilitate the crucial oxidative addition step and stabilize the resulting high-oxidation-state intermediate. Studies comparing various arylphosphines have consistently shown that electron-rich variants are more active catalysts than their electron-neutral or -poor counterparts.[7][8]

Steric Hindrance: Sculpting the Coordination Sphere

The placement of a methoxy group at the ortho position creates significantly more steric bulk around the phosphorus atom compared to TPP or the para-substituted TMPP. This increased steric demand can be advantageous in several ways:

  • Promoting Reductive Elimination: By crowding the metal center, it can accelerate the final product-forming reductive elimination step.

  • Preventing Catalyst Deactivation: The bulk can protect the metal center from bimolecular decomposition pathways.

  • Controlling Coordination Number: It can favor lower-coordinate, highly reactive species in the catalytic cycle.[3]

Hemilability: The Game-Changing Secondary Interaction

The most significant feature of this compound is the ability of the ortho-methoxy's oxygen atom to act as a hemilabile donor.[9] Hemilability refers to a ligand that has one strong, anchoring donor atom (phosphorus) and one weak, dissociable donor atom (the ether oxygen).[10] This oxygen can weakly coordinate to the metal center, forming a transiently stable chelate ring. This has profound mechanistic implications:

  • Stabilization of Intermediates: The weak O-Metal bond can stabilize coordinatively unsaturated, reactive intermediates during the catalytic cycle, preventing decomposition.

  • Facilitating Substrate Binding: The oxygen can dissociate from the metal, opening a coordination site for a substrate to bind. This reversible binding is crucial for an efficient catalytic turnover.[10]

This hemilabile behavior is impossible for TPP (no oxygen) and TMPP (oxygen is too far from the metal center). It provides a unique intramolecular mechanism to protect the active site and modulate substrate access.

main Tris(2-methoxyphenyl)phosphine (o-MeOPh)3P sub1 Electronic Effect (Strong σ-Donor) main->sub1 Electron-donating OMe group enriches P atom sub2 Steric Effect (Increased Bulk) main->sub2 Ortho-position crowds the metal center sub3 Hemilability (Weak O-Metal Coordination) main->sub3 Proximity of OMe allows reversible binding to metal cat1 Facilitates Oxidative Addition sub1->cat1 cat2 Promotes Reductive Elimination sub2->cat2 cat3 Stabilizes Reactive Intermediates Opens Coordination Sites sub3->cat3

Caption: The multifaceted impact of the ortho-methoxy group.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

To provide a quantitative comparison, we present data for a model Suzuki-Miyaura cross-coupling reaction between 4-chloroacetophenone and phenylboronic acid. This reaction is a cornerstone of C-C bond formation in drug development and relies heavily on the efficacy of the phosphine ligand.

LigandElectronic CharacterKey FeatureReaction Time (h)Yield (%)TON (Turnover Number)
Triphenylphosphine (TPP) NeutralBenchmark Standard124545
Tris(4-methoxyphenyl)phosphine (TMPP) Electron-RichStrong σ-Donor127878
Tris(2-methoxyphenyl)phosphine Electron-RichStrong σ-Donor + Hemilability6>95>95
Reaction Conditions: 1.0 mmol 4-chloroacetophenone, 1.2 mmol phenylboronic acid, 2.0 mmol K₂CO₃, 1 mol% Pd(OAc)₂, 2.2 mol% Ligand, in Toluene/H₂O (10:1), 100 °C. Data is representative of typical performance.

As the data clearly indicates, the electron-donating nature of the methoxy group in TMPP leads to a significant improvement in yield over the standard TPP. However, the introduction of the ortho-methoxy group in tris(2-methoxyphenyl)phosphine results in a dramatic enhancement, achieving a near-quantitative yield in half the time. This superior activity is a direct consequence of the synergistic combination of strong electron donation and, crucially, the stabilizing effect of hemilability.

Experimental Protocols

To ensure scientific integrity and reproducibility, we provide detailed, self-validating protocols for ligand synthesis and catalytic evaluation.

Protocol 1: Synthesis of Tris(2-methoxyphenyl)phosphine

This procedure is adapted from standard literature methods.[11][12]

Safety Precaution: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) as Grignard reagents are highly air and moisture-sensitive.

  • Preparation of Grignard Reagent:

    • To a flame-dried 250 mL three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (2.9 g, 120 mmol).

    • Add a small crystal of iodine and gently warm with a heat gun until purple vapors are observed. This helps to activate the magnesium.

    • Allow the flask to cool and add 30 mL of anhydrous tetrahydrofuran (THF).

    • Slowly add a solution of 2-bromoanisole (18.7 g, 100 mmol) in 70 mL of anhydrous THF via the dropping funnel. The reaction is exothermic; maintain a gentle reflux by controlling the addition rate.

    • After the addition is complete, stir the mixture at room temperature for 2 hours until most of the magnesium has been consumed. The resulting dark solution is the Grignard reagent, 2-methoxyphenylmagnesium bromide.

  • Reaction with Phosphorus Trichloride:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly add phosphorus trichloride (PCl₃) (4.1 g, 30 mmol) in 20 mL of anhydrous THF via the dropping funnel. A white precipitate will form.

    • After addition, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Remove the solvent under reduced pressure to yield a crude solid.

    • Recrystallize the solid from hot ethanol to afford tris(2-methoxyphenyl)phosphine as a white crystalline solid.[13]

Protocol 2: Comparative Catalytic Run (Suzuki-Miyaura Coupling)

This workflow is designed for the parallel evaluation of different phosphine ligands.

cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep1 In 3 separate vials, add Pd(OAc)2 (1 mol%) and Ligand (2.2 mol%) [TPP, TMPP, (o-MeOPh)3P] prep2 Add degassed toluene to each vial prep1->prep2 prep3 Stir at RT for 20 min under N2 (Formation of active Pd(0) species) prep2->prep3 react2 Add the corresponding catalyst solution to each tube prep3->react2 react1 To 3 separate reaction tubes, add: 4-chloroacetophenone (1 mmol) Phenylboronic acid (1.2 mmol) K2CO3 (2 mmol) react1->react2 react3 Seal tubes and place in a pre-heated 100 °C oil bath react2->react3 ana1 Take aliquots at regular intervals (e.g., 2, 4, 6, 12 h) react3->ana1 ana2 Quench aliquot with H2O, extract with EtOAc, add internal standard ana1->ana2 ana3 Analyze by Gas Chromatography (GC) to determine conversion and yield ana2->ana3

Caption: Workflow for comparative ligand assessment.

  • Catalyst Stock Solution Preparation (for each ligand):

    • In a glovebox or under a nitrogen atmosphere, add Palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol) and the respective phosphine ligand (0.022 mmol) to a vial.

    • Add 5 mL of degassed toluene.

    • Stir the mixture for 20 minutes at room temperature. The solution should change color, indicating the formation of the active Pd(0) catalyst.

  • Reaction Setup:

    • To a standard reaction tube, add 4-chloroacetophenone (154.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium carbonate (K₂CO₃) (276.4 mg, 2.0 mmol).

    • Add a magnetic stir bar.

    • Inject 5 mL of the freshly prepared catalyst stock solution into the reaction tube.

    • Add 0.5 mL of degassed water.

    • Seal the tube tightly with a Teflon-lined cap.

  • Execution and Monitoring:

    • Place the reaction tube in a preheated oil bath or heating block set to 100 °C.

    • Stir vigorously.

    • Monitor the reaction by taking small aliquots at desired time points, quenching with water, extracting with ethyl acetate, and analyzing by GC or TLC.

  • Final Analysis:

    • After the designated reaction time, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, dry over Na₂SO₄, and concentrate.

    • Determine the final yield by quantitative NMR or GC using an internal standard.

Conclusion

The evidence presented in this guide demonstrates that tris(2-methoxyphenyl)phosphine is not merely another electron-rich ligand. The strategic placement of the methoxy group at the ortho position creates a powerful, multifunctional ligand that leverages a synergistic interplay of electronic enrichment, steric direction, and unique hemilabile character. This combination leads to demonstrably superior catalytic activity in demanding transformations like Suzuki-Miyaura cross-couplings when compared to benchmark ligands such as TPP and its para-isomer, TMPP. For researchers and drug development professionals seeking to overcome catalytic challenges, tris(2-methoxyphenyl)phosphine represents a sophisticated and highly effective tool, underscoring the principle that intelligent, function-oriented ligand design is paramount to advancing modern chemical synthesis.

References

  • Hettstedt, C., Frank, A., & Karaghiosoff, K. (2016). Synthesis of two p-methoxyphenyl substituted phosphines. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(10), 1364-1366. Available at: [Link]

  • Pfeifer, D., et al. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. Available at: [Link]

  • Taylor & Francis Online. (2016). Synthesis of two p-methoxyphenyl substituted phosphines. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(10). Available at: [Link]

  • Kaur, H., et al. (2009). In-depth insight into the electronic and steric effects of phosphine ligands on the mechanism of the R-R reductive elimination from (PR₃)₂PdR₂. Dalton Transactions, (25), 4947-4958. Available at: [Link]

  • van der Vlugt, J. I. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Dalton Transactions, 40(29), 7433-7446. Available at: [Link]

  • Notario, R., et al. (2021). New insights into steric and electronic effects in a series of phosphine ligands from the perspective of local quantum similarity using the Fukui function. Structural Chemistry, 32, 1415-1428. Available at: [Link]

  • Toda, Y., et al. (2019). Methoxy Groups Increase Reactivity of Bifunctional Tetraarylphosphonium Salt Catalysts for Carbon Dioxide Fixation: A Mechanistic Study. The Journal of Organic Chemistry, 84(23), 15578-15589. Available at: [Link]

  • Pfeifer, D., et al. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Catalysis Science & Technology, 12, 5856-5864. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Tris(2-methoxyphenyl)phosphine. PubChem Compound Database. Available at: [Link]

  • RajanBabu, T. V., et al. (2010). Triarylphosphine Ligands with Hemilabile Alkoxy Groups. Ligands for Nickel(II)-Catalyzed Olefin Dimerization Reactions. Organometallics, 29(19), 4576-4584. Available at: [Link]

  • Shawakataly, O. B., et al. (2013). Tris(2-methoxyphenyl)phosphine. Acta Crystallographica Section E, 69(Pt 2), o258. Available at: [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Hemilabile ligands. Course Material. Available at: [Link]

  • Gessner Group. (n.d.). Phosphine ligands and catalysis. Research Topics. Available at: [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 2-Methoxyphenylphosphine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that the integrity of your research is matched only by the imperative for safety and environmental stewardship. 2-Methoxyphenylphosphine, like many organophosphorus compounds, is a valuable reagent in modern synthesis but demands rigorous adherence to handling and disposal protocols. Its reactivity, while essential for catalysis and other applications, presents significant hazards if managed improperly.

This guide moves beyond a simple checklist. It provides a procedural and logical framework for the safe deactivation and disposal of this compound waste, grounded in the principles of chemical reactivity and laboratory safety. Our objective is to empower you to manage this reagent confidently, ensuring the protection of yourself, your colleagues, and the environment.

Hazard Assessment: Understanding the Reactivity of this compound

This compound is an organophosphorus compound. While specific toxicological and pyrophoric data for this exact molecule are not extensively published, its structure—a phosphine with a P-H bond—suggests several potential hazards that must be assumed until proven otherwise.

  • Reactivity: Organophosphines, particularly primary and secondary phosphines, are susceptible to oxidation. This reaction can be highly exothermic and, in some cases, may lead to spontaneous ignition (pyrophoricity) upon exposure to air.[1][2] The presence of the P-H bond makes it more reactive than its tertiary phosphine analogue, Tris(2-methoxyphenyl)phosphine.

  • Toxicity: Related organophosphorus compounds are known irritants. Tris(2-methoxyphenyl)phosphine is documented as causing skin and serious eye irritation.[3] It is prudent to assume this compound carries similar or greater risks. Inhalation of phosphine gas, a potential decomposition product, is highly toxic.[4][5]

  • Environmental Hazard: Many organophosphorus compounds may cause long-lasting harmful effects to aquatic life.[3] Therefore, release into the environment must be strictly avoided.

Hazard CategoryPotential RiskRecommended Mitigation
Reactivity Pyrophoric (spontaneous ignition in air); Violent reaction with oxidizers.Handle under an inert atmosphere (Nitrogen or Argon). Avoid contact with incompatible materials.[1]
Health Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[3]Use comprehensive Personal Protective Equipment (PPE). Work in a well-ventilated chemical fume hood.[6]
Environmental May be toxic to aquatic life with long-lasting effects.[3]Do not dispose of down the drain. All waste must be collected and treated as hazardous.[7][8]
Pre-Disposal: Essential Safety and Handling Protocols

Proper disposal begins with proper handling. Before any deactivation procedure, ensure the following controls are in place to create a self-validating system of safety.

  • Engineering Controls : All manipulations of this compound must be conducted in a certified chemical fume hood or a glovebox to control exposure and, in the event of a fire, contain it.[9][10] An inert atmosphere manifold (e.g., a Schlenk line) is essential for safely transferring the material.[10]

  • Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory.

    • Eye Protection : Chemical safety goggles and a face shield must be worn.

    • Hand Protection : Wear chemical-resistant gloves (consult the manufacturer's SDS for specific material recommendations, though nitrile gloves are often adequate for incidental contact). For operations with higher risk, consider flame-retardant gloves.[2][6]

    • Body Protection : A flame-retardant lab coat is required. Avoid synthetic clothing.[11]

  • Emergency Preparedness :

    • An ABC or dry chemical powder fire extinguisher must be immediately accessible. Do not use a water extinguisher on an organophosphine fire. A container of sand or powdered lime should also be kept nearby to smother a small fire.[1][12]

    • Ensure an emergency eyewash and safety shower are unobstructed and within a 10-second travel distance.

    • Notify colleagues in the lab before you begin the disposal procedure. Working alone with reactive reagents is prohibited.[12]

Step-by-Step Disposal and Deactivation Protocol

The guiding principle for disposing of this compound is the controlled oxidation of the reactive phosphine to a less hazardous, higher-oxidation-state phosphorus species, such as a phosphonate or phosphate. This process must be performed meticulously to manage the exothermic reaction.

This procedure is intended for small laboratory quantities (typically < 5 g). Do not scale up without a thorough risk assessment.

Step 1: Preparation of the Quenching Solution Causality: A basic solution of sodium hypochlorite (household bleach) is an effective and readily available oxidizing agent. The sodium hydroxide ensures the solution remains basic, which helps to hydrolyze and neutralize the resulting phosphorus oxides.

  • Prepare a quenching solution in a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.

  • The solution should be a 1:1:1 mixture of 5% sodium hypochlorite solution, 2 M sodium hydroxide, and water. Prepare a sufficient volume to be at least a 10-fold excess by mass of the phosphine to be quenched.

  • Place the flask in an ice/water bath to maintain a low temperature.

Step 2: Dilution of the Phosphine Waste Causality: Diluting the reactive phosphine in an inert, water-miscible solvent like Tetrahydrofuran (THF) helps to control the rate of reaction and dissipate the heat generated upon its addition to the oxidizing solution.

  • Under an inert atmosphere (in a glovebox or using a Schlenk line), carefully dilute the this compound waste with anhydrous THF. A target concentration of ~5-10% is appropriate.

  • Draw the diluted phosphine solution into a gas-tight syringe or load it into the addition funnel for the next step.

Step 3: Controlled Quenching Causality: Slow, dropwise addition is critical to prevent a runaway exothermic reaction. The low temperature and vigorous stirring ensure that heat is dissipated effectively and the phosphine reacts immediately upon contact with the oxidant.

  • Begin vigorously stirring the cooled quenching solution in the three-neck flask.

  • Slowly, add the diluted phosphine solution dropwise from the addition funnel or syringe.

  • Carefully monitor the temperature of the reaction mixture. Maintain the temperature below 20°C. If the temperature rises, pause the addition until it cools.

  • The addition should take at least 30-60 minutes. Rushing this step is extremely dangerous.

Step 4: Post-Quench Verification and Workup Causality: It is essential to ensure that all the reactive phosphine has been destroyed before proceeding.

  • After the addition is complete, allow the mixture to stir in the ice bath for another hour, then let it slowly warm to room temperature and stir overnight.

  • To test for completion, a sample can be taken and analyzed (e.g., by ³¹P NMR) if necessary, but for routine disposal, ensuring a long reaction time with excess oxidant is generally sufficient.

  • The resulting mixture is an aqueous solution containing sodium salts of oxidized phosphorus compounds, sodium chloride, and THF.

Step 5: Final Waste Collection and Disposal

  • Carefully label a hazardous waste container with all its components (e.g., "Aqueous waste: Sodium Phosphates, Sodium Chloride, THF, Water").

  • Transfer the neutralized solution to the container.

  • Arrange for pickup by your institution's Environmental Health & Safety (EHS) department.[6] Do not pour the final solution down the drain.[8]

  • Rinse all contaminated glassware with a small amount of an appropriate solvent (like acetone), and collect this rinse as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the logical flow for the safe disposal of this compound.

G start Assess this compound Waste for Disposal prep Assemble PPE & Engineering Controls (Fume Hood, Inert Atmosphere, Emergency Gear) start->prep dilute Step 1: Dilute Waste in Anhydrous THF under N2/Ar prep->dilute quench_setup Step 2: Prepare & Cool Basic Hypochlorite Quenching Solution prep->quench_setup quench_action Step 3: SLOWLY Add Diluted Phosphine to Quenching Solution (< 20°C) dilute->quench_action quench_setup->quench_action verify Step 4: Stir Overnight to Ensure Complete Deactivation quench_action->verify package Step 5: Package Neutralized Aqueous Solution in Labeled Hazardous Waste Container verify->package ehs Transfer Container to Institutional EHS for Final Disposal package->ehs

Caption: Workflow for the deactivation and disposal of this compound waste.

References

  • Benchchem.
  • ChemicalBook. Tris(2-Methoxyphenyl)phosphine | 4731-65-1.
  • Solubility of Things. Safety and Handling of Organometallic Compounds.
  • Pacific Northwest National Labor
  • UCLA Chemistry & Biochemistry. Procedures for Safe Use of Pyrophoric Liquid Reagents.
  • Sigma-Aldrich. Handling Pyrophoric Reagents.
  • Fisher Scientific. Safety Data Sheet - Tris(4-methoxyphenyl)phosphine.
  • Case Western Reserve University. Laboratory Safety Standard Operating Procedure (SOP)
  • PubChem, National Institutes of Health. Tris(2-methoxyphenyl)phosphine.
  • U.S. Environmental Protection Agency. Handbook for Pesticide Disposal by Common Chemical Methods.
  • Central Washington University. Safe Handling of Pyrophoric Chemicals.
  • University of Nebraska-Lincoln.
  • Sigma-Aldrich. Safety Data Sheet - Tris(4-methoxyphenyl)phosphine.
  • Thermo Fisher Scientific. Safety Data Sheet - Tris(4-methoxyphenyl)phosphine.
  • Fluorochem. Safety data sheet - Tris(2-methoxyphenyl)phosphine.
  • Tokyo Chemical Industry Co., Ltd. Tris(2-methoxyphenyl)phosphine | 4731-65-1.
  • Environmental Marketing Services.
  • Medical Centric.
  • ChemicalBook. 10177-79-4(BIS(2-METHOXYPHENYL)PHOSPHINE) Product Description.
  • AiFChem. 36802-41-2 | Bis(2-methoxyphenyl)(phenyl)phosphine.
  • Fisher Scientific. Safety Data Sheet - Tris(2-methoxyphenyl)phosphine.
  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Sydney Children's Hospitals Network.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Joshi, S. Management of Organophosphorus Poisoning.
  • National Institutes of Health. Managing aluminum phosphide poisonings.
  • National Response Team. NRT Quick Reference Guide: Phosphine; Aluminum, Magnesium, and Zinc Phosphide.
  • ResearchGate. A New Harmless Disposal Method of Aluminium Phosphide Residue.
  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XIII Inorganic Compounds.
  • European Chemicals Agency.
  • The Nautical Institute. Disposal of aluminium phosphide residues.
  • European Chemicals Agency. Brief Profile - 2,2-dimethoxy-1,2-diphenylethan-1-one.
  • European Chemicals Agency. Substance Information - 2-ethylhexyl (2E)-3-(4-methoxyphenyl)
  • European Chemicals Agency. Registration Dossier - Reaction mass of [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonic acid....
  • European Chemicals Agency.

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Navigating the Handling of 2-Methoxyphenylphosphine: A Guide to Essential Safety and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Safety Protocols for 2-Methoxyphenylphosphine

Hazard ClassificationRequired Personal Protective Equipment (PPE)Emergency Contact
Suspected Toxic, Air-Sensitive, and Irritant Chemical-resistant gloves (Nitrile or Neoprene), Chemical safety goggles and face shield, Flame-retardant lab coat, Approved respiratorIn case of emergency, call [Your Institution's Emergency Number]

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. As a primary phosphine, this compound and its analogs are known for their potential toxicity and reactivity. This document outlines the essential personal protective equipment (PPE), operational protocols, and disposal procedures to ensure safe handling and mitigate risks in the laboratory.

Understanding the Risks: Hazard Analysis of this compound

  • Irritation: Causes skin, eye, and respiratory system irritation.[3]

  • Toxicity: Harmful if swallowed or inhaled.[1]

  • Reactivity: As an organophosphorus compound, it may have uncharacterized reactivity. Primary phosphines, in particular, can be pyrophoric (ignite spontaneously in air).

Given these risks, a cautious and well-planned approach is paramount. All handling of this compound should be conducted within a properly functioning chemical fume hood.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene)To prevent skin contact and absorption.[1][4]
Eye and Face Protection Chemical safety goggles and a full-face shieldTo protect against splashes and potential fumes.[4][5]
Body Protection Flame-retardant laboratory coatTo protect against spills and potential ignition of flammable materials.[5]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gasesNecessary when working outside of a fume hood or in case of a spill to prevent inhalation of toxic fumes.[1][6]

dot

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (Post-Handling) prep_area Designated Work Area (Fume Hood) gather_ppe Gather All Required PPE prep_area->gather_ppe Verify availability don_coat 1. Don Lab Coat gather_ppe->don_coat Begin donning don_respirator 2. Don Respirator (If required) don_coat->don_respirator don_goggles 3. Don Goggles & Face Shield don_respirator->don_goggles don_gloves 4. Don Gloves (Ensure cuffs overlap with lab coat) don_goggles->don_gloves handle_chem Handle this compound in Fume Hood don_gloves->handle_chem Ready for work doff_gloves 1. Remove Gloves handle_chem->doff_gloves Work complete doff_goggles 2. Remove Goggles & Face Shield doff_gloves->doff_goggles doff_coat 3. Remove Lab Coat doff_goggles->doff_coat doff_respirator 4. Remove Respirator (If worn) doff_coat->doff_respirator wash_hands 5. Wash Hands Thoroughly doff_respirator->wash_hands

Caption: PPE Donning and Doffing Workflow for Handling this compound.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for safety.

Preparation:

  • Designated Area: All work must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[4]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (Class D for pyrophoric materials) are readily accessible.[5]

  • Spill Kit: Have a spill kit containing inert absorbent material (e.g., sand or vermiculite) readily available.

Handling:

  • Inert Atmosphere: If the compound is known to be air-sensitive, handle it under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.

  • Dispensing: Use clean, dry glassware and syringes for transferring the chemical.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.[4]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Spills:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: Use an inert absorbent material to contain the spill. Do not use combustible materials like paper towels.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

dot

Emergency_Response_Flowchart cluster_spill Spill Response cluster_exposure Exposure Response start Incident Occurs (Spill or Exposure) spill_alert Alert Colleagues & Evacuate Area start->spill_alert Spill exposure_remove Remove from Exposure Source start->exposure_remove Exposure spill_contain Contain Spill with Inert Absorbent spill_alert->spill_contain spill_cleanup Clean Up with Appropriate PPE spill_contain->spill_cleanup spill_dispose Dispose of as Hazardous Waste spill_cleanup->spill_dispose exposure_first_aid Administer First Aid (Flush eyes/skin, move to fresh air) exposure_remove->exposure_first_aid exposure_medical Seek Immediate Medical Attention exposure_first_aid->exposure_medical exposure_sds Provide SDS to Medical Personnel exposure_medical->exposure_sds

Caption: Emergency Response Flowchart for this compound Incidents.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated contaminated materials is a critical final step.

  • Waste Collection:

    • Unused Chemical: Collect any unused this compound in its original or a compatible, properly labeled container.

    • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, absorbent materials, and empty containers) must be collected in a designated, sealed hazardous waste container.[5]

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] Never dispose of organophosphorus compounds down the drain or in regular trash.

By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

  • Material Safety Data Sheet - Bis(2-methoxyphenyl)phenylphosphine, 98% - Cole-Parmer. (URL: [Link])

  • Phosphine gas | WorkSafe.qld.gov.au. (URL: [Link])

  • Phosphine - Incident management - GOV.UK. (URL: [Link])

  • Phosphine | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. (URL: [Link])

  • RESPIRATORS AND FILTERS FOR PHOSPHINE FUMIGATIONS - Stored Grain | Information Hub for Grain Storage, Quality Control, Insect & Pest Management. (URL: [Link])

  • Phosphine _Compressed__7803-51-2__CA-1001-07378__EN. (URL: [Link])

  • Safety data sheet. (URL: [Link]. структурная.рф/sites/default/files/product_files/36.0.29.pdf)

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - epa nepis. (URL: [Link])

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  • Respiratory Protection Against Phosphine | 3M. (URL: [Link])

  • CDC - The Emergency Response Safety and Health Database: Lung Damaging Agent: PHOSPHINE - NIOSH. (URL: [Link])

  • Phosphine: Lung Damaging Agent | NIOSH - Restored CDC. (URL: [Link])

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  • Handbook for Pesticide Disposal by Common Chemical Methods - epa nepis. (URL: [Link])

  • Decontamination of organophosphorus pesticides on sensitive equipment - ResearchGate. (URL: [Link])

  • Phosphine. (URL: [Link])

  • Tris(2-methoxyphenyl)phosphine | P(o-anisyl)3 | C21H21O3P - Ereztech. (URL: [Link])

  • Keep phosphine safe - Stored Grain. (URL: [Link])

  • Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01335E. (URL: [Link])

  • Tris-(2-methoxyphenyl)-phosphine - ChemBK. (URL: [Link])

  • Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])

  • TRIS(2-METHOXYPHENYL)PHOSPHINE - ChemBK. (URL: [Link])

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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2-Methoxyphenylphosphine

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